N-Methylanthranilate
Description
Properties
CAS No. |
119-68-6 |
|---|---|
Molecular Formula |
C8H8NO2- |
Molecular Weight |
150.15 g/mol |
IUPAC Name |
2-(methylamino)benzoate |
InChI |
InChI=1S/C8H9NO2/c1-9-7-5-3-2-4-6(7)8(10)11/h2-5,9H,1H3,(H,10,11)/p-1 |
InChI Key |
WVMBPWMAQDVZCM-UHFFFAOYSA-M |
Canonical SMILES |
CNC1=CC=CC=C1C(=O)O |
melting_point |
178 - 179 °C |
Other CAS No. |
119-68-6 |
physical_description |
Solid |
Pictograms |
Irritant |
solubility |
0.2 mg/mL at 20 °C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to N-Methylanthranilate (CAS 85-91-6) for Researchers and Drug Development Professionals
An Introduction to N-Methylanthranilate: A Molecule of Diverse Functionality
This compound (CAS 85-91-6), also known as methyl 2-(methylamino)benzoate, is an aromatic ester with a characteristic fruity, grape-like odor.[1] This compound and its derivatives are of significant interest across various scientific disciplines, from flavor and fragrance chemistry to pharmacology and materials science. It is a naturally occurring compound found in citrus fruits like mandarin and petitgrain oils.[2][3] Beyond its sensory properties, this compound exhibits a range of biological activities, including phototoxicity and potential analgesic effects, making it a subject of ongoing research for drug development professionals.[4][5] This technical guide provides a comprehensive overview of the core properties, experimental protocols, and key signaling pathways associated with this compound.
Core Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development. These properties influence its solubility, stability, and interactions with biological systems.
General and Physical Properties
| Property | Value | Reference(s) |
| CAS Number | 85-91-6 | [1] |
| Molecular Formula | C₉H₁₁NO₂ | [1] |
| Molecular Weight | 165.19 g/mol | [1] |
| Appearance | Pale yellow liquid with bluish fluorescence; may crystallize | [1] |
| Odor | Grape-like, musty-floral, sweet, orange-blossom-mandarin-peel-like | [1][2] |
| Melting Point | 17-19 °C | [4] |
| Boiling Point | 256 °C | [1] |
| Density | 1.126 - 1.132 g/cm³ at 25 °C | [4][6] |
| Refractive Index | 1.578 - 1.581 at 20 °C | [4] |
| Solubility | Miscible with ethanol, DMSO, diethyl ether; slightly soluble in water | [6][7] |
| logP (Octanol/Water Partition Coefficient) | 2.81 | [1] |
| Vapor Pressure | 0.0131 mmHg at 20 °C | [1] |
| Flash Point | 91 °C (195.8 °F) | [8] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and quantification of this compound.
| Spectroscopic Technique | Key Features | Reference(s) |
| UV-Vis Spectroscopy | Absorbs between 290 and 700 nm, with a peak absorbance at 350 nm. | [1] |
| Infrared (IR) Spectroscopy | Spectral data is available for the characterization of functional groups. | [6] |
| ¹H NMR Spectroscopy | Spectral data is available for structural elucidation. | [6] |
| ¹³C NMR Spectroscopy | Spectral data is available for structural elucidation. | [6] |
| Mass Spectrometry (MS) | Key fragments and spectral data are available for identification and quantification. | [6] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for researchers working with this compound. The following sections provide methodologies for its synthesis, purification, and analysis.
Synthesis of this compound via Reductive Amination
This protocol describes a common method for the synthesis of this compound from anthranilic acid.
Materials:
-
Anthranilic acid
-
Methanol (B129727) (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium carbonate solution (5%)
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Round-bottom flask with reflux condenser
-
Calcium chloride drying tube
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Suspend 7 g of anthranilic acid in 50 ml of dry methanol in a round-bottom flask fitted with a reflux condenser and a calcium chloride drying tube.[9]
-
Pass dry hydrogen chloride gas through the suspension until the solution becomes saturated and hot.[9]
-
Reflux the reaction mixture for one hour.[9]
-
Cool the solution to allow methyl anthranilate hydrochloride to crystallize.[9]
-
Dilute the mixture with 200 ml of water and neutralize with a 5% sodium carbonate solution until the solution is alkaline.[9]
-
Extract the oily this compound with diethyl ether.[9]
-
Wash the ether extract with a 5% sodium carbonate solution, followed by water.[9]
-
Dry the ether extract over anhydrous sodium sulfate.[9]
-
Evaporate the ether to a small volume using a rotary evaporator.[9]
-
Purify the crude product by vacuum distillation, collecting the fraction boiling at 135 °C (at 15 mmHg). The purified product should crystallize upon cooling.[9]
Purification of this compound
This protocol outlines a method for purifying crude or technical grade this compound.
Materials:
-
Crude this compound
-
Water
-
Emulsifying agent (e.g., Tween 80)
-
Beaker or flask
-
Stirring apparatus
-
Cooling bath
-
Filtration apparatus
Procedure:
-
Melt the crude this compound if it is in a solid state.
-
Prepare an aqueous solution containing a small proportion (0.1-2% by weight) of an emulsifying agent.[10]
-
Heat the aqueous solution to a temperature above the melting point of this compound (above 25 °C).[10]
-
Gradually add the melted this compound to the heated aqueous solution with agitation to form a dispersion.[10]
-
Cool the dispersion in a cooling bath to a temperature below the freezing point of this compound, causing it to separate as a solid phase.[10]
-
Separate the solidified this compound from the aqueous medium by filtration. The impurities tend to remain in the aqueous phase.[10]
Analytical Protocols
This protocol provides a general framework for the quantitative analysis of this compound in various samples.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
Reagents:
-
This compound standard
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for mobile phase modification)
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in acetonitrile. From this stock, prepare a series of calibration standards by serial dilution.
-
Sample Preparation: The sample preparation will vary depending on the matrix. For liquid samples, a simple dilution may be sufficient. For more complex matrices, a liquid-liquid or solid-phase extraction may be necessary to remove interfering substances.[6]
-
Chromatographic Conditions:
-
Mobile Phase: A typical mobile phase would be a mixture of acetonitrile and water (with or without a modifier like 0.1% formic acid).[6] The exact ratio should be optimized for best separation.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: Monitor at the UV absorbance maxima of this compound (e.g., around 254 nm and 330 nm).[6]
-
-
Data Analysis: Generate a calibration curve by plotting the peak area versus the concentration for each standard. Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.[6]
This protocol is suitable for the identification and quantification of this compound, particularly in complex mixtures.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for amine analysis (e.g., a mid-polarity column)
Reagents:
-
This compound standard
-
Appropriate solvent for sample and standard preparation (e.g., dichloromethane)
-
Internal standard (optional, for improved quantitation)
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in the chosen solvent. Prepare a series of calibration standards, and if using an internal standard, add it to each standard and sample at a constant concentration.
-
Sample Preparation: Sample preparation will depend on the matrix and may involve extraction (liquid-liquid or solid-phase) and concentration steps.
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program: An example program could be: start at 60 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes. This program should be optimized for the specific column and application.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-400
-
-
Data Analysis: Identify this compound by its retention time and mass spectrum. For quantification, use the peak area of a characteristic ion and compare it to the calibration curve.[6]
Biological Activities and Signaling Pathways
This compound has been shown to possess distinct biological activities, which are of considerable interest to the drug development community.
Phototoxicity and Apoptosis
Upon exposure to UVA radiation, this compound can exhibit phototoxicity.[5] This process is initiated by the absorption of UVA light, leading to the generation of reactive oxygen species (ROS).[5] The resulting oxidative stress can cause cellular damage, including lysosomal destabilization and mitochondrial membrane depolarization.[5] This can trigger the intrinsic pathway of apoptosis, involving the release of cytochrome c from the mitochondria and the subsequent activation of a caspase cascade, ultimately leading to programmed cell death.
Proposed Analgesic Mechanism
This compound has been investigated for its potential antinociceptive (analgesic) properties. It is proposed that it may act as an agonist of the Transient Receptor Potential Ankryin 1 (TRPA1) channel, a non-selective cation channel primarily expressed in nociceptive sensory neurons.[5] Activation of TRPA1 leads to an influx of cations, including calcium, which depolarizes the neuron and initiates a pain signal. However, prolonged activation or modulation of TRPA1 channels can lead to desensitization, resulting in an analgesic effect. The exact downstream signaling events following this compound-induced TRPA1 activation are still under investigation.
Safety and Toxicity
This compound is classified as an eye irritant. Its phototoxic potential is a key consideration in its use in consumer products, and its concentration is often restricted in leave-on applications. As a secondary amine, there is also a potential for nitrosamine (B1359907) formation in the presence of nitrosating agents.
Acute Toxicity:
-
Oral LD50 (rat): 3700 mg/kg
Applications
The unique properties of this compound have led to its use in a variety of applications:
-
Flavors and Fragrances: It is widely used to impart grape-like and floral scents in perfumes, soaps, and other cosmetic products, as well as for flavoring in some food products.[2][3]
-
Pharmaceuticals: It serves as a building block in the synthesis of various pharmaceutical compounds and has been investigated for its own potential therapeutic effects.[4]
-
Chemical Intermediate: It is used as a precursor in the synthesis of other organic compounds, such as dyes and agrochemicals.
Conclusion
This compound (CAS 85-91-6) is a multifaceted molecule with a well-established role in the flavor and fragrance industry and emerging potential in the pharmaceutical field. This guide has provided a comprehensive overview of its core properties, detailed experimental protocols for its handling and analysis, and an introduction to its key biological activities and associated signaling pathways. For researchers, scientists, and drug development professionals, a thorough understanding of this compound's chemistry and biology is crucial for harnessing its potential while ensuring its safe and effective application. Further research into its mechanisms of action will undoubtedly unveil new opportunities for its use in novel therapeutic strategies.
References
- 1. Structural insights into the molecular mechanism of mouse TRPA1 activation and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TRPA1 Antagonists for Pain Relief [mdpi.com]
- 3. Crosstalk between oxidative stress-induced apoptotic and autophagic signaling pathways in Zn(II) phthalocyanine photodynamic therapy of melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Photosensitized methyl paraben induces apoptosis via caspase dependent pathway under ambient UVB exposure in human skin cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TRPA1, TRPV1, and Caffeine: Pain and Analgesia | MDPI [mdpi.com]
- 6. The TRPA1 channel mediates the analgesic action of dipyrone and pyrazolone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 8. N-Cinnamoylanthranilates as human TRPA1 modulators: Structure-activity relationships and channel binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. TRPA1 channels: molecular sentinels of cellular stress and tissue damage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. UVR-induced phototoxicity mechanism of methyl this compound in human keratinocyte cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Structure and Properties of N-Methylanthranilate
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methylanthranilate (Methyl 2-(methylamino)benzoate) is an aromatic ester with significant applications in the flavor, fragrance, and pharmaceutical industries.[1] It is a naturally occurring compound found in various citrus fruits, such as mandarin oranges, and is responsible for the characteristic grape-like aroma.[2] This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and spectroscopic characterization of this compound. Additionally, it delves into its metabolic and phototoxicity signaling pathways, offering valuable insights for professionals in drug development and chemical research.
Molecular Structure and Chemical Identity
This compound is a benzoate (B1203000) ester and a substituted aniline.[3] The molecular structure consists of a benzene (B151609) ring substituted with a methylamino group and a methyl ester group at ortho positions.
IUPAC Name: methyl 2-(methylamino)benzoate[3][4][5][6] Synonyms: Dimethyl anthranilate, Methyl methylaminobenzoate, N-Methylanthranilic acid methyl ester[2][3][7] CAS Number: 85-91-6[1][2][4][5] Molecular Formula: C₉H₁₁NO₂[1][3][4][5] SMILES: CNC1=CC=CC=C1C(=O)OC[1][3][5][6]
Caption: Molecular structure of this compound.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for its handling, formulation, and analysis.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 165.19 g/mol [1][3][4] |
| Appearance | Pale yellow liquid with a slight bluish fluorescence[3] |
| Melting Point | 17-19 °C[1] |
| Boiling Point | 255.00 °C[1] |
| Density | 1.126 g/cm³[1] |
| Refractive Index | 1.578 - 1.581 at 20 °C[1] |
| Solubility | Insoluble in water; soluble in alcohol[1] |
Spectroscopic Data
The following tables summarize the expected ¹H NMR, ¹³C NMR, and IR spectral data for this compound based on characteristic chemical shifts and absorption bands for its functional groups.
Table 2: Predicted ¹H NMR Spectral Data
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~7.9 | Doublet of doublets | Aromatic H |
| ~7.4 | Triplet of doublets | Aromatic H |
| ~6.6 - 6.7 | Multiplet | Aromatic H |
| ~3.8 | Singlet | O-CH₃ |
| ~2.9 | Singlet | N-CH₃ |
| ~4.8 | Broad singlet | N-H |
Table 3: Predicted ¹³C NMR Spectral Data
| Chemical Shift (ppm) | Assignment |
| ~168 | C=O (Ester) |
| ~150 | Aromatic C-N |
| ~134 | Aromatic C-H |
| ~131 | Aromatic C-H |
| ~116 | Aromatic C-H |
| ~114 | Aromatic C-CO |
| ~110 | Aromatic C-H |
| ~51 | O-CH₃ |
| ~29 | N-CH₃ |
Table 4: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3300 - 3500 | N-H Stretch | Secondary Amine |
| 3000 - 3100 | C-H Stretch | Aromatic |
| 2850 - 3000 | C-H Stretch | Aliphatic |
| 1680 - 1710 | C=O Stretch | Ester |
| 1580 - 1620 | C=C Stretch | Aromatic Ring |
| 1200 - 1300 | C-N Stretch | Aromatic Amine |
| 1000 - 1300 | C-O Stretch | Ester |
Experimental Protocols
Synthesis of this compound via Reductive Alkylation
This protocol details the synthesis of this compound from methyl anthranilate.
Materials and Reagents:
-
Methyl anthranilate
-
Formaldehyde (B43269) solution (37% aqueous)
-
5% Palladium on carbon (Pd/C) catalyst
-
Ethyl acetate
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Hydrogen gas
Equipment:
-
Pressure reactor (e.g., Parr hydrogenator)
-
Magnetic stirrer
-
Filtration apparatus (e.g., Büchner funnel)
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
In a pressure reactor, combine methyl anthranilate, ethyl acetate, and the 5% palladium on carbon catalyst.
-
Cool the mixture to approximately 5°C using an ice bath.
-
Slowly add the 37% aqueous formaldehyde solution to the cooled mixture while stirring.
-
Seal the reactor and purge with hydrogen gas to remove air.
-
Pressurize the reactor with hydrogen to 50 psig and maintain stirring at room temperature.
-
Monitor the reaction progress by observing the cessation of hydrogen uptake.
-
Once the reaction is complete, vent the reactor and filter the mixture through a pad of celite to remove the catalyst.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated NaHCO₃ solution and saturated NaCl solution.
-
Separate the organic layer and dry it over anhydrous Na₂SO₄.
-
Filter to remove the drying agent and concentrate the organic phase using a rotary evaporator.
-
Purify the resulting crude product by vacuum distillation to yield pure this compound.
Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a method for the quantitative analysis of this compound.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Capillary column (e.g., HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness)
GC-MS Parameters:
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 240°C at a rate of 3°C/min.
-
Hold at 240°C for 5 minutes.
-
-
MS Detector:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Scan Range: m/z 40-400.
-
Procedure:
-
Sample Preparation: Dissolve a precisely weighed amount of the sample containing this compound in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate). For accurate quantification, add a known amount of an internal standard.
-
Injection: Inject a 1 µL aliquot of the prepared sample into the GC-MS system.
-
Data Analysis: Identify the this compound peak in the total ion chromatogram based on its retention time and mass spectrum. Confirm its identity by comparing the mass spectrum with a reference library (e.g., NIST). Quantify the compound by comparing its peak area to that of the internal standard or by using a calibration curve.
Biological Signaling and Metabolism
Metabolic Pathway in the Liver
In the liver, this compound is primarily metabolized through two main pathways: hydrolysis and N-demethylation, which are catalyzed by microsomal enzymes.
Caption: Metabolic workflow of this compound in the liver.
Phototoxicity Signaling Pathway
Exposure to UVA radiation can induce phototoxicity in human keratinocytes in the presence of this compound. This process involves the generation of reactive oxygen species (ROS), leading to cellular damage and apoptosis.
Caption: Phototoxicity pathway of this compound.
References
- 1. N-METHYLANTHRANILIC ACID(119-68-6) 1H NMR spectrum [chemicalbook.com]
- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 3. Methyl anthranilate(134-20-3) 1H NMR [m.chemicalbook.com]
- 4. hmdb.ca [hmdb.ca]
- 5. researchgate.net [researchgate.net]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
An In-depth Technical Guide to N-Methylanthranilate (C9H11NO2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methyl N-methylanthranilate (C9H11NO2), a compound of significant interest across the fragrance, flavor, and pharmaceutical industries. This document delves into its chemical structure, physicochemical properties, synthesis, biological activities, and the experimental protocols utilized in its study.
Nomenclature and Chemical Structure
Methyl this compound is an ester of N-methylanthranilic acid.[1] Its systematic IUPAC name is methyl 2-(methylamino)benzoate.[1][2] The compound is identified by the CAS Registry Number 85-91-6.[2][3]
Table 1: Chemical Identifiers and Synonyms
| Identifier Type | Value | Source(s) |
| IUPAC Name | methyl 2-(methylamino)benzoate | [1][2][4] |
| Molecular Formula | C9H11NO2 | [1][2][3] |
| CAS Number | 85-91-6 | [1][2][3] |
| InChI Key | GVOWHGSUZUUUDR-UHFFFAOYSA-N | [1][4] |
| SMILES | CNC1=CC=CC=C1C(=O)OC | [1][4] |
| Synonyms | Dimethyl anthranilate, Methyl 2-(methylamino)benzoate, N-Methylanthranilic acid methyl ester, Methyl methanthranilate | [1][2][5] |
Physicochemical Properties
A thorough understanding of the physical and chemical properties of Methyl this compound is essential for its application in research and development. It is a colorless to pale yellow liquid with a characteristic fruity, grape-like odor and a slight bluish fluorescence.[2]
Table 2: Physicochemical Data for this compound
| Property | Value | Source(s) |
| Molecular Weight | 165.19 g/mol | [1][2] |
| Appearance | Colorless to pale yellow liquid with slight bluish fluorescence | [2] |
| Odor | Fruity, grape-like, with orange and mandarin peel notes | [2] |
| Melting Point | 17-19 °C | [2] |
| Boiling Point | 256 °C | [2][6] |
| Density | 1.128–1.134 g/cm³ at 20 °C | [7] |
| Water Solubility | 257 mg/L | [7] |
| Solubility | Soluble in ethanol, oils; slightly soluble in glycerol | [1][5] |
| logP | 2.1 | [8] |
| Refractive Index | 1.5780-1.5820 at 20°C | [4] |
| Flash Point | 91 °C (195 °F) | [7] |
Synthesis Pathways
This compound can be synthesized through several methods, most commonly via the methylation of methyl anthranilate or the esterification of N-methylanthranilic acid.[1] A prevalent industrial method is the reductive alkylation of methyl anthranilate with formaldehyde (B43269).[9][10][11]
Biological Activity and Signaling Pathways
Recent studies have highlighted the diverse biological activities of Methyl this compound, ranging from phototoxicity to potential analgesic effects.
Exposure to UVA radiation can induce phototoxicity in human keratinocytes in the presence of Methyl this compound.[2] This process involves the generation of reactive oxygen species (ROS), leading to cellular damage and apoptosis.[2][12] The absorption of UVA light by the compound leads to its photo-degradation and the formation of superoxide (B77818) anion radicals through a Type-I photodynamic reaction.[12] This oxidative stress destabilizes lysosomes, depolarizes the mitochondrial membrane, and leads to DNA fragmentation.[12]
In the liver, Methyl this compound is metabolized primarily through hydrolysis and N-demethylation, catalyzed by microsomal enzymes.[2][7] Hydrolysis of the ester group yields N-methylanthranilic acid, while N-demethylation results in methyl anthranilate.[13]
This compound has been identified as a pungent compound in citrus leaves and is being explored for its potential antinociceptive (analgesic) properties.[13][14][15] The proposed mechanism suggests an interaction with nociceptive pathways, possibly through the activation of TRP (Transient Receptor Potential) channels, similar to its structural relative, methyl salicylate.[12][14] Activation of these channels in trigeminal neurons can lead to a sensation of pungency and, with prolonged activation, may cause desensitization, resulting in an analgesic effect.[12]
Experimental Protocols
Detailed methodologies are crucial for the accurate synthesis, identification, and quantification of this compound.
This protocol describes the synthesis of Methyl this compound from methyl anthranilate.[2]
-
Materials:
-
Methyl anthranilate
-
37% aqueous formaldehyde solution
-
5% Palladium on carbon (Pd/C) catalyst
-
Ethyl acetate
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (NaCl) solution
-
Hydrogen gas supply
-
Pressure reactor
-
-
Procedure:
-
In a pressure reactor, combine methyl anthranilate, ethyl acetate, and the 5% Pd/C catalyst.
-
Cool the mixture to 5°C.
-
Slowly add the 37% aqueous formaldehyde solution to the cooled mixture.
-
Pressurize the reactor with hydrogen gas to an initial pressure of 50 psig.
-
Stir the mixture continuously at room temperature until the uptake of hydrogen ceases (approximately 6 hours).
-
Once the reaction is complete, filter the mixture to remove the catalyst.
-
Wash the filtrate with a saturated sodium bicarbonate solution until neutral, followed by a wash with a saturated sodium chloride solution.
-
Separate the organic layer and dry it over an appropriate drying agent (e.g., anhydrous sodium sulfate).
-
Evaporate the solvent under reduced pressure to yield the crude product.
-
Purify the product, if necessary, by distillation.
-
This protocol outlines the quantification of Methyl this compound in various matrices.[2][16]
-
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Capillary column (e.g., 5% phenyl-methylpolysiloxane stationary phase).
-
-
Typical GC-MS Parameters:
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 60°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan a suitable mass range (e.g., m/z 40-400).
-
-
Procedure:
-
Sample Preparation: Dissolve the sample containing Methyl this compound in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate). An internal standard may be added for accurate quantification.
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS system.
-
Data Analysis: Identify the Methyl this compound peak in the total ion chromatogram based on its retention time. Confirm identity by comparing its mass spectrum with a reference spectrum. Quantify using a calibration curve generated from standards.
-
This protocol is adapted for the quantification of Methyl this compound in complex matrices like honey or cosmetic creams.[17][18]
-
Instrumentation:
-
HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
-
HPLC Conditions:
-
Mobile Phase: Isocratic or gradient elution with a mixture of Acetonitrile and Water (e.g., 60:40 v/v), often with 0.1% formic acid to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 218 nm.[17]
-
-
Procedure:
-
Standard Preparation: Prepare a stock solution of Methyl this compound in a suitable solvent like methanol (B129727) or acetonitrile. Create a series of working standards by diluting the stock solution with the mobile phase to construct a calibration curve.
-
Sample Preparation (General):
-
Accurately weigh the sample.
-
Perform an extraction (e.g., liquid-liquid or solid-phase extraction) to isolate the analyte from the matrix. For honey, a C18 SPE cartridge can be used for cleanup.[17] For creams, extraction with methanol followed by centrifugation is effective.[18]
-
Evaporate the extraction solvent and reconstitute the residue in the mobile phase.
-
Filter the final sample through a 0.45 µm syringe filter before injection.
-
-
Data Analysis: Generate a calibration curve by plotting the peak area versus the concentration for each standard. Determine the concentration of the analyte in the sample by comparing its peak area to the calibration curve.
-
Applications in Research and Drug Development
This compound is a versatile molecule with established and emerging applications:
-
Fragrance and Flavors: It is widely used in perfumery and as a food-grade flavoring agent to impart grape-like notes.[6][16]
-
Phototoxicity Research: Due to its well-characterized phototoxic mechanism, it serves as a model compound for studying light-induced cellular damage and for assessing the safety of cosmetic ingredients.[12][18]
-
Analgesic Drug Development: The pungent and antinociceptive properties of this compound make it a lead compound in the search for new analgesics.[14][15] Its potential interaction with TRP channels presents a novel target for pain therapy research.[12]
-
Metabolism Studies: As a substrate for liver enzymes, it is used in studies of drug metabolism, particularly focusing on hydrolysis and demethylation reactions.[2][7]
-
Precursor for Bioactive Compounds: It is a precursor for various bioactive compounds, including anticancer acridone (B373769) alkaloids and other flavor agents.[19]
References
- 1. Methyl this compound | C9H11NO2 | CID 6826 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. scbt.com [scbt.com]
- 4. Methyl this compound, 98% 50 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 5. labsolu.ca [labsolu.ca]
- 6. Methyl anthranilate - Wikipedia [en.wikipedia.org]
- 7. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 8. Showing Compound Methyl this compound (FDB012455) - FooDB [foodb.ca]
- 9. prepchem.com [prepchem.com]
- 10. US4633009A - Synthesis of methyl this compound - Google Patents [patents.google.com]
- 11. EP0190667B1 - Process for the preparation of methyl this compound - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. tandfonline.com [tandfonline.com]
- 15. Methyl-N-methylanthranilate, a pungent compound from Citrus reticulata Blanco leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. mdpi.com [mdpi.com]
The Occurrence of N-Methylanthranilate in Citrus Fruits: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Methylanthranilate and its methylated derivative, methyl this compound, are significant contributors to the characteristic aroma profiles of various citrus species, particularly mandarin (Citrus reticulata). These volatile organic compounds are not only crucial for the fruit's flavor and fragrance but also have potential applications in various industries, including pharmaceuticals. This technical guide provides a comprehensive overview of the natural occurrence of this compound in citrus fruits, detailing its concentration in different species, the analytical methodologies for its quantification, and the biosynthetic pathways responsible for its production. The information is presented to support research, development, and quality control efforts related to this important natural compound.
Quantitative Occurrence of this compound Derivatives in Citrus
The concentration of methyl anthranilate and its N-methylated form varies significantly among different citrus species and even within different parts of the same fruit, such as the peel and leaves. Mandarin varieties are particularly rich in these compounds, which are key to their distinct aroma. The following table summarizes the quantitative data available in the literature.
| Citrus Species | Common Name | Plant Part | Compound | Concentration (%) |
| Citrus reticulata | Mandarin | Leaf (Petitgrain) | Methyl this compound | up to 89.93[1] |
| Citrus reticulata | Mandarin | Peel | Methyl this compound | 0.1 - 0.7[2] |
| Citrus nobilis | Mandarin | Peel | Methyl this compound | up to 0.6[3] |
| Citrus clementina | Clementine | Not Specified | Methyl this compound | 0.03[2] |
| Citrus sinensis | Sweet Orange | Peel | Methyl this compound | 0.009[2] |
| Citrus paradisi | Grapefruit | Peel | Methyl this compound | Present[2] |
| Citrus aurantium | Bitter Orange | Flower (Neroli) | Methyl this compound | Present[2] |
| Citrus junos | Yuzu | Not Specified | Methyl this compound | Present[2] |
| Citrus limon | Lemon | Not Specified | Methyl this compound | Present[2] |
Experimental Protocols for Analysis
The accurate quantification of this compound and its derivatives in citrus is predominantly achieved through chromatographic techniques, primarily Gas Chromatography coupled with Mass Spectrometry (GC-MS), often preceded by a sample preparation step like Headspace Solid-Phase Microextraction (HS-SPME).
Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)
HS-SPME-GC-MS is a sensitive and solvent-free technique ideal for the analysis of volatile and semi-volatile compounds from complex matrices like citrus peel and juice.[4]
Methodology:
-
Sample Preparation:
-
Weigh approximately 1.0 g of ground citrus peel or 5 mL of juice into a 20 mL headspace vial.[4]
-
Add a saturated NaCl solution to enhance the release of volatile compounds from the matrix.
-
An internal standard (e.g., 2-octanone) is added for accurate quantification.
-
-
HS-SPME Extraction:
-
Equilibrate the vial at a constant temperature (e.g., 100°C) for a set period (e.g., 5 minutes) with agitation.[4]
-
Expose a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace above the sample for a defined extraction time (e.g., 15 minutes) at the same temperature.[4]
-
-
GC-MS Analysis:
-
Desorption: Thermally desorb the extracted analytes from the SPME fiber in the GC injector at a high temperature (e.g., 250°C) for a few minutes (e.g., 5 minutes).[4]
-
Gas Chromatograph (GC) System: Agilent 7890B or equivalent.[4]
-
Column: DB-5MS capillary column (30 m × 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[4]
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[4]
-
Oven Temperature Program: A typical program starts at 40°C for 3.5 minutes, ramps to 100°C at 10°C/min, then to 180°C at 7°C/min, and finally to 280°C at 25°C/min, holding for 7 minutes.[4]
-
Mass Spectrometer (MS) System: Agilent 7000D series or equivalent.[4]
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-400.
-
-
Quantification:
-
Identification is achieved by comparing the mass spectrum of the analyte with reference spectra from libraries such as NIST and Wiley.
-
Quantification is performed by constructing a calibration curve using standard solutions of methyl this compound of known concentrations. The characteristic ions for methyl this compound in Selected Ion Monitoring (SIM) mode are m/z 151 (quantification ion), 120, and 119 (qualifier ions).[2]
-
Biosynthesis of this compound in Citrus
This compound is a secondary metabolite derived from the shikimate pathway, which is responsible for the synthesis of aromatic amino acids in plants. The biosynthesis begins with anthranilate, an intermediate in the tryptophan pathway.[2] The subsequent methylation steps are catalyzed by specific methyltransferase enzymes.
In citrus, the formation of methyl this compound involves a two-step methylation process. First, anthranilate is methylated to form this compound, which is then further methylated to yield methyl this compound. In sweet orange (Citrus sinensis), a salicylic (B10762653) acid methyltransferase (SAMT) has been identified that is capable of methylating anthranilate.[5][6] Furthermore, an anthranilate N-methyltransferase, which catalyzes the N-methylation of anthranilate, has been found in Citrus microcarpa.[7]
Caption: Biosynthesis of Methyl this compound in Citrus.
Experimental and Logical Workflow
The analysis of this compound in citrus and the understanding of its biosynthesis follow a structured workflow, from sample collection to data interpretation.
Caption: General workflow for this compound analysis.
Conclusion
The presence and concentration of this compound and its derivatives are key determinants of the aromatic quality of certain citrus fruits, especially mandarins. The methodologies outlined in this guide provide a robust framework for the accurate quantification of these compounds, which is essential for quality control, breeding programs, and the exploration of their potential applications. Further research into the specific regulatory mechanisms of the biosynthetic pathway could open new avenues for the metabolic engineering of citrus fruits with enhanced flavor profiles and for the biotechnological production of these valuable natural compounds.
References
- 1. tandfonline.com [tandfonline.com]
- 2. benchchem.com [benchchem.com]
- 3. phytochemia.com [phytochemia.com]
- 4. Frontiers | Comparison of the volatile organic compounds in Citrus reticulata ‘Chachi’ peel with different drying methods using E-nose, GC-IMS and HS-SPME-GC-MS [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
Physical and chemical properties of dimethyl anthranilate
An In-depth Technical Guide to the Physical and Chemical Properties of Dimethyl Anthranilate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl anthranilate, also known by its IUPAC name Methyl 2-(methylamino)benzoate, is an aromatic ester with the chemical formula C₉H₁₁NO₂.[1] It is a compound of significant interest across various scientific and industrial sectors, including the flavor, fragrance, and pharmaceutical industries.[2][3] Naturally occurring as a major constituent in petitgrain mandarin essential oil, it is recognized for its characteristic sweet, fruity, grape-like aroma with nuances of orange blossom and neroli.[4][5]
Chemically, it is the methyl ester of N-methylanthranilic acid.[6] Unlike its close relative, methyl anthranilate, dimethyl anthranilate does not form Schiff bases with aldehydes, which contributes to its greater stability and lack of discoloration in fragrance and flavor formulations.[7][8] This technical guide provides a comprehensive overview of the core physical and chemical properties of dimethyl anthranilate, detailed experimental protocols for their determination, and insights into its synthesis and potential biological interactions, tailored for a scientific audience.
Physical and Chemical Properties
The physical and chemical characteristics of dimethyl anthranilate are crucial for its application in various fields. These properties have been compiled from various sources and are summarized below.
Data Presentation: Quantitative Properties
The following table summarizes the key quantitative physical and chemical properties of dimethyl anthranilate for easy reference and comparison.
| Property | Value | Units | References |
| Molecular Identity | |||
| IUPAC Name | Methyl 2-(methylamino)benzoate | - | [1] |
| Synonyms | Methyl N-methylanthranilate, DMA | - | [9][10] |
| CAS Number | 85-91-6 | - | [1][9] |
| Molecular Formula | C₉H₁₁NO₂ | - | [1][4] |
| Molecular Weight | 165.19 | g/mol | [4][9] |
| Physical Properties | |||
| Appearance | Colorless to pale yellow or orange liquid | - | [1][4] |
| Odor | Fruity, grape-like, orange blossom, mandarin | - | [1][11] |
| Melting Point | 17 - 19.5 | °C | [1][9][12] |
| Boiling Point | 255 - 256 | °C (at 760 mmHg) | [1][4][7][9] |
| 130 - 131 | °C (at 13 mmHg) | [7] | |
| Density | 1.125 - 1.138 | g/mL (at 25 °C) | [1][4][9] |
| Refractive Index | 1.5770 - 1.5810 | n20/D | [1][4][7][9] |
| Flash Point | >110 (>230) | °C (°F) | [1][7] |
| Vapor Pressure | 0.007 - 0.0195 | mmHg (at 25 °C) | [4][7] |
| Solubility & Stability | |||
| Water Solubility | Slightly soluble | - | [1][10] |
| Solvent Solubility | Soluble in alcohol, fixed oils, ethanol, DMSO, diethyl ether | - | [7][13][14] |
| Stability | Stable under normal conditions. Can color over time. | - | [4] |
| Reactivity | Does not form Schiff bases with aldehydes. | - | [7][8] |
| Acid Value | ≤ 1.0 | mg KOH/g | [1][7] |
Chemical Reactivity and Stability
Dimethyl anthranilate is a relatively stable compound under recommended storage conditions, which include cool, dry environments in tightly sealed containers, protected from heat and light.[1][7] A key chemical feature that distinguishes it from methyl anthranilate is its resistance to forming Schiff bases with aldehydes.[7][8] This lack of reactivity with aldehydic compounds prevents the discoloration (browning) that is often observed with methyl anthranilate, making dimethyl anthranilate a more stable ingredient in complex fragrance and flavor formulations.[5] However, it can still color over time and may be unstable in highly acidic or basic products.[4]
Experimental Protocols
Accurate determination of the physicochemical properties of dimethyl anthranilate is essential for quality control and research. The following sections detail the standard methodologies for measuring its key properties.
Melting Point Determination (Capillary Method)
The melting point is a critical indicator of purity. For a crystalline solid, a sharp melting range (typically 0.5-1.0°C) indicates high purity, while impurities lead to a depressed and broadened melting range.[1][12]
-
Apparatus : Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes, thermometer.[1][12]
-
Procedure :
-
Ensure the dimethyl anthranilate sample is solidified and finely powdered.
-
Pack a small amount of the powdered sample into a capillary tube to a height of 1-2 mm by tapping the sealed end on a hard surface.[13]
-
Place the capillary tube into the heating block of the melting point apparatus.[1]
-
Heat the sample rapidly to determine an approximate melting point. Allow the apparatus to cool.
-
Perform a second, careful determination by heating slowly, at a rate of approximately 1-2°C per minute, near the expected melting point.[12]
-
Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2).[1][14] The melting range is T1-T2.
-
Boiling Point Determination (Micro Scale Method)
This method is suitable for small sample volumes and provides an accurate boiling point measurement.[15]
-
Apparatus : Thiele tube or melting point apparatus, small test tube (fusion tube), capillary tube (sealed at one end), thermometer, heating source (oil bath or heating block).[5][16]
-
Procedure :
-
Add a few milliliters of liquid dimethyl anthranilate to the fusion tube.[5]
-
Place a capillary tube, with its open end down, into the liquid.[16]
-
Attach the fusion tube to a thermometer, ensuring the sample is level with the thermometer bulb.
-
Heat the apparatus gently. A stream of bubbles will emerge from the capillary tube as the air inside expands and then as the liquid boils.[15][17]
-
Continue heating until a rapid and continuous stream of bubbles is observed.[17]
-
Remove the heat source and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.[17]
-
Density Measurement (Pycnometer Method)
A pycnometer is a flask with a precisely known volume used for accurate density measurements of liquids.[18][19]
-
Apparatus : Pycnometer, analytical balance, thermostatic bath.[2][18]
-
Procedure :
-
Thoroughly clean and dry the pycnometer and weigh it empty on an analytical balance (M1).[18][19]
-
Fill the pycnometer with distilled water of a known temperature and density. Ensure the capillary in the stopper is also filled and no air bubbles are present.[18]
-
Place the filled pycnometer in a thermostatic bath at the calibration temperature (e.g., 25°C) to allow for thermal equilibrium.[18]
-
Dry the exterior completely and weigh the water-filled pycnometer (M2).
-
Repeat the procedure with dimethyl anthranilate, weighing the pycnometer filled with the sample (M3).
-
The density (ρ) is calculated using the formula: ρ_sample = [(M3 - M1) / (M2 - M1)] * ρ_water
-
Refractive Index Measurement (Abbe Refractometer)
The refractive index is a measure of how light bends as it passes through the substance and is a valuable physical constant for identification and purity assessment.[4][20]
-
Apparatus : Abbe refractometer, constant temperature water bath, light source (e.g., sodium D line), disposable pipette.[4][21]
-
Procedure :
-
Ensure the refractometer prisms are clean and dry.[20]
-
Calibrate the instrument using a standard of known refractive index, such as distilled water (n_D = 1.3330 at 20°C).[20]
-
Using a pipette, place a few drops of dimethyl anthranilate onto the surface of the measuring prism.[9]
-
Close the prisms gently. The liquid should form a thin, uniform film.
-
Allow the sample to reach thermal equilibrium with the prisms, which are maintained at a constant temperature (e.g., 20°C) by the water bath.[20]
-
Look through the eyepiece and adjust the measurement knob until the boundary line (the interface between the light and dark regions) is centered on the crosshairs.[22]
-
Adjust the color compensation knob to eliminate any color fringe at the boundary, making the line sharp and clear.[22]
-
Read the refractive index value from the instrument's scale.
-
Spectroscopic Analysis Protocols
-
FT-IR Spectroscopy : To obtain an infrared spectrum of liquid dimethyl anthranilate, the neat liquid method is used. A drop of the sample is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.[3][23] The plates are then placed in the spectrometer's sample holder. A background spectrum of the empty plates is recorded first and subtracted from the sample spectrum.[7]
-
NMR Spectroscopy : For ¹H and ¹³C NMR analysis, a sample of dimethyl anthranilate (typically 5-20 mg) is dissolved in an appropriate deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[21] The choice of solvent is critical to avoid overlapping signals. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added. The tube is placed in the NMR spectrometer to acquire the spectra.
-
GC-MS (Gas Chromatography-Mass Spectrometry) : For purity analysis and structural confirmation, a dilute solution of dimethyl anthranilate is prepared in a volatile organic solvent (e.g., acetone (B3395972) or dichloromethane). This solution is injected into the GC-MS system. The gas chromatograph separates the components of the sample, which are then ionized and analyzed by the mass spectrometer to produce a mass spectrum for each component.[24]
Synthesis and Mechanistic Pathways
Understanding the synthesis and potential biological interactions of dimethyl anthranilate is vital for its application in drug development and other research fields.
Synthesis of Dimethyl Anthranilate
Dimethyl anthranilate can be synthesized through several routes. The two most common laboratory and industrial methods are the esterification of N-methylanthranilic acid and the methylation of methyl anthranilate.[25]
-
Esterification of N-methylanthranilic Acid : This is a classic Fischer-Speier esterification. N-methylanthranilic acid is reacted with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). The mixture is heated under reflux to drive the reaction towards the formation of the methyl ester product.[26]
-
Methylation of Methyl Anthranilate : This method involves the N-methylation of methyl anthranilate. Reagents like dimethyl sulfate (B86663) can be used for this purpose.[27] An alternative and often preferred method is reductive alkylation, where methyl anthranilate is reacted with formaldehyde (B43269) to form an intermediate Schiff base, which is then reduced in situ using a hydrogenation catalyst (e.g., Palladium on carbon) and hydrogen gas to yield dimethyl anthranilate.[28]
Caption: Common synthetic routes to Dimethyl Anthranilate.
Experimental Workflow for Characterization
A logical workflow is followed to confirm the identity and purity of a synthesized or commercial sample of dimethyl anthranilate.
Caption: Standard experimental workflow for chemical characterization.
Potential Biological Signaling
While dimethyl anthranilate is primarily used for its aromatic properties, related compounds have shown biological activity, suggesting potential avenues for research. For instance, studies on methyl anthranilate indicate it can modulate melanogenesis by suppressing cAMP production, which in turn downregulates key enzymes like tyrosinase.[8] Furthermore, dimethyl anthranilate has been investigated for potential antinociceptive (pain relief) effects, possibly through interaction with TRP (Transient Receptor Potential) channels, similar to other sensory compounds.[29] It is also known to be phototoxic in human skin cells upon exposure to UVA radiation, a mechanism involving the generation of reactive oxygen species (ROS).[29] This highlights the importance of understanding its interaction with biological pathways for drug development and safety assessment.
Applications in Research and Drug Development
Dimethyl anthranilate's applications extend beyond flavors and fragrances.
-
Pharmaceutical Intermediate : It serves as a valuable building block in organic synthesis. For example, it is used as an intermediate in the production of the tricyclic antidepressant Dibenzepin.[16][30]
-
Research Chemical : Its potential to interact with biological pathways, such as those involved in pain sensation, makes it a compound of interest for research into new analgesics.[1][25]
-
Agrochemicals : Like the related methyl anthranilate, it has applications as an effective bird repellent, protecting crops from damage.[16][31]
-
Analytical Standards : In food science, it can be used as an analytical marker to differentiate between certain types of citrus products.[23]
Safety and Handling
According to Safety Data Sheets (SDS), dimethyl anthranilate may be harmful if swallowed and can cause skin and serious eye irritation.[32][26][29] It is a combustible liquid.[33] Proper handling procedures should be followed, including the use of personal protective equipment (PPE) such as safety glasses and gloves.[32] It should be stored in a cool, dry, well-ventilated area away from heat and strong oxidizing agents.[1][34]
References
- 1. chem.ucalgary.ca [chem.ucalgary.ca]
- 2. ised-isde.canada.ca [ised-isde.canada.ca]
- 3. researchgate.net [researchgate.net]
- 4. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 5. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 6. quora.com [quora.com]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. Methylanthranilate, a Food Fragrance Attenuates Skin Pigmentation through Downregulation of Melanogenic Enzymes by cAMP Suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scribd.com [scribd.com]
- 10. engineerfix.com [engineerfix.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 13. byjus.com [byjus.com]
- 14. pennwest.edu [pennwest.edu]
- 15. chemconnections.org [chemconnections.org]
- 16. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 17. uomus.edu.iq [uomus.edu.iq]
- 18. scientificlabs.co.uk [scientificlabs.co.uk]
- 19. fpharm.uniba.sk [fpharm.uniba.sk]
- 20. hinotek.com [hinotek.com]
- 21. wp.optics.arizona.edu [wp.optics.arizona.edu]
- 22. m.youtube.com [m.youtube.com]
- 23. orgchemboulder.com [orgchemboulder.com]
- 24. Gas Chromatography Mass Spectrometry (GC-MS) | Analysis [scioninstruments.com]
- 25. innospk.com [innospk.com]
- 26. benchchem.com [benchchem.com]
- 27. GB2236318A - Process for preparing pure N-methyl-anthranilic acid methylester - Google Patents [patents.google.com]
- 28. benchchem.com [benchchem.com]
- 29. benchchem.com [benchchem.com]
- 30. Buy Dimethyl Anthranilate | CAS 85-91-6 [punagri.com]
- 31. memphis.edu [memphis.edu]
- 32. etamu.edu [etamu.edu]
- 33. drawellanalytical.com [drawellanalytical.com]
- 34. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
N-Methylanthranilate: A Technical Safety and Toxicity Whitepaper
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety and toxicity profile of N-Methylanthranilate (CAS No. 85-91-6), a fragrance and flavoring ingredient. The information is compiled from various scientific and regulatory sources to support risk assessment and safe handling practices.
Core Safety Data
The toxicological profile of this compound has been evaluated by several organizations, including the Research Institute for Fragrance Materials (RIFM) and the Scientific Committee on Consumer Safety (SCCS). The primary concerns identified are phototoxicity and the potential for nitrosamine (B1359907) formation.
Acute Toxicity
This compound exhibits low acute toxicity via oral and dermal routes.
| Endpoint | Species | Route | Value | Reference |
| LD50 | Rat | Oral | 3.7 g/kg bw (3.0 - 4.5 g/kg bw) | [1] |
| LD50 | Rat (female) | Oral | > 2,000 mg/kg | |
| LD50 | Rabbit | Dermal | > 5 g/kg | [1] |
| LD50 | Rat (m/f) | Dermal | > 2,000 mg/kg |
Irritation and Sensitization
The substance is not considered a significant skin irritant or sensitizer.[1]
| Endpoint | Species | Result | Reference |
| Skin Irritation | Human, Mouse | Non-irritating | [1] |
| Skin Irritation | Rat | No skin irritation - 24 h | |
| Skin Sensitization | Guinea Pig | Not sensitizing | [1] |
| Mucous Membrane Irritation | - | Causes serious eye irritation[2][3] |
Phototoxicity
A key toxicological concern for this compound is its phototoxic potential, meaning it can cause skin reactions upon exposure to UV light.[4][5][6][7][8]
| Endpoint | Species | Concentration | Result | Reference |
| Phototoxicity | Human | 1% | Phototoxic effects observed in 14/35 volunteers | |
| Phototoxicity | Human | 0.1%, 0.3%, 0.5% | No phototoxic effects observed in 29 volunteers | [5][7] |
| Phototoxicity | Human | 5.0% | 14/18 phototoxic reactions observed | [5][7] |
| Phototoxicity (in vitro) | Human skin model | > 5% | Phototoxic | [5][7] |
| Photoallergenicity | Human | 100% | Not photoallergenic | [1] |
Genotoxicity and Carcinogenicity
Existing data suggests that this compound is not genotoxic.[4] However, there is a lack of comprehensive data on its carcinogenicity.[1] A significant consideration is its potential to form nitrosamines, which are known carcinogens, as it is a secondary amine.[6][8]
| Endpoint | Test System | Result | Reference |
| Genotoxicity (Ames Test) | S. typhimurium | Did not induce a dose-related increase in revertant colonies[1] | |
| Genotoxicity (UDS Assay) | Rat hepatocytes | Did not induce unscheduled DNA synthesis[1] | |
| Carcinogenicity | - | No data available[1] | |
| Potential for Nitrosamine Formation | Chemical Structure | Potential due to secondary amine structure[6][7][8] |
Reproductive and Developmental Toxicity
There is currently no adequate data available on the reproductive or developmental toxicity of this compound.[1]
Experimental Protocols
Acute Oral LD50 Study in Rats
-
Methodology : A study cited by the SCCS involved dosing rats (n=10/dose) with this compound at concentrations of 2.50, 3.18, and 4.0 g/kg bw. Mortality was observed. In a range-finding study, female rats (n=4/dose) were administered oral doses ranging from 1 to 11.3 g/kg bw, and animals were observed for 7 days.[1] Another study followed OECD Test Guideline 423.
Acute Dermal LD50 Study in Rabbits
-
Methodology : As reported by RIFM, this compound was applied dermally to rabbits (n=4) at a dose of >5 g/kg. The animals were observed for mortality.[1] A study in rats followed OECD Test Guideline 402.
Skin Sensitization in Guinea Pigs (Modified Maximization Test)
-
Methodology : In one study, guinea pigs were injected intradermally with a 0.1% solution of this compound in isotonic saline. In another modified maximization test, a 5% solution was co-administered with Freund's Complete Adjuvant (FCA), followed by dermal application of a 25% solution in petrolatum.[1]
Phototoxicity Study in Humans
-
Methodology : In a human study, 0.1% to 1% this compound in a diethyl phthalate:ethanol solution was applied to the skin of volunteers. The application sites were then exposed to UVA and UVB radiation. Responses were evaluated at various time points after irradiation.[1]
In Vitro Phototoxicity Assay (3T3 Neutral Red Uptake)
-
Methodology : This assay evaluates the phototoxic potential by measuring the reduction in neutral red uptake in Balb/c 3T3 mouse fibroblast cultures exposed to the test substance and UVA radiation.
Diagrams
Safety Assessment Workflow
Caption: A generalized workflow for chemical safety assessment.
Metabolic Pathway of this compound
Caption: Metabolic pathways of this compound in the liver.[8]
References
- 1. ec.europa.eu [ec.europa.eu]
- 2. This compound | C8H8NO2- | CID 6942392 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. directpcw.com [directpcw.com]
- 4. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 5. perfumersworld.com [perfumersworld.com]
- 6. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 7. d3t14p1xronwr0.cloudfront.net [d3t14p1xronwr0.cloudfront.net]
- 8. benchchem.com [benchchem.com]
The Multifaceted Biological Activities of N-Methylanthranilate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methylanthranilate (Methyl 2-(methylamino)benzoate), a naturally occurring aromatic ester found in citrus fruits like mandarin oranges, is a compound of significant scientific interest.[1] While widely utilized in the flavor and fragrance industry for its characteristic grape-like aroma, this compound exhibits a diverse range of biological activities.[2] This technical guide provides an in-depth overview of the core biological functions of this compound, focusing on its phototoxicity, antinociceptive properties, and its role as a quorum sensing inhibitor. This document is intended to be a comprehensive resource, detailing the underlying mechanisms of action, summarizing key quantitative data, and providing detailed experimental protocols to aid in future research and development.
Phototoxicity
One of the most well-documented biological activities of this compound is its phototoxicity upon exposure to ultraviolet A (UVA) radiation. This property is a critical consideration in its use in cosmetic and dermatological formulations.
Mechanism of Action
When exposed to UVA light, this compound becomes photo-activated, leading to its degradation and the subsequent generation of intracellular reactive oxygen species (ROS), primarily superoxide (B77818) anion radicals. This process is believed to occur via a Type-I photodynamic reaction. The resulting oxidative stress triggers a cascade of cellular damage, including the destabilization of lysosomes and depolarization of the mitochondrial membrane, ultimately leading to apoptosis (programmed cell death) in human keratinocytes.[3]
Signaling Pathway
Caption: this compound-induced phototoxicity signaling pathway.
Quantitative Data
The phototoxic potential of this compound has been quantified in various studies, primarily using the 3T3 Neutral Red Uptake (NRU) phototoxicity assay.
| Assay | Endpoint | Concentration/Dose | Result |
| 3T3 Neutral Red Uptake (NRU) Assay | Phototoxicity | 0.05% | Phototoxic at the lowest dilution tested.[4] |
| Human Phototoxicity Study | No Observed Adverse Effect Level (NOAEL) | 0.5% with 16 J/cm² UVA and 0.75 MED UVB | No phototoxic effects observed at this concentration and UV exposure.[4] |
| Human Phototoxicity Study | Phototoxic Response | 1.0% | At 1, 24, 48, and 144 hours post-irradiation, 54%, 46%, 40%, and 26% of subjects showed a reaction.[5] |
Experimental Protocol: 3T3 Neutral Red Uptake (NRU) Phototoxicity Assay
This protocol is adapted from the OECD Guideline 432 and is a standardized in vitro method to assess photocytotoxicity.
1. Cell Culture and Seeding:
-
Culture Balb/c 3T3 fibroblasts in appropriate culture medium.
-
Seed the cells into two 96-well microplates at a density that prevents confluence by the end of the experiment and incubate for 24 hours.
2. Treatment:
-
Prepare a series of concentrations of this compound in a suitable solvent.
-
Replace the culture medium in both plates with the this compound solutions. Include solvent controls.
3. UVA Exposure:
-
Expose one plate to a non-cytotoxic dose of UVA radiation (e.g., 5 J/cm²).
-
Keep the second plate in the dark at room temperature for the same duration as the irradiation period.
4. Incubation:
-
Remove the treatment solutions from both plates, wash the cells with phosphate-buffered saline (PBS), and add fresh culture medium.
-
Incubate both plates for 24 hours.
5. Neutral Red Staining:
-
Add Neutral Red solution to each well and incubate to allow for the uptake of the dye by viable cells.
6. Dye Extraction and Measurement:
-
Wash the cells and then add a dye extraction solution.
-
Measure the absorbance of the extracted dye using a spectrophotometer at the appropriate wavelength.
7. Data Analysis:
-
Calculate the IC50 values (the concentration that reduces cell viability by 50%) for both the irradiated and non-irradiated plates.
-
Determine the Photo-Irritation-Factor (PIF) by comparing the two IC50 values. A PIF greater than 5 is typically considered indicative of phototoxic potential.[6]
Antinociceptive Activity
This compound has demonstrated significant antinociceptive (pain-relieving) effects in preclinical models, suggesting its potential as a novel analgesic agent.[7]
Mechanism of Action
Studies in mice have shown that orally administered this compound reduces sensitivity to both chemical and thermal pain stimuli.[3][8] Its mechanism of action is complex and appears to involve the modulation of several neurotransmitter systems. Research suggests the involvement of adrenergic, nitrergic, and serotoninergic pathways in its antinociceptive effect.[3] Notably, the cholinergic and cannabinoid systems do not seem to be involved.[3] The pungent nature of this compound and its effectiveness in the capsaicin-induced licking response model suggest a possible interaction with transient receptor potential (TRP) channels, such as TRPV1, although this is yet to be directly confirmed.[9][10]
Signaling Pathways
Caption: Proposed antinociceptive signaling pathways of this compound.
Quantitative Data
The antinociceptive efficacy of this compound has been evaluated in various animal models of pain.
| Animal Model | Test | Effective Dose (Oral) | Result |
| Mice | Formalin-induced licking response | 1 and 3 mg/kg | Significant reduction in nociceptive behavior.[3] |
| Mice | Capsaicin-induced licking response | 1 and 3 mg/kg | Significant reduction in nociceptive behavior.[3] |
| Mice | Glutamate-induced licking response | 1 and 3 mg/kg | Significant reduction in nociceptive behavior.[3] |
| Mice | Tail flick test | 1 and 3 mg/kg | Dose-dependent spinal antinociceptive effect.[3] |
| Mice | Hot plate test | 1 and 3 mg/kg | Significant increase in pain threshold.[3] |
Experimental Protocol: Hot Plate Test in Mice
This protocol is a standard method for assessing central antinociceptive activity.
1. Animals:
-
Use adult male mice, acclimatized to the laboratory conditions.
2. Apparatus:
-
A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C).
3. Procedure:
-
Administer this compound orally at the desired doses (e.g., 1 and 3 mg/kg). A control group should receive the vehicle.
-
At a predetermined time after administration (e.g., 30, 60, 90, and 120 minutes), place each mouse individually on the hot plate.
-
Record the latency to the first sign of nociception, such as licking of the hind paws or jumping.
-
To prevent tissue damage, a cut-off time (e.g., 30 seconds) should be established.
4. Data Analysis:
-
Compare the mean reaction times of the this compound-treated groups with the control group using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test). An increase in reaction time indicates an antinociceptive effect.
Quorum Sensing Inhibition
This compound has been identified as a novel inhibitor of quorum sensing (QS), the cell-to-cell communication system in bacteria, particularly in the opportunistic pathogen Pseudomonas aeruginosa.[11]
Mechanism of Action
In P. aeruginosa, this compound has been shown to attenuate the production of QS-related virulence factors and inhibit biofilm formation. Metabolomic studies suggest that its inhibitory action on QS may be exerted by disrupting the biosynthesis of the Pseudomonas quinolone signal (PQS), a key autoinducer in one of the P. aeruginosa QS systems. Molecular docking studies support the hypothesis that this compound may interfere with PqsA, the enzyme that catalyzes the first step in the PQS biosynthesis pathway by activating anthranilate.[12]
Signaling Pathway
Caption: Inhibition of the PQS quorum sensing pathway by this compound.
Quantitative Data
While specific IC50 or EC50 values for the quorum sensing inhibitory activity of this compound are not yet widely reported, its efficacy has been demonstrated through the reduction of various virulence factors.
| Organism | Activity Assessed | Result |
| Pseudomonas aeruginosa | Quorum sensing related virulence factors | Effective attenuation of production. |
| Pseudomonas aeruginosa | Biofilm formation | Effective attenuation. |
| Pseudomonas aeruginosa | Gene expression of QS-related genes | Suppression of a dozen QS-related genes. |
| Pseudomonas aeruginosa | Metabolome | Significant alteration of 108 metabolites, indicating reduced efficiency of the TCA cycle and antioxidant systems, and disturbed amino acid and nucleotide metabolism. |
Experimental Protocol: Quorum Sensing Inhibition Assay (Violacein Production in Chromobacterium violaceum)
This is a common and straightforward method to screen for QS inhibitors. While the primary research on this compound focuses on P. aeruginosa, this protocol provides a general approach for assessing anti-QS activity.
1. Bacterial Strains:
-
Chromobacterium violaceum (a wild-type strain that produces the purple pigment violacein (B1683560), which is under QS control) and a mutant strain (e.g., CV026) that does not produce its own acyl-homoserine lactone (AHL) signal but will produce violacein in the presence of an exogenous AHL.
2. Assay Procedure:
-
Grow the C. violaceum mutant strain in Luria-Bertani (LB) broth overnight.
-
Prepare LB agar (B569324) plates.
-
In a sterile tube, mix a small volume of the overnight culture of the C. violaceum mutant with molten LB agar.
-
Pour the inoculated agar into the petri dishes and allow it to solidify.
-
Once solidified, place sterile paper discs onto the agar surface.
-
Pipette a solution of this compound at various concentrations onto the discs. A positive control (a known QS inhibitor) and a negative control (solvent) should be included.
-
Add a known amount of the appropriate AHL to the agar to induce violacein production.
3. Incubation and Observation:
-
Incubate the plates at an appropriate temperature (e.g., 30 °C) for 24-48 hours.
-
Observe the plates for zones of pigment inhibition around the paper discs. A clear or white halo around a disc indicates that the test compound has inhibited QS-mediated violacein production.
4. Quantification (Optional):
-
To quantify the inhibition, the assay can be performed in a liquid culture format in a 96-well plate.
-
Violacein can be extracted from the bacterial cells and quantified spectrophotometrically.
Conclusion
This compound is a molecule with a compelling and diverse biological profile. Its well-characterized phototoxicity underscores the importance of careful formulation in consumer products. The significant antinociceptive effects demonstrated in preclinical studies open promising avenues for the development of new analgesics with a potentially novel mechanism of action. Furthermore, its ability to inhibit quorum sensing in a clinically relevant pathogen highlights its potential as a lead compound for the development of anti-virulence therapies. This technical guide provides a foundational resource for researchers and drug development professionals to further explore and harness the multifaceted biological activities of this compound.
References
- 1. TRPA1 antagonists as potential analgesic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Qualitative and Quantitative Determination of Quorum Sensing Inhibition In Vitro | Springer Nature Experiments [experiments.springernature.com]
- 3. Frontiers | The Pseudomonas Quinolone Signal (PQS): Not Just for Quorum Sensing Anymore [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Qualitative and quantitative determination of quorum sensing inhibition in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. TRPA1 antagonist ion channel case study [metrionbiosciences.com]
- 7. mdpi.com [mdpi.com]
- 8. pnas.org [pnas.org]
- 9. A quorum-sensing inhibitor blocks Pseudomonas aeruginosa virulence and biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metabolomic insights into the inhibition mechanism of methyl this compound: A novel quorum sensing inhibitor and antibiofilm agent against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of Biofilm Formation, Quorum Sensing and Infection in Pseudomonas aeruginosa by Natural Products-Inspired Organosulfur Compounds | PLOS One [journals.plos.org]
- 12. researchgate.net [researchgate.net]
The Core Mechanism of N-Methylanthranilate Phototoxicity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methylanthranilate (MNA), also known as methyl this compound (MNM) or dimethyl anthranilate (DMA), is a fragrance ingredient utilized in a variety of consumer products.[1][2] However, its application, particularly in leave-on products, is significantly limited due to its phototoxic potential.[1][3][4] Upon exposure to Ultraviolet A (UVA) radiation, MNA can induce cellular damage, a critical consideration for product safety and formulation in the cosmetic and pharmaceutical industries.[1][2][5] This technical guide provides a comprehensive overview of the core mechanisms underlying MNA phototoxicity, supported by quantitative data, detailed experimental protocols, and visual diagrams of key pathways and workflows.
Core Phototoxicity Mechanism
The phototoxicity of this compound is initiated by its absorption of UVA radiation.[1][5] This event triggers a Type-I photodynamic reaction, leading to the generation of excessive intracellular reactive oxygen species (ROS), primarily superoxide (B77818) anion radicals.[1][2] This surge in ROS induces a state of oxidative stress within cells, which is the primary driver of the subsequent cellular damage.[1][5]
The cascade of events following ROS generation includes:
-
Lysosomal Destabilization: The integrity of lysosomes is compromised, leading to the release of hydrolytic enzymes into the cytoplasm.[2]
-
Mitochondrial Membrane Depolarization: The potential across the mitochondrial membrane collapses, disrupting cellular energy production and initiating apoptotic pathways.[2]
-
DNA Damage: Photo-activated MNA leads to DNA fragmentation and double-strand breaks.[2]
-
Apoptosis: The culmination of cellular damage triggers programmed cell death, or apoptosis.[2][5]
This phototoxic cascade has been primarily studied in human keratinocyte cell lines, such as HaCaT.[2]
Quantitative Data Summary
The phototoxic potential of this compound has been assessed in various in vitro and in vivo studies. The following tables summarize the key quantitative findings.
Table 1: In Vitro Phototoxicity Data for this compound
| Assay Type | Cell Line | MNA Concentration | UV Exposure | Key Finding | Reference |
| Neutral Red Uptake (NRU) & MTT | HaCaT (Human Keratinocytes) | 0.0001% - 0.0025% | 5.4 J/cm² UVA / 1h Sunlight | Significant, dose-dependent reduction in cell viability.[2][6] | [2] |
| 3T3 Neutral Red Uptake (NRU) | Balb/c 3T3 (Mouse Fibroblasts) | ≥ 0.05% | 5 J/cm² UVA | Considered phototoxic at the lowest dilution tested.[1][4][7] | [1][4] |
| 3T3 Neutral Red Uptake (NRU) | 3T3 Fibroblasts | 0.1% | Not Specified | Indicated as non-phototoxic under the specific experimental conditions.[4][6] | [4] |
| Human Skin Model (Skin²) | Not Applicable | > 5% | Not Specified | Phototoxic at concentrations above 5%.[3][6] | [3] |
| Yeast Toxicity Assay | Saccharomyces cerevisiae | 0.05% | Not Specified | Phototoxic.[4][8] | [4] |
Table 2: In Vivo Human Phototoxicity Data for this compound
| Study Type | MNA Concentration | UV Exposure | Key Finding | Reference |
| Human Phototoxicity Study | 1% in 75% ethanol/25% diethyl phthalate | Solar Simulator (UVA/UVB) | Phototoxic effects observed in 14/35 female volunteers.[7][8] | [7] |
| Human Phototoxicity Study | 0.5% | 16 J/cm² UVA (with 0.75 MED UVB) | No observable adverse effect level (NOAEL).[4][7][8] | [4][7] |
| Human Phototoxicity Study | 0.1% to 0.5% in 25%:75% diethyl phthalate:ethanol | 16 J/cm² UVA then 0.75 MED UVB | Did not induce a phototoxic reaction.[4][7] | [7] |
Signaling Pathways and Experimental Workflows
To visually represent the complex processes involved in MNA phototoxicity, the following diagrams have been generated using the DOT language.
Caption: Signaling pathway of this compound phototoxicity.
Caption: Workflow for assessing MNA phototoxicity in vitro.
Caption: Mitigation strategies for MNA phototoxicity.
Experimental Protocols
In Vitro Phototoxicity Assessment using 3T3 Neutral Red Uptake (NRU) Assay (Adapted from OECD 432)
This protocol outlines the key steps for assessing the phototoxic potential of MNA-containing formulations.[1]
-
Cell Culture: Culture Balb/c 3T3 fibroblasts in an appropriate medium until they reach sub-confluence.[1]
-
Seeding: Seed the cells into two 96-well plates at a density that will not allow them to become confluent before the end of the experiment. Incubate for 24 hours.[1]
-
Treatment: Prepare a range of concentrations of the MNA-containing formulation and a control. Replace the culture medium in both plates with the treatment solutions.[1]
-
UVA Exposure: Expose one plate to a non-cytotoxic dose of UVA radiation (e.g., 5 J/cm²), while the other plate is kept in the dark.[1]
-
Incubation: Remove the treatment solutions, wash the cells, and add fresh culture medium. Incubate both plates for another 24 hours.[1]
-
Neutral Red Staining: Add Neutral Red solution to each well and incubate to allow for uptake by viable cells.[1]
-
Extraction and Measurement: Wash the cells and then extract the dye from the viable cells. Measure the absorbance of the extracted dye using a spectrophotometer.[1]
-
Data Analysis: Compare the absorbance values of the irradiated and non-irradiated plates to determine the photo-irritancy factor (PIF) and assess the phototoxic potential.[1] A PIF value greater than 5.0 is typically considered phototoxic.[7]
Evaluating the Efficacy of an Antioxidant in Mitigating MNA-Induced Phototoxicity
This protocol can be used to determine if an antioxidant can reduce the phototoxic effects of MNA.[1]
-
Experimental Setup: Follow the initial steps of the 3T3 NRU assay, preparing cell cultures and seeding them into 96-well plates.[1]
-
Treatment Groups:
-
Control (cells + medium)
-
MNA + UVA
-
MNA + Antioxidant + UVA
-
Antioxidant + UVA
-
Corresponding dark controls for each group
-
-
UVA Exposure and Incubation: Proceed with UVA exposure and subsequent incubation as described in the NRU protocol.[1]
-
Viability Assessment: Assess cell viability using the Neutral Red Uptake method or another suitable assay (e.g., MTT).[1]
-
Data Analysis: Compare the cell viability in the "MNA + UVA" group with the "MNA + Antioxidant + UVA" group. A statistically significant increase in cell viability in the presence of the antioxidant indicates successful mitigation of phototoxicity.[1]
Conclusion and Regulatory Context
The phototoxicity of this compound is a well-documented phenomenon driven by UVA-induced ROS production and subsequent cellular damage.[1][2][5] This understanding has led to regulatory restrictions on its use in cosmetic products. For instance, the International Fragrance Association (IFRA) and the Scientific Committee on Consumer Safety (SCCS) have established a maximum concentration of 0.1% for MNA in leave-on cosmetic products.[1] Furthermore, it is advised that MNA should not be included in sunscreen products or any products intended for use on skin exposed to natural or artificial UV light.[1] For researchers and drug development professionals, a thorough understanding of this phototoxicity mechanism is crucial for ensuring product safety, guiding formulation strategies, and complying with regulatory guidelines. Mitigation strategies such as concentration control, the inclusion of UV filters, and the addition of antioxidants are key considerations in the development of products containing this compound.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. UVR-induced phototoxicity mechanism of methyl this compound in human keratinocyte cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 4. ec.europa.eu [ec.europa.eu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. ec.europa.eu [ec.europa.eu]
- 8. health.ec.europa.eu [health.ec.europa.eu]
The Potential for Nitrosamine Formation from N-Methylanthranilate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Methylanthranilate, a secondary amine utilized as a fragrance ingredient in various consumer products, possesses the inherent chemical potential to form N-nitroso-N-methylanthranilate, a nitrosamine (B1359907) compound. Nitrosamines are a class of potent carcinogens, and their presence in pharmaceuticals and consumer goods is under strict regulatory scrutiny. This technical guide provides an in-depth analysis of the potential for nitrosamine formation from this compound, detailing the underlying chemistry, experimental protocols for investigation, and analytical methodologies for detection.
Introduction to Nitrosamine Formation
Nitrosamines are organic compounds characterized by a nitroso group (-N=O) bonded to an amine nitrogen. The formation of nitrosamines typically occurs through the reaction of a secondary or tertiary amine with a nitrosating agent.[1][2] The most common nitrosating agent in pharmaceutical and manufacturing settings is nitrous acid (HNO₂), which is formed in situ from nitrite (B80452) salts (e.g., sodium nitrite) under acidic conditions.[3]
Key factors influencing nitrosamine formation include:
-
Presence of a vulnerable amine: Secondary amines, such as this compound, are particularly susceptible to nitrosation.[1][2]
-
Presence of a nitrosating agent: Nitrite or other nitrogen oxides are necessary for the reaction to proceed.[3]
-
Reaction conditions: Acidic pH, elevated temperatures, and the presence of certain catalysts can accelerate nitrosamine formation.[4]
This compound's secondary amine functional group makes it a potential precursor to N-nitroso-N-methylanthranilate. Regulatory bodies have acknowledged this risk, particularly in the cosmetics industry.[1][2]
Chemistry of N-Nitroso-N-methylanthranilate Formation
The reaction mechanism for the formation of N-nitroso-N-methylanthranilate from this compound in the presence of a nitrosating agent is a classic example of N-nitrosation of a secondary amine.
Caption: Nitrosamine formation from this compound.
Quantitative Data and Regulatory Limits
While specific kinetic data for the nitrosation of this compound is not extensively published, the primary quantitative concern is the acceptable limit of the resulting nitrosamine in final products. Regulatory bodies have set stringent limits for nitrosamine impurities.
| Nitrosamine Impurity | Product Type | Regulatory Body/Guideline | Maximum Allowable Content |
| N-nitroso-N-methylanthranilate | Cosmetic Products | SCCS/1455/11[1] | < 50 µg/kg (50 ppb) |
| General Nitrosamines | Pharmaceuticals | ICH M7(R1)[5] | Varies based on potency (Acceptable Intake models) |
Experimental Protocol: Nitrosation of this compound and Quantification
This section provides a representative experimental protocol for the controlled nitrosation of this compound and the subsequent quantification of N-nitroso-N-methylanthranilate using LC-MS/MS.
Materials and Reagents
-
This compound (analytical standard)
-
N-Nitroso-N-methylanthranilate (analytical standard, if available, or for confirmation)
-
Sodium Nitrite (NaNO₂)
-
Formic Acid
-
Methanol (HPLC grade)
-
Water (deionized or HPLC grade)
-
Sodium Bicarbonate
-
Anhydrous Sodium Sulfate
-
Volumetric flasks, pipettes, and standard laboratory glassware
-
LC-MS/MS system with an electrospray ionization (ESI) source
Experimental Workflow
Caption: Experimental workflow for nitrosation and analysis.
Procedure
-
Preparation of Solutions:
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Prepare a 1 M solution of sodium nitrite in deionized water.
-
-
Nitrosation Reaction:
-
In a reaction vessel, add a known amount of the this compound stock solution.
-
Add an appropriate volume of deionized water.
-
Adjust the pH of the solution to approximately 3.0-3.5 using formic acid.
-
Initiate the reaction by adding a molar excess of the sodium nitrite solution.
-
Stir the reaction mixture at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 1-4 hours).
-
-
Sample Workup:
-
Quench the reaction by adding sodium bicarbonate solution until the pH is neutral.
-
Extract the N-nitroso-N-methylanthranilate from the aqueous solution using dichloromethane (3x volume of aqueous phase).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried residue in a known volume of the initial mobile phase.
-
Inject the sample into the LC-MS/MS system.
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in methanol.
-
Gradient: A suitable gradient to separate the analyte from the parent compound.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometric Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor for the specific precursor-to-product ion transitions for N-nitroso-N-methylanthranilate.
-
-
Quantification
Prepare a calibration curve using serial dilutions of a certified N-nitroso-N-methylanthranilate standard. The concentration of the formed nitrosamine in the experimental sample can be determined by comparing its peak area to the calibration curve.
Factors Influencing Nitrosamine Formation: A Logical Relationship
The formation of N-nitroso-N-methylanthranilate is not inevitable but is dependent on a confluence of factors. Understanding these relationships is key to risk mitigation.
Caption: Factors influencing nitrosamine formation.
Conclusion
The chemical structure of this compound, specifically the presence of a secondary amine group, makes it susceptible to nitrosation and the subsequent formation of N-nitroso-N-methylanthranilate. This potential for nitrosamine formation is a significant consideration for industries utilizing this compound. Strict control of raw materials to exclude nitrosating agents, careful formulation to avoid acidic conditions, and appropriate storage are critical risk mitigation strategies. The analytical methods and experimental protocols outlined in this guide provide a framework for the robust assessment and control of this potential impurity, ensuring the safety and quality of products containing this compound.
References
- 1. ec.europa.eu [ec.europa.eu]
- 2. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 3. Mechanistic and Other Relevant Data - Ingested Nitrate and Nitrite, and Cyanobacterial Peptide Toxins - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
The Role of N-Methylanthranilate in Plant Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methylanthranilate (NMA) is an anthranilic acid-derived specialized metabolite integral to various aspects of plant biochemistry and physiology. While recognized for its contribution to the characteristic aromas of certain fruits and flowers, its role extends to crucial defense mechanisms against herbivores and pathogens. This technical guide provides an in-depth examination of NMA's function in plant metabolism, focusing on its biosynthesis, the signaling pathways that regulate its production, and its downstream applications. This document is intended to serve as a comprehensive resource, offering detailed experimental protocols and quantitative data to facilitate further research and development in plant science and natural product-based drug discovery.
Biosynthesis of this compound
The biosynthesis of this compound is a critical branch point in plant specialized metabolism, diverting precursors from primary metabolic pathways to produce defense-related and aromatic compounds.
The Core Biosynthetic Pathway
This compound is synthesized from anthranilate, an intermediate in the tryptophan biosynthetic pathway.[1] The key enzymatic step is the N-methylation of anthranilate, catalyzed by the enzyme Anthranilate N-methyltransferase (ANMT).[1][2][3] This reaction utilizes S-adenosyl-L-methionine (SAM) as the methyl group donor.[4][5]
The ANMT from Ruta graveolens (common rue) has been well-characterized and is known to exhibit narrow substrate specificity for anthranilate.[2][4] This specificity ensures the dedicated channeling of anthranilate towards NMA production, a crucial step preceding the formation of downstream metabolites like acridone (B373769) alkaloids.[2]
References
- 1. Anthranilate at the interface of tryptophan and specialized metabolite biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anthranilate N-methyltransferase, a branch-point enzyme of acridone biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anthranilate N-methyltransferase - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of N-Methylanthranilate from Methyl Anthranilate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-methylanthranilate is a valuable compound in the fragrance, flavor, and pharmaceutical industries. This document provides detailed protocols for the synthesis of this compound from methyl anthranilate, focusing on the widely used reductive alkylation method. This approach offers high yields and purity, minimizing the formation of dimethylated byproducts.[1][2] Alternative methods are also briefly discussed. The protocols and data presented are intended to support research, development, and production efforts in various scientific and industrial settings.
Introduction
Methyl this compound is a key intermediate and product with applications ranging from fragrances and flavors to the synthesis of more complex organic molecules.[1] The N-methylation of methyl anthranilate is a crucial transformation to access this compound. While classical methods involving methylating agents like dimethyl sulfate (B86663) or methyl iodide exist, reductive alkylation with formaldehyde (B43269) has emerged as a preferred method due to its efficiency and selectivity.[1][2] This process involves the reaction of methyl anthranilate with formaldehyde to form an intermediate Schiff base, which is then reduced in situ to yield the desired N-methylated product.[1]
Reaction Principle: Reductive Alkylation
The synthesis of this compound from methyl anthranilate via reductive alkylation proceeds in two main steps:
-
Iminium Ion Formation: Methyl anthranilate reacts with formaldehyde to form an intermediate iminium ion (or a related species).
-
Reduction: The intermediate is then immediately reduced in the presence of a hydrogenation catalyst and a hydrogen source to yield this compound.
An acid catalyst can be optionally used to improve the reaction yield.[1][3]
Experimental Protocols
Method 1: Reductive Alkylation using Palladium on Carbon
This protocol is a common and effective method for the synthesis of this compound.[4]
Materials and Reagents:
-
Methyl anthranilate
-
Formaldehyde (37% aqueous solution)
-
5% Palladium on charcoal (Pd/C) catalyst
-
Ethyl acetate
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hydrogen gas
-
Filter aid (e.g., Celite)
Equipment:
-
Pressure reactor (e.g., Parr shaker)
-
Stirring apparatus
-
Standard laboratory glassware
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
In a pressure reactor, combine methyl anthranilate, ethyl acetate, and the 5% palladium on carbon catalyst.
-
Cool the mixture to 5°C.
-
Slowly add the 37% aqueous formaldehyde solution to the cooled mixture.
-
Seal the reactor and purge with hydrogen gas.
-
Pressurize the reactor with hydrogen gas to an initial pressure of 50 psig.[3][4]
-
Stir the mixture continuously at room temperature. The reaction progress can be monitored by the cessation of hydrogen uptake (typically around 6 hours).[3][4]
-
Once the reaction is complete, carefully vent the reactor and filter the mixture through a pad of filter aid to remove the catalyst.[3][4]
-
Wash the filtrate with a saturated sodium bicarbonate solution until the aqueous layer is neutral.[3][4]
-
Perform a final wash with a saturated sodium chloride solution.[3][4]
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to yield the crude product.[3][4]
-
The product can be further purified by vacuum distillation.[3]
Method 2: Reductive Alkylation with an Acid Catalyst
The inclusion of a solid acid catalyst can lead to improved yields.[3]
Materials and Reagents:
-
All materials from Method 1
-
Solid acid catalyst (e.g., acidic clay like K-10 powder)[3]
Procedure:
-
In a pressure reactor, combine methyl anthranilate, ethyl acetate, the 5% palladium on carbon catalyst, and the solid acid catalyst.[3]
-
Cool the mixture to 5°C.[3]
-
Slowly add the 37% aqueous formaldehyde solution.[3]
-
Follow steps 4-12 from Method 1.
Data Presentation
The following table summarizes quantitative data from representative experiments for the synthesis of this compound.
| Parameter | Value | Reference |
| Yield (Method 1) | 85% | [3] |
| Purity (GLC, Method 1) | 98.5% | [3] |
| Yield (Method 2) | 91-96% | [3] |
| Purity (GLC, Method 2) | 97.3-99.7% | [3] |
| Boiling Point | 130-133°C at 12 mmHg | [3] |
| Appearance | Colorless liquid | [3] |
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the synthesis of this compound via reductive alkylation.
Caption: Experimental workflow for the synthesis of this compound.
Signaling Pathways & Logical Relationships
The chemical transformation follows a clear logical progression from starting materials to the final product, as depicted in the reaction scheme below.
References
Application Note and Protocol: Esterification of N-Methylanthranilic Acid
Introduction
N-methylanthranilic acid is an aromatic amino acid derivative utilized in the synthesis of fragrances, dyes, and pharmaceutical compounds.[1] Its esterification is a fundamental process to produce various N-methylanthranilate esters, which are valuable in the flavor and fragrance industries.[2][3] The most common and direct method for this transformation is the Fischer-Speier esterification. This process involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically under reflux conditions.[2][4] The reaction is an equilibrium process, and to achieve high yields, it is often necessary to use an excess of the alcohol or to remove the water formed during the reaction.[4][5]
This document provides a detailed protocol for the synthesis of methyl this compound via the Fischer-Speier esterification of N-methylanthranilic acid.
Data Presentation: Comparison of Synthesis Methods
While Fischer-Speier esterification is a primary method, other routes to obtain this compound esters exist, often starting from different precursors. The choice of method depends on factors like starting material availability, desired yield, and scalability.
| Synthesis Method | Starting Materials | Key Reagents/Catalysts | Typical Yield | Reported Purity | Reference |
| Fischer-Speier Esterification | N-methylanthranilic acid, Methanol (B129727) | Sulfuric acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH) | >80% | High, requires purification | [2] |
| Reductive Alkylation | Methyl anthranilate, Formaldehyde | Hydrogen (H₂), Palladium on carbon (Pd/C) or Raney nickel | 69% - 96.5% | 97.3% - 99% | [2] |
| Methylation of Methyl Anthranilate | Methyl anthranilate, Dimethyl sulfate (B86663) | Sodium bicarbonate (NaHCO₃) | ~52% | 99% | [2] |
Experimental Protocol: Fischer-Speier Esterification of N-Methylanthranilic Acid
This protocol details the synthesis of methyl this compound. The same procedure can be adapted for other primary or secondary alcohols, though reaction times and temperatures may vary.
Materials and Reagents:
-
N-methylanthranilic acid (C₈H₉NO₂)[6]
-
Anhydrous Methanol (CH₃OH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Diethyl ether or Dichloromethane (B109758) (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Stirring apparatus (magnetic stirrer and stir bar)
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup:
-
In a clean, dry round-bottom flask, dissolve N-methylanthranilic acid in an excess of anhydrous methanol. A molar ratio of 1:10 to 1:20 (N-methylanthranilic acid to methanol) is recommended to drive the equilibrium towards the product.[2]
-
Add a magnetic stir bar to the flask.
-
-
Catalyst Addition:
-
Place the flask in an ice-water bath to control the temperature.
-
While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid (approximately 3-5 mol% relative to the N-methylanthranilic acid).[2] The addition is exothermic.
-
-
Reflux:
-
Attach a reflux condenser to the round-bottom flask and ensure a steady flow of cooling water.
-
Heat the mixture to a gentle reflux using a heating mantle.
-
Allow the reaction to proceed for 4-8 hours.[2] The progress can be monitored using Thin Layer Chromatography (TLC).
-
-
Work-up:
-
After the reaction is complete (as determined by TLC or time), allow the mixture to cool to room temperature.[2]
-
Carefully neutralize the excess acid by slowly adding a saturated sodium bicarbonate solution until the effervescence ceases.[2][7]
-
Reduce the volume of the mixture using a rotary evaporator to remove the bulk of the methanol.[2]
-
-
Extraction:
-
Transfer the remaining aqueous mixture to a separatory funnel.
-
Extract the product with an organic solvent such as diethyl ether or dichloromethane (e.g., 3 x 50 mL).[2]
-
Combine the organic extracts.
-
-
Purification:
-
Wash the combined organic layer with brine (1 x 50 mL).[2]
-
Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate.[2][7]
-
Filter to remove the drying agent.
-
Evaporate the solvent using a rotary evaporator to obtain the crude methyl this compound.[2]
-
If necessary, further purification can be achieved through vacuum distillation or column chromatography.
-
Visualizations
The following diagram illustrates the experimental workflow for the esterification of N-methylanthranilic acid.
Caption: Experimental workflow for Fischer-Speier esterification.
References
- 1. CAS 119-68-6: N-methylanthranilic acid | CymitQuimica [cymitquimica.com]
- 2. benchchem.com [benchchem.com]
- 3. Methyl this compound | C9H11NO2 | CID 6826 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 5. Fischer Esterification [organic-chemistry.org]
- 6. N-Methylanthranilic acid | C8H9NO2 | CID 67069 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
Application Note: Quantitative Analysis of N-Methylanthranilate in Essential Oils by GC-MS
Abstract
N-Methylanthranilate is a key aroma compound found in a variety of essential oils, particularly those derived from citrus fruits. Its characteristic grape-like and orange blossom scent makes it a valuable ingredient in the flavor and fragrance industries. Accurate quantification of this compound is crucial for the quality control, authentication, and formulation of essential oils and derived products. This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the identification and quantification of this compound in essential oils. The protocols provided are intended for researchers, scientists, and drug development professionals.
Introduction
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating, identifying, and quantifying volatile and semi-volatile compounds in complex mixtures like essential oils.[1][2] The gas chromatograph separates the individual components of the oil based on their volatility and interaction with a stationary phase, while the mass spectrometer provides detailed structural information for identification and accurate quantification.[3] this compound, also known as methyl this compound, is a significant contributor to the aromatic profile of several essential oils, most notably mandarin and petitgrain oils.[4] Its concentration can vary significantly depending on the citrus species, the part of the plant used for extraction (e.g., leaf vs. peel), and the geographical origin.[4][5] Therefore, a validated analytical method is essential for quality assessment and ensuring the authenticity of these high-value natural products.[2]
Data Presentation
The concentration of this compound varies considerably across different essential oils. The following table summarizes quantitative data from scientific literature.
| Essential Oil Common Name | Botanical Name | Plant Part | Concentration of this compound (%) |
| Mandarin Petitgrain | Citrus reticulata | Leaf | up to 89.93[6] |
| Italian Mandarin Petitgrain | Citrus reticulata | Leaf | ~50[7] |
| Mandarin | Citrus reticulata | Peel | 0.1 - 0.7[4] |
| Clementine | Citrus clementina | Not Specified | 0.03[4] |
| Sweet Orange | Citrus sinensis | Peel | 0.009[4] |
| Grapefruit | Citrus paradisi | Peel | Present[4] |
| Bitter Orange (Neroli) | Citrus aurantium | Flower | Present[4] |
| Yuzu | Citrus junos | Not Specified | Present[4] |
| Lemon | Citrus limon | Not Specified | Present[4] |
Experimental Protocols
This section provides detailed methodologies for the sample preparation, GC-MS analysis, and quantification of this compound in essential oils.
Protocol 1: Sample Preparation
Objective: To prepare essential oil samples for GC-MS analysis.
Materials:
-
Essential oil sample
-
High-purity solvent (e.g., Dichloromethane, Hexane, or Ethanol)
-
Volumetric flasks (10 mL)
-
Micropipettes
-
Autosampler vials with caps
Procedure:
-
Accurately weigh approximately 10 mg of the essential oil sample into a 10 mL volumetric flask.
-
Add the chosen solvent to the flask to dissolve the oil.
-
Fill the flask to the 10 mL mark with the solvent.
-
Mix the solution thoroughly.
-
Transfer an aliquot of the diluted sample into a 2 mL autosampler vial for GC-MS analysis.
Protocol 2: GC-MS Analysis
Objective: To separate, identify, and quantify this compound in the prepared essential oil sample.
Instrumentation:
-
Gas Chromatograph with a Mass Spectrometer detector (e.g., Agilent 7890B GC with 5977A MSD).[4]
GC-MS Conditions:
| Parameter | Value |
| GC Column | HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.[4] |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min.[4] |
| Injection Volume | 1 µL |
| Injector Temperature | 250 °C |
| Split Ratio | 50:1 (can be adjusted based on sample concentration) |
| Oven Temperature Program | Initial temperature of 60°C, hold for 2 minutes. Ramp at 5°C/min to 240°C, hold for 5 minutes. |
| MS Transfer Line Temp. | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 40-400 amu |
| Solvent Delay | 3 minutes |
Data Acquisition and Processing:
-
Acquire the data in full scan mode.
-
Identify this compound by comparing its mass spectrum and retention time with a certified reference standard. The mass spectrum can also be compared against a spectral library such as NIST or Wiley.
-
For quantification, generate a calibration curve using standard solutions of this compound.
Protocol 3: Quantitative Analysis using Internal Standard Method
Objective: To accurately quantify the concentration of this compound in an essential oil sample using an internal standard.
Materials:
-
This compound certified reference standard
-
Internal Standard (IS), e.g., Naphthalene
-
High-purity solvent (e.g., Dichloromethane)
-
Essential oil sample
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in the chosen solvent.
-
Prepare a stock solution of the internal standard (e.g., Naphthalene at 1 mg/mL).
-
Create a series of calibration standards by making serial dilutions of the this compound stock solution. Add a constant, known amount of the internal standard stock solution to each calibration standard.
-
-
Preparation of Sample Solution:
-
Accurately weigh a known amount of the essential oil sample into a volumetric flask.
-
Add a known amount of the internal standard stock solution.
-
Dilute to the mark with the solvent.
-
-
GC-MS Analysis:
-
Inject 1 µL of each calibration standard and the prepared sample solution into the GC-MS system using the conditions outlined in Protocol 2.
-
Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for higher sensitivity and selectivity, if required. Monitor characteristic ions for this compound (e.g., m/z 151, 119) and the internal standard.
-
-
Data Analysis:
-
For each calibration standard, calculate the ratio of the peak area of this compound to the peak area of the internal standard.
-
Plot a calibration curve of the peak area ratio against the concentration of this compound.
-
Calculate the peak area ratio for the essential oil sample.
-
Determine the concentration of this compound in the sample using the calibration curve.
-
Mandatory Visualization
Caption: Workflow for GC-MS analysis of this compound in essential oils.
Method Validation
To ensure the reliability of the quantitative results, the GC-MS method should be validated according to established guidelines (e.g., ICH). Key validation parameters include:
-
Linearity: The method should demonstrate a linear relationship between the detector response and the concentration of this compound over a specified range (e.g., R² ≥ 0.995).[8][9]
-
Accuracy: The accuracy of the method should be assessed by recovery studies, with acceptable recovery typically falling within 80-120%.[8][9]
-
Precision: The precision of the method, expressed as the relative standard deviation (RSD), should be evaluated at different concentration levels (repeatability and intermediate precision).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ should be determined to establish the sensitivity of the method.[8][9]
Conclusion
The GC-MS method detailed in this application note provides a reliable and robust approach for the quantitative analysis of this compound in essential oils. Accurate determination of this key aroma compound is essential for the quality control and authentication of essential oils in the flavor, fragrance, and pharmaceutical industries. The provided protocols offer a comprehensive guide for researchers and scientists to implement this analysis in their laboratories.
References
- 1. academics.su.edu.krd [academics.su.edu.krd]
- 2. An Easy-To-Understand Guide To GCMS Testing For Essential Oils [newdirectionsaromatics.com]
- 3. vipsen.vn [vipsen.vn]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Rapid determination of the aromatic compounds methyl-anthranilate, 2'-aminoacetophenone and furaneol by GC-MS: Method validation and characterization of grape derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Note: Quantification of N-Methylanthranilate in Honey
An increasing demand for the accurate quantification of N-Methylanthranilate in various matrices, including food, beverages, and pharmaceutical formulations, has driven the development of robust analytical methods. This compound is a key aroma compound, and its precise measurement is crucial for quality control and research. High-Performance Liquid Chromatography (HPLC) has emerged as a powerful and widely adopted technique for this purpose, offering high sensitivity, specificity, and reproducibility.
This document provides detailed application notes and protocols for the quantification of this compound using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). The methodologies described are applicable to researchers, scientists, and professionals involved in drug development and quality assurance.
This application note outlines a method for the determination of this compound in honey, adapted from established methods for structurally similar compounds. The procedure involves sample extraction, solid-phase extraction (SPE) for cleanup, and subsequent analysis by RP-HPLC with UV detection.[1]
Principle:
The method is based on the extraction of this compound from the complex honey matrix. A subsequent solid-phase extraction (SPE) cleanup step is employed to remove interfering substances like sugars and other polar compounds. The purified extract is then injected into an RP-HPLC system for separation and quantification using a photodiode array (PDA) or a variable wavelength UV detector.[1]
Data Presentation: Chromatographic Conditions and Performance
The following table summarizes the typical chromatographic conditions and performance parameters for the analysis of this compound.
| Parameter | Value |
| Chromatographic Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (Gradient or Isocratic) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detection Wavelength | 218 nm (Primary)[1] |
| Retention Time | Analyte-specific, dependent on exact conditions |
| Linearity Range | 0.1 to 10 µg/mL[1] |
| Limit of Detection (LOD) | Method-dependent, typically in the low ng/mL range |
| Limit of Quantification (LOQ) | Method-dependent, typically in the mid-to-high ng/mL range |
Experimental Protocols
A detailed protocol for the quantification of this compound in a liquid matrix is provided below. This protocol can be adapted for various sample types with appropriate modifications to the sample preparation procedure.
1. Materials and Reagents:
-
This compound standard (analytical grade)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Solid-Phase Extraction (SPE) Cartridges: C18 or a suitable polymeric phase[1]
-
Syringe filters (0.45 µm)
2. Standard Solution Preparation:
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.[1]
-
Working Standard Solutions: Prepare a series of working standard solutions with concentrations ranging from 0.1 to 10 µg/mL by diluting the stock solution with the mobile phase.[1]
3. Sample Preparation (Honey Example):
-
Homogenization: Ensure the honey sample is homogeneous. If crystallized, gently warm it in a water bath (not exceeding 40°C) until liquid, then cool to room temperature.[1]
-
Extraction: Dissolve a known amount of the honey sample in HPLC-grade water.
-
SPE Cleanup:
-
Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of HPLC-grade water.[1]
-
Loading: Load the diluted honey sample onto the conditioned SPE cartridge.[1]
-
Washing: Wash the cartridge with 5 mL of HPLC-grade water to remove sugars and other polar interferences.[1]
-
Elution: Elute the this compound from the cartridge with 5 mL of methanol.[1]
-
-
Evaporation and Reconstitution: Evaporate the methanol eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 1 mL) of the mobile phase.[1]
-
Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.[1]
4. HPLC Analysis:
-
Set up the HPLC system according to the conditions specified in the data table.
-
Inject the prepared standard solutions to construct a calibration curve by plotting peak area versus concentration.
-
Inject the prepared sample solutions.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
Visualizations
To aid in the understanding of the analytical process, the following diagrams illustrate the experimental workflow and the fundamental components of an HPLC system.
Caption: Experimental workflow for HPLC quantification of this compound.
Caption: Key components of a High-Performance Liquid Chromatography (HPLC) system.
References
Application Notes and Protocols for Infrared (IR) Spectroscopy of N-Methylanthranilate
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methylanthranilate is an aromatic ester and a secondary amine that serves as a key intermediate and functional moiety in various applications, including the synthesis of pharmaceuticals, fragrances, and other specialty chemicals. Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that provides valuable information about the functional groups present in a molecule. These application notes provide a detailed overview of the characteristic IR absorptions of this compound and protocols for obtaining its IR spectrum.
Molecular Structure and Functional Groups
This compound possesses three key functional groups that give rise to characteristic absorption bands in the mid-infrared region of the electromagnetic spectrum:
-
Secondary Aromatic Amine (N-H group): The N-H bond in the secondary amine attached to the aromatic ring has a characteristic stretching vibration.
-
Ester (C=O and C-O groups): The ester group is characterized by a strong carbonyl (C=O) stretching vibration and C-O stretching vibrations.
-
Substituted Aromatic Ring (C-H and C=C groups): The benzene (B151609) ring exhibits characteristic C-H stretching and bending vibrations, as well as in-plane C=C stretching vibrations.
Quantitative Infrared Spectral Data
The infrared spectrum of this compound exhibits a unique fingerprint, with characteristic absorption bands corresponding to its specific functional groups. The quantitative data for the principal absorption peaks are summarized in the table below.
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment | Vibrational Mode |
| 3404 | Medium | Secondary Aromatic Amine | N-H Stretch |
| 3060 | Weak | Aromatic Ring | C-H Stretch |
| 2946 | Weak | Methyl Group | Asymmetric C-H Stretch |
| 2836 | Weak | Methyl Group | Symmetric C-H Stretch |
| 1686 | Strong | Ester | C=O Stretch |
| 1590 | Strong | Aromatic Ring | C=C Stretch |
| 1564 | Strong | Aromatic Ring | C=C Stretch |
| 1518 | Strong | Secondary Aromatic Amine | N-H Bend |
| 1455 | Medium | Aromatic Ring | C=C Stretch |
| 1435 | Medium | Methyl Group | Asymmetric C-H Bend |
| 1248 | Strong | Ester | Asymmetric C-O-C Stretch |
| 1087 | Strong | Ester | Symmetric C-O-C Stretch |
| 750 | Strong | Aromatic Ring | C-H Out-of-Plane Bend |
| 700 | Strong | Aromatic Ring | C-H Out-of-Plane Bend |
Experimental Protocols
Accurate and reproducible IR spectra are contingent upon proper sample preparation and instrument operation. This compound is a liquid at room temperature, making sample handling relatively straightforward.
Protocol for Neat Liquid Analysis using Attenuated Total Reflectance (ATR)-FTIR
This is the most common and convenient method for analyzing liquid samples.
Materials:
-
FTIR Spectrometer with an ATR accessory (e.g., diamond or zinc selenide (B1212193) crystal)
-
This compound sample
-
Pasteur pipette or dropper
-
Solvent for cleaning (e.g., isopropanol (B130326) or ethanol)
-
Lint-free wipes
Procedure:
-
Instrument Preparation: Ensure the FTIR spectrometer and ATR accessory are powered on and have reached thermal equilibrium.
-
Background Spectrum:
-
Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol) and allow it to dry completely.
-
Acquire a background spectrum. This will account for the absorbance of the crystal and the ambient atmosphere (e.g., CO₂ and water vapor).
-
-
Sample Application:
-
Using a clean Pasteur pipette, place a small drop of this compound onto the center of the ATR crystal, ensuring the entire crystal surface is covered.
-
-
Spectrum Acquisition:
-
Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A resolution of 4 cm⁻¹ is generally sufficient.
-
-
Cleaning:
-
Thoroughly clean the ATR crystal with a lint-free wipe soaked in the cleaning solvent to remove all traces of the sample.
-
Protocol for Liquid Film Analysis using Salt Plates (NaCl or KBr)
This is a traditional transmission method for analyzing liquid samples.
Materials:
-
FTIR Spectrometer
-
Demountable liquid cell or two polished salt plates (e.g., NaCl or KBr)
-
This compound sample
-
Pasteur pipette or dropper
-
Solvent for cleaning (e.g., dichloromethane (B109758) or hexane)
-
Lint-free wipes
-
Gloves (to avoid fogging the salt plates)
Procedure:
-
Instrument Preparation: Ensure the FTIR spectrometer is ready for measurement.
-
Background Spectrum:
-
Acquire a background spectrum with an empty sample compartment.
-
-
Sample Preparation:
-
Place one salt plate in a holder.
-
Add one or two drops of this compound to the center of the plate.
-
Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film. Avoid air bubbles.
-
-
Spectrum Acquisition:
-
Place the assembled salt plates into the sample holder in the spectrometer's sample compartment.
-
Acquire the sample spectrum under the same conditions as the background scan.
-
-
Cleaning:
-
Disassemble the salt plates and rinse them thoroughly with a dry, non-polar solvent (e.g., hexane (B92381) or dichloromethane).
-
Wipe the plates dry with a lint-free wipe and store them in a desiccator to prevent damage from moisture.
-
Workflow for FTIR-Based Identification of this compound
The following diagram illustrates a logical workflow for the identification and characterization of a sample suspected to be this compound using FTIR spectroscopy.
Caption: Workflow for this compound identification using FTIR.
Conclusion
Infrared spectroscopy is an indispensable tool for the rapid and reliable identification and characterization of this compound. By following the detailed protocols and utilizing the provided spectral data and workflow, researchers, scientists, and drug development professionals can effectively employ FTIR to verify the identity and purity of this compound in their work. The characteristic absorption bands of the secondary aromatic amine, ester, and substituted aromatic ring provide a unique spectral fingerprint for this compound.
Application Notes and Protocols for the UV-Vis Spectrophotometric Detection of N-Methylanthranilate
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methylanthranilate (MNA) is an aromatic compound utilized in the flavor and fragrance industries for its characteristic grape-like scent. It is also a subject of interest in cosmetic and dermatological research due to its potential for phototoxicity.[1] Accurate and reliable quantification of MNA in various matrices is crucial for quality control, safety assessment, and research purposes. UV-Vis spectrophotometry offers a simple, rapid, and cost-effective method for the quantitative analysis of chromophoric compounds like this compound. This application note provides a detailed protocol for the detection and quantification of MNA using UV-Vis spectrophotometry, including instrument parameters, preparation of standards, and data analysis.
Principle
The quantitative determination of this compound by UV-Vis spectrophotometry is based on the Beer-Lambert Law. This law states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution. By measuring the absorbance of MNA at its wavelength of maximum absorbance (λmax), a calibration curve can be constructed to determine the concentration of unknown samples. The λmax for this compound has been identified at 350 nm.
Physicochemical and Spectroscopic Properties of this compound
A summary of the key physicochemical and spectroscopic properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₉H₁₁NO₂ |
| Molecular Weight | 165.19 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Solubility | Miscible with ethanol (B145695), DMSO, diethyl ether; slightly soluble in water.[2] |
| UV Absorption Maximum (λmax) | 350 nm |
| Molar Absorptivity (ε) | 6120 L mol⁻¹ cm⁻¹ at 350 nm |
Experimental Protocols
This section details the protocol for the quantitative determination of this compound using UV-Vis spectrophotometry.
1. Materials and Reagents
-
This compound (analytical standard, ≥98% purity)
-
Ethanol (spectroscopic grade)
-
Volumetric flasks (10 mL, 50 mL, 100 mL)
-
Pipettes (various sizes)
-
Quartz cuvettes (1 cm path length)
2. Instrumentation
-
A double beam UV-Vis spectrophotometer capable of scanning in the range of 200-400 nm.
3. Preparation of Standard Solutions
-
Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound and transfer it to a 100 mL volumetric flask. Dissolve and dilute to the mark with spectroscopic grade ethanol. This is the stock solution.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with ethanol. For a calibration range of 1-10 µg/mL, pipette 0.1, 0.2, 0.4, 0.6, 0.8, and 1.0 mL of the stock solution into separate 10 mL volumetric flasks and dilute to the mark with ethanol. This will yield concentrations of 1, 2, 4, 6, 8, and 10 µg/mL, respectively.
4. Sample Preparation
The preparation of the sample will depend on the matrix. For a liquid sample where MNA is a major component, a simple dilution with ethanol to bring the concentration within the linear range of the calibration curve may be sufficient. For more complex matrices, a sample extraction step may be necessary.
5. UV-Vis Spectrophotometric Measurement
-
Wavelength Scan: To determine the λmax, scan a mid-range standard solution (e.g., 5 µg/mL) from 400 nm to 200 nm against an ethanol blank. The wavelength of maximum absorbance should be observed at approximately 350 nm.
-
Calibration Curve Construction: Measure the absorbance of each working standard solution at 350 nm using ethanol as a blank. Plot a graph of absorbance versus concentration.
-
Sample Analysis: Measure the absorbance of the prepared sample solution at 350 nm. The concentration of this compound in the sample can be determined from the calibration curve.
Quantitative Data Summary
The following table summarizes the representative quantitative performance parameters for the UV-Vis spectrophotometric determination of this compound. These values are typical for such analyses and should be validated in the user's laboratory.
| Parameter | Representative Value |
| Wavelength (λmax) | 350 nm |
| Linearity Range | 1 - 10 µg/mL |
| Correlation Coefficient (R²) | ≥ 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | 0.3 µg/mL |
Note: LOD and LOQ can be calculated based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve).[3]
Visualizations
The following diagrams illustrate the experimental workflow for the UV-Vis spectrophotometric analysis of this compound.
Caption: Experimental Workflow for this compound Quantification.
Caption: Relationship between Beer-Lambert Law and Method Validation.
Conclusion
The UV-Vis spectrophotometric method described provides a straightforward and effective approach for the quantification of this compound. The method is suitable for routine analysis in quality control and research settings where a rapid determination of MNA concentration is required. For complex sample matrices, appropriate sample preparation and validation are essential to ensure accurate and reliable results.
References
Application of N-Methylanthranilate in Fragrance Chemistry: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methylanthranilate (methyl 2-(methylamino)benzoate) is a key aromatic compound extensively utilized in the fragrance and flavor industries.[1] Possessing a characteristic sweet, fruity, and floral aroma reminiscent of Concord grapes and orange blossoms, it is a versatile ingredient in a wide array of consumer products, including fine fragrances, soaps, detergents, and shampoos.[1][2] This document provides detailed application notes and experimental protocols for the synthesis, analysis, and sensory evaluation of this compound in the context of fragrance chemistry.
Physicochemical and Olfactory Properties
This compound is a pale yellow liquid that may crystallize at lower temperatures and characteristically exhibits a bluish fluorescence.[1] Its complex sensory profile is described as having grape-like, musty-floral, and sweet notes with undertones of orange-blossom, mandarin-peel, and a winey fruitiness.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 85-91-6 | [1][3] |
| Molecular Formula | C₉H₁₁NO₂ | [1][3] |
| Molecular Weight | 165.19 g/mol | [1][3] |
| Appearance | Pale yellow liquid with bluish fluorescence | [1][3] |
| Boiling Point | 255-256 °C | [1] |
| Melting Point | 18.5-19.5 °C | [1] |
| Vapor Pressure | 2.77E+00 Pa @ 25°C | [1] |
| Water Solubility | 2.57E+02 mg/L @ 25°C | [1] |
| Log KOW | 2.81 | [1] |
| Odor Profile | Grape, orange blossom, sweet, musty, fruity | [1] |
| Flavor Profile | Sweet, fruity, Concord grape | [1] |
Applications in Fragrance Formulations
This compound is a valuable component in numerous fragrance compositions, lending its characteristic sweet and fruity notes. It is particularly effective in creating floral bouquets with a fresh, citrusy lift.[4] Its use, however, is regulated due to its potential for phototoxicity.[1] Regulatory bodies such as the Scientific Committee on Consumer Safety (SCCS) in Europe have established concentration limits for its application in various product categories.[5]
Table 2: Regulatory Concentration Limits for this compound in Cosmetic Products
| Product Type | Maximum Concentration (%) | Reference(s) |
| Leave-on products | 0.1 | [6][7] |
| Rinse-off products | 0.2 | [6][7] |
Furthermore, as a secondary amine, this compound has the potential to form nitrosamines in the presence of nitrosating agents.[8][9] Therefore, formulations should avoid such agents, and the maximum allowable nitrosamine (B1359907) content is strictly limited.[7]
Experimental Protocols
Protocol 1: Synthesis of this compound via Reductive Alkylation
This protocol details a common industrial method for synthesizing this compound with high purity and good yield.[1]
Objective: To synthesize this compound through the reductive alkylation of methyl anthranilate.
Materials:
-
Methyl anthranilate
-
Formaldehyde (B43269) solution (37% in water)
-
Hydrogenation catalyst (e.g., 5% Palladium on carbon)
-
Solid acid catalyst (optional, for improved yield)
-
Water-miscible solvent (e.g., Methanol, Ethyl acetate)
-
Hydrogen gas
-
Reaction vessel suitable for hydrogenation under pressure (e.g., Parr reactor)
-
Distillation apparatus
-
Filter aid (e.g., Celite)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Preparation: In a pressure reactor, combine methyl anthranilate (e.g., 2.0 mol), ethyl acetate (B1210297) (e.g., 700 mL), and 5% palladium on carbon catalyst (e.g., 30 g).[10] For potentially improved yields, a solid acid catalyst can also be added at this stage.[10]
-
Reaction:
-
Cool the mixture to approximately 5°C.[10]
-
Slowly add the 37% aqueous formaldehyde solution (e.g., 2.12 mol) to the cooled mixture.[10]
-
Seal the reactor and purge with hydrogen gas.
-
Pressurize the reactor with hydrogen gas to an initial pressure of 50 psig.[3][10]
-
Stir the mixture continuously at room temperature. The reaction progress can be monitored by the cessation of hydrogen uptake, which typically takes around 6 hours.[3][10] Alternatively, reaction completion can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[5]
-
-
Catalyst Removal: Once the reaction is complete, cool the vessel, carefully release the pressure, and filter the mixture through a filter aid to remove the catalyst.[5][10]
-
Work-up:
-
Purification:
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound in a Fragrance Product
Objective: To quantify the concentration of this compound in a fragrance sample using an internal standard method.
Materials and Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
-
Fragrance sample containing this compound
-
This compound standard (purity >98%)
-
Internal Standard (IS) (e.g., Naphthalene)
-
Solvent (e.g., Dichloromethane or Ethyl Acetate)
-
Volumetric flasks, pipettes, and syringes
-
Analytical balance
Procedure:
-
Standard Solution Preparation:
-
Internal Standard (IS) Stock Solution: Accurately weigh a known amount of the internal standard and dissolve it in the chosen solvent in a volumetric flask to create a stock solution of known concentration.
-
This compound Stock Solution: Accurately weigh a known amount of this compound standard and dissolve it in the solvent in a separate volumetric flask.
-
Calibration Standards: Prepare a series of calibration standards by adding varying known amounts of the this compound stock solution and a fixed amount of the IS stock solution to volumetric flasks, and diluting with the solvent to the mark.
-
-
Sample Preparation:
-
Accurately weigh a known amount of the fragrance sample into a volumetric flask.
-
Add a fixed amount of the IS stock solution.
-
Dilute to the mark with the solvent.
-
For complex matrices like creams or lotions, a solvent extraction step may be necessary. For shampoos, a liquid-liquid extraction can be employed.[11]
-
-
GC-MS Analysis:
-
Injection: Inject a small, fixed volume (e.g., 1 µL) of each calibration standard and the prepared sample into the GC-MS system.[5]
-
Chromatographic Conditions (Example):
-
Column: DB-5ms or similar non-polar capillary column.[5]
-
Carrier Gas: Helium.
-
Injector Temperature: 250°C.[3]
-
Oven Temperature Program: Start at a lower temperature (e.g., 60°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C) at a controlled rate to ensure good separation.[3]
-
-
Mass Spectrometry Conditions:
-
-
Data Analysis:
-
Calibration Curve: For each calibration standard, calculate the ratio of the peak area of this compound to the peak area of the internal standard. Plot this ratio against the concentration of this compound to generate a calibration curve.
-
Quantification: Calculate the peak area ratio for the sample and use the calibration curve to determine the concentration of this compound in the sample.[5]
-
References
- 1. benchchem.com [benchchem.com]
- 2. testinglab.com [testinglab.com]
- 3. benchchem.com [benchchem.com]
- 4. perfumerflavorist.com [perfumerflavorist.com]
- 5. benchchem.com [benchchem.com]
- 6. prepchem.com [prepchem.com]
- 7. uoguelph.ca [uoguelph.ca]
- 8. pac.gr [pac.gr]
- 9. How to validate flavorings: aroma testing and sensory evaluation [mbrfingredients.com.br]
- 10. US4633009A - Synthesis of methyl this compound - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
N-Methylanthranilate as a Flavoring Agent: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methylanthranilate (MNA), also known as methyl this compound, is an aromatic compound with the chemical formula C₉H₁₁NO₂.[1] It is a key flavoring agent in the food industry, prized for its characteristic sweet, fruity, and grape-like aroma and taste.[1][2][3][4] Naturally occurring in a variety of fruits and essential oils, including Concord grapes, citrus fruits, and honey, MNA is also synthesized for wide-scale commercial use.[1][4][5] Its distinct flavor profile makes it a versatile ingredient in beverages, candies, chewing gum, and other confectionery products.[1] This document provides detailed application notes and experimental protocols for the use and analysis of this compound in food science research and development.
Physicochemical and Sensory Properties
This compound is a pale yellow liquid that may crystallize at cooler temperatures and exhibits a characteristic bluish fluorescence.[1][3] Its sensory profile is complex, often described as having a grape-like, musty-floral, and sweet odor with notes of orange-blossom and mandarin-peel, complemented by winey, fruity undertones.[1][3]
Data Presentation: Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 85-91-6 | [1] |
| Molecular Formula | C₉H₁₁NO₂ | [1] |
| Molecular Weight | 165.19 g/mol | [1] |
| Appearance | Pale yellow liquid with bluish fluorescence | [1][3] |
| Boiling Point | 255-256 °C | [1] |
| Melting Point | 18.5-19.5 °C | [1] |
| Vapor Pressure | 2.77E+00 Pa @ 25°C | [1] |
| Water Solubility | 2.57E+02 mg/L @ 25°C | [1] |
| Log KOW | 2.81 | [1] |
| Odor Profile | Grape, orange blossom, sweet, musty, fruity | [1][3] |
| Flavor Profile | Sweet, fruity, Concord grape | [1] |
Applications in Food Science
The primary application of this compound in the food industry is as a flavoring agent. Its characteristic "grape" flavor is utilized in a wide range of products:
-
Beverages: Carbonated and non-carbonated soft drinks, fruit juices, and powdered drink mixes.
-
Confectionery: Hard and soft candies, chewing gum, and jellies.
-
Baked Goods: Fillings for pastries and cakes.
-
Dairy Products: Flavoring for yogurts and ice creams.
Experimental Protocols
Protocol 1: Quantification of this compound in a Beverage Matrix using Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To accurately determine the concentration of this compound in a liquid beverage sample.
Materials:
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
-
DB-5ms capillary column (or equivalent)
-
This compound standard
-
Internal Standard (IS), e.g., Methyl Anthranilate
-
Methanol (B129727) (HPLC grade)
-
Volumetric flasks
-
Micropipettes
-
Syringe filters (0.45 µm)
-
Beverage sample
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of this compound (1000 µg/mL) in methanol.
-
From the stock solution, prepare a series of calibration standards ranging from 0.1 to 20 µg/mL in methanol.
-
Add a fixed concentration of the internal standard to each calibration standard.
-
-
Sample Preparation:
-
Accurately weigh a known amount of the beverage sample.
-
Add a fixed amount of the internal standard solution.
-
Dilute with methanol in a volumetric flask.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
GC-MS Analysis:
-
Injection: Inject 1 µL of each standard and the prepared sample into the GC-MS system.
-
Chromatographic Conditions:
-
Inlet Temperature: 250°C
-
Oven Program: Start at 60°C, hold for 2 minutes, ramp to 240°C at 10°C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometry Conditions:
-
Operate in Selected Ion Monitoring (SIM) mode for higher sensitivity and selectivity.
-
Monitor characteristic ions for this compound (e.g., m/z 165, 134, 106) and the internal standard.
-
-
-
Data Analysis:
-
Calibration Curve: Plot the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound for the standard solutions.
-
Quantification: Calculate the peak area ratio for the sample and use the calibration curve to determine the concentration of this compound in the sample.
-
Protocol 2: Sensory Evaluation of this compound in a Model Beverage
Objective: To determine the sensory detection threshold and flavor profile of this compound in a beverage.
Materials:
-
Trained sensory panel (8-12 members)
-
This compound
-
Base beverage (e.g., sugar-sweetened water, non-flavored carbonated water)
-
Glassware for sample presentation (coded)
-
Sensory evaluation booths with controlled lighting and ventilation
Procedure:
-
Panelist Training:
-
Familiarize panelists with the characteristic aroma and taste of this compound using reference standards.
-
Develop and agree upon a set of descriptive terms for the flavor profile (e.g., grape, floral, sweet, musty).
-
-
Threshold Testing (Ascending Forced-Choice Method):
-
Prepare a series of concentrations of this compound in the base beverage, starting below the expected detection threshold.
-
Present panelists with three samples at each concentration level, two of which are the blank base beverage and one containing this compound.
-
Ask panelists to identify the "odd" sample.
-
The threshold is determined as the lowest concentration at which a statistically significant number of panelists can correctly identify the sample.
-
-
Descriptive Analysis:
-
Prepare samples of the base beverage with varying concentrations of this compound.
-
Present the samples to the panelists in a randomized order.
-
Ask panelists to rate the intensity of each agreed-upon descriptive term on a line scale (e.g., from 0 = not perceptible to 10 = very strong).
-
-
Data Analysis:
-
Analyze the threshold data using appropriate statistical methods (e.g., binomial test).
-
For the descriptive analysis, calculate the mean intensity ratings for each attribute at each concentration and visualize the results using a spider web plot.
-
Signaling Pathways in Flavor Perception
The perception of this compound's flavor is a complex process involving both the sense of smell (olfaction) and taste (gustation).
Olfactory Pathway: Volatile this compound molecules enter the nasal cavity and bind to Olfactory Receptors (ORs), which are G-protein coupled receptors (GPCRs) located on the cilia of olfactory sensory neurons.[6] This binding event initiates a signal transduction cascade, leading to the generation of an action potential that is transmitted to the olfactory bulb and then to higher cortical areas for processing and perception of the characteristic grape-like aroma.
Gustatory Pathway: While the primary perception of this compound is through its aroma, its sweet and fruity taste characteristics are detected by taste receptor cells on the tongue. Sweet and umami tastes are mediated by specific families of GPCRs (TAS1R).[1][2][7] It is likely that this compound interacts with one or more of these receptors, triggering a downstream signaling cascade that results in neurotransmitter release and the perception of taste.
References
- 1. G Protein-Coupled Receptors in Taste Physiology and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chimia.ch [chimia.ch]
- 3. benchchem.com [benchchem.com]
- 4. Methyl this compound | The Fragrance Conservatory [fragranceconservatory.com]
- 5. Molecular basis of taste sense: involvement of GPCR receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemical senses: taste and smell – Introduction to Biological Psychology [openpress.sussex.ac.uk]
- 7. tandfonline.com [tandfonline.com]
The Sweet Symphony of Synthesis: N-Methylanthranilate in the Creation of Perfumery Schiff Bases
Application Note & Protocol
Introduction
In the intricate world of perfumery, the creation of novel and long-lasting fragrances is a perpetual quest. Schiff bases, a class of organic compounds formed from the condensation of a primary amine and an aldehyde or ketone, have emerged as pivotal molecules in achieving unique and stable scent profiles.[1] N-methylanthranilate, with its characteristic fruity and floral notes, serves as a versatile primary amine for synthesizing a wide array of Schiff bases. The resulting imines not only possess their own distinct aromas but also act as carriers for more volatile aldehydes, thereby increasing the tenacity and chemical stability of the final fragrance.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of various Schiff bases derived from this compound for researchers, scientists, and professionals in the fragrance and drug development industries.
The reaction between an aldehyde and a primary amine, such as methyl anthranilate, can often occur spontaneously, leading to the formation of a Schiff base and water as a byproduct.[2][3] This reaction can sometimes cause undesirable clouding or separation in a fragrance formulation.[3] The use of pre-formed Schiff bases can mitigate these issues.[3]
General Reaction Pathway
The synthesis of Schiff bases from this compound and an aldehyde proceeds through a condensation reaction, forming an imine (-C=N-) linkage and eliminating a water molecule.
Caption: General reaction for Schiff base synthesis.
Experimental Protocols
The following protocols detail the synthesis of various Schiff bases from this compound and different aldehydes. The simple condensation technique is a common and effective method.[2][4]
1. Synthesis of Citral-Methylanthranilate Schiff Base
This Schiff base is known for its citrus, floral, and orange blossom aroma.[4]
-
Materials:
-
This compound
-
Beaker
-
Hotplate stirrer
-
Protocol:
-
Weigh 10 g of citral and 10 g of this compound into a beaker.[4]
-
Heat the mixture to 90°C ± 5°C with continuous stirring.[4]
-
Maintain the reaction for a specified duration (e.g., 15 minutes to 4 hours) to achieve the desired product characteristics.[4] The color of the product will change from bright red to black-brown with increasing reaction time.[4]
-
After the reaction, allow the product to cool to room temperature.[4]
-
2. Synthesis of Aurantiol (Hydroxycitronellal-Methylanthranilate Schiff Base)
Aurantiol is a widely used Schiff base with a floral, sweet, and orange blossom scent.[2][5]
-
Materials:
-
This compound
-
Reaction vessel
-
Heating and stirring apparatus
-
Protocol:
3. Synthesis of Cyclantine (Cyclamenaldehyde-Methylanthranilate Schiff Base)
This Schiff base possesses a floral aroma.
-
Materials:
-
Cyclamenaldehyde
-
This compound
-
Glass reaction vessel
-
Hotplate stirrer
-
-
Protocol:
-
Weigh 9.5 grams of cyclamenaldehyde and 8 grams of this compound into a 50 mL glass cup.
-
Heat the mixture with stirring for 2 hours at a temperature between 89.5°C and 109.5°C.
-
Allow the solution to cool to room temperature.
-
4. Synthesis of Vertosin (Triplal-Methylanthranilate Schiff Base)
Vertosin is characterized by a strong green, citrus, and herbal scent.[6]
-
Materials:
-
Triplal (2,4-dimethyl-3-cyclohexene carboxaldehyde)
-
This compound
-
Reaction vessel
-
Heating and stirring apparatus
-
-
Protocol:
Experimental Workflow
The general workflow for the synthesis and characterization of Schiff bases from this compound is outlined below.
Caption: Experimental workflow for Schiff base synthesis.
Data Presentation
The following tables summarize quantitative data from the synthesis of various Schiff bases.
Table 1: Physical Properties of Synthesized Schiff Bases
| Schiff Base | Synthesis Time | Temperature (°C) | Refractive Index | Density (g/mL) | Specific Gravity | Reference |
| Citral-Methylanthranilate | 15 min - 4 hr | 90 ± 5 | 1.541 - 1.561 | 1.017 - 1.042 | 1.026 - 1.050 | [4] |
| Aurantiol | 30 min - 1 hr | 90 ± 5 | 1.543 | 1.052 | 1.054 | [2][5] |
| Cyclantine | 2 hr | 89.5 | 1.575 | 1.071 | 1.074 | |
| Cyclantine | 2 hr | 99 | 1.538 | 1.065 | 1.068 | |
| Cyclantine | 2 hr | 109.5 | 1.508 | 1.063 | 1.066 | |
| Vertosin | 60 min | 110 | - | 1.092 | 1.094 | [6] |
Table 2: Reaction Yields of Synthesized Schiff Bases
| Schiff Base | Synthesis Time | Temperature (°C) | Yield (%) | Reference |
| Aurantiol | 30 min - 1 hr | 90 ± 5 | 77.57 | [2][5] |
Table 3: Olfactory Profile of Synthesized Schiff Bases
| Schiff Base | Aldehyde Used | Olfactory Description | Reference |
| Citral-Methylanthranilate | Citral | Orange Blossom, Floral, Lemongrass, Neroli | [4] |
| Aurantiol | Hydroxycitronellal | Floral balsamic, sweet, orange blossom | [2][5] |
| Cyclantine | Cyclamenaldehyde | Floral | |
| Vertosin | Triplal | Green, lily, orange blossom, fruity, floral | [6] |
| Helional Schiff Base | Helional | Fresh, airy, floral-orangeblossom, ozone, green-leafy | [3][7] |
| Lilial Schiff Base | Lilial | Floral and orange blossom-like | [8] |
| Vanillin (B372448) Schiff Base | Vanillin | Intensely sweet, balsamic-floral | [9][10] |
| Benzaldehyde Schiff Base | Benzaldehyde | Sweet cherry-almond with fruity and floral facets | [11] |
| p-Anisaldehyde Schiff Base | p-Anisaldehyde | Sweet, powdery floral with mimosa and hawthorn facets | [12] |
Conclusion
The synthesis of Schiff bases using this compound offers a versatile platform for creating a diverse range of fragrance ingredients. By carefully selecting the aldehyde and controlling the reaction conditions, perfumers and chemists can fine-tune the olfactory properties and stability of the final product. The protocols and data presented herein provide a solid foundation for further research and development in the field of perfumery.
References
- 1. Schiff Bases and Hugo Schiff — Scentspiracy [scentspiracy.com]
- 2. Synthesis and Characterization of Aurantiol Schiff Base: Relationship Between Synthesis time and some Physical Properties – Oriental Journal of Chemistry [orientjchem.org]
- 3. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. researchgate.net [researchgate.net]
- 6. jurnal.radenfatah.ac.id [jurnal.radenfatah.ac.id]
- 7. ocean propanal / methyl anthranilate schiff's base [perflavory.com]
- 8. de-kruiderie.nl [de-kruiderie.nl]
- 9. US4880640A - Flavoring with schiff base reaction products of alkyl anthranilates - Google Patents [patents.google.com]
- 10. US5008437A - Schiff base reaction product of ethyl vanillin and methyl anthranilate and organoleptic uses thereof - Google Patents [patents.google.com]
- 11. olfactorian.com [olfactorian.com]
- 12. olfactorian.com [olfactorian.com]
Application Notes and Protocols for the Study of N-Methylanthranilate Fluorescence Quenching
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methylanthranilate (MNA), an aromatic ester, exhibits intrinsic fluorescence, a property that makes it a valuable tool for various spectroscopic studies. Fluorescence quenching, the process by which the fluorescence intensity of a substance is decreased by a variety of molecular interactions, can provide significant insights into the accessibility of the fluorophore to its environment and the dynamics of molecular interactions. This application note provides a detailed experimental protocol for studying the fluorescence quenching of this compound, including the determination of its photophysical properties and the analysis of quenching data using the Stern-Volmer relationship.
Fluorescence quenching can occur through two primary mechanisms: dynamic (collisional) and static.[1] Dynamic quenching results from the collision of an excited state fluorophore with a quencher molecule, leading to non-radiative de-excitation.[1] Static quenching involves the formation of a non-fluorescent ground-state complex between the fluorophore and the quencher.[1] The analysis of fluorescence quenching can yield valuable information, including binding constants and the rates of bimolecular reactions.
Photophysical Properties of this compound
Detailed photophysical data for this compound are not extensively documented. However, its close structural analog, Methyl Anthranilate (MA), provides a reasonable approximation for its fluorescent properties.
| Property | Value (Approximated from Methyl Anthranilate) | Solvent |
| Excitation Maximum (λex) | ~340 nm | Ethanol (B145695) |
| Emission Maximum (λem) | ~390-405 nm | Ethanol |
| Excited State Lifetime (τ₀) | 27 ns | Gas Phase |
| Fluorescence Quantum Yield (Φf) | 0.64 ± 0.06 (for Menthyl Anthranilate) | Ethanol |
Experimental Protocols
Protocol 1: Determination of Optimal Excitation and Emission Wavelengths of this compound
Objective: To determine the optimal excitation (λex) and emission (λem) wavelengths for this compound in a specific solvent.
Materials:
-
This compound (MNA)
-
Spectroscopic grade solvent (e.g., ethanol, cyclohexane)
-
Spectrofluorometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Stock Solution Preparation: Prepare a 1 mM stock solution of MNA in the chosen spectroscopic grade solvent.
-
Working Solution Preparation: Prepare a dilute working solution (e.g., 10 µM) of MNA from the stock solution in the same solvent. This is to avoid inner filter effects.
-
Excitation Spectrum Acquisition:
-
Set the spectrofluorometer to excitation scan mode.
-
Set the emission wavelength to an estimated value (e.g., 400 nm).
-
Scan a range of excitation wavelengths (e.g., 250-380 nm).
-
The wavelength corresponding to the maximum fluorescence intensity is the optimal excitation wavelength (λex).
-
-
Emission Spectrum Acquisition:
-
Set the spectrofluorometer to emission scan mode.
-
Set the excitation wavelength to the determined optimal λex.
-
Scan a range of emission wavelengths (e.g., 350-600 nm).
-
The wavelength corresponding to the maximum fluorescence intensity is the optimal emission wavelength (λem).
-
Protocol 2: Fluorescence Quenching of this compound
Objective: To investigate the quenching of this compound fluorescence by a selected quencher and to determine the Stern-Volmer quenching constant (Ksv) and the bimolecular quenching rate constant (kq).
Potential Quenchers:
-
Potassium Iodide (KI): A common collisional quencher.[2][3][4]
-
Nitromethane (B149229): Known to quench the fluorescence of aromatic compounds.[5][6]
-
Acrylamide: A neutral quencher effective for tryptophan and other fluorophores.[7][8]
Materials:
-
This compound (MNA)
-
Selected Quencher (e.g., Potassium Iodide or Nitromethane)
-
Spectroscopic grade solvent (e.g., ethanol or water, depending on quencher solubility)
-
Spectrofluorometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of MNA (e.g., 10 µM) in the chosen solvent.
-
Prepare a high-concentration stock solution of the quencher (e.g., 1 M KI or Nitromethane) in the same solvent.
-
-
Sample Preparation for Titration:
-
Prepare a series of solutions in volumetric flasks, each containing the same concentration of MNA (e.g., 10 µM) and varying concentrations of the quencher. A typical range for the quencher concentration would be from 0 to 0.1 M, but this may need to be optimized based on the quenching efficiency.
-
Ensure the total volume of each solution is the same to maintain a constant MNA concentration.
-
-
Fluorescence Measurements:
-
Set the spectrofluorometer with the predetermined optimal excitation and emission wavelengths for MNA.
-
Measure the fluorescence intensity of the MNA solution without any quencher (this will be F₀).
-
Measure the fluorescence intensity (F) for each of the MNA solutions containing different concentrations of the quencher.
-
-
Data Analysis (Stern-Volmer Plot):
-
Calculate the ratio of the fluorescence intensities in the absence and presence of the quencher (F₀/F) for each quencher concentration.
-
Plot F₀/F versus the quencher concentration ([Q]).
-
According to the Stern-Volmer equation, this plot should be linear for dynamic quenching: F₀ / F = 1 + Ksv[Q] = 1 + kqτ₀[Q]
-
Perform a linear regression of the data. The slope of the line will be the Stern-Volmer quenching constant (Ksv).
-
The bimolecular quenching rate constant (kq) can be calculated if the excited-state lifetime of MNA in the absence of the quencher (τ₀) is known: kq = Ksv / τ₀
-
Data Presentation
The photophysical properties and the results from the fluorescence quenching experiment should be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: Photophysical Properties of this compound (Approximated)
| Parameter | Value | Solvent |
| λex (nm) | ~340 | Ethanol |
| λem (nm) | ~390-405 | Ethanol |
| τ₀ (ns) | 27 | Gas Phase |
| Φf | 0.64 | Ethanol |
Table 2: Example Data Table for Fluorescence Quenching Experiment
| [Quencher] (M) | Fluorescence Intensity (F) | F₀/F |
| 0 | Value | 1.0 |
| Concentration 1 | Value | Calculated Value |
| Concentration 2 | Value | Calculated Value |
| Concentration 3 | Value | Calculated Value |
| ... | ... | ... |
| Stern-Volmer Constant (Ksv) | From slope of F₀/F vs [Q] plot | |
| Bimolecular Quenching Rate Constant (kq) | Ksv / τ₀ |
Visualization
Diagrams created using Graphviz (DOT language) to visualize the experimental workflow and the underlying quenching mechanisms.
Caption: Experimental workflow for this compound fluorescence quenching studies.
Caption: Mechanisms of dynamic and static fluorescence quenching.
Safety Precautions
This compound is known to be phototoxic. Upon exposure to UVA radiation, it can generate reactive oxygen species (ROS), which can lead to cellular damage. Therefore, it is crucial to handle MNA in a well-ventilated area and to wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Solutions containing MNA should be protected from light to prevent photodegradation. When conducting experiments involving UV light, ensure appropriate shielding is in place.
Conclusion
This application note provides a comprehensive framework for conducting fluorescence quenching studies with this compound. By following the detailed protocols for determining its photophysical properties and analyzing the quenching data, researchers can gain valuable insights into molecular interactions and dynamics. The provided visualizations and data presentation templates are intended to facilitate the clear and concise reporting of experimental findings. Due to the limited availability of direct photophysical data for this compound, the use of its structural analog, Methyl Anthranilate, as an approximation is a practical approach, though experimental determination of these parameters for MNA is recommended for the highest accuracy.
References
- 1. Iodide as a fluorescence quencher and promoter--mechanisms and possible implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Spectrochemical investigations of fluorescence quenching agents. Part 5. Effect of surfactants of the ability of nitromethane to selectively quench fluorescence emission of alternant PAHs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ymerdigital.com [ymerdigital.com]
- 6. Acrylamide quenching of tryptophan photochemistry and photophysics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Stern–Volmer relationship - Wikipedia [en.wikipedia.org]
Application Note: In Vitro Assays for Testing N-Methylanthranilate Phototoxicity
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-Methylanthranilate (MNA), also known as Methyl this compound (DMA), is a fragrance ingredient commonly used in a variety of consumer products, including perfumes and skin care items.[1] However, MNA has been identified as a phototoxic agent, meaning it can become toxic when exposed to light, specifically Ultraviolet A (UVA) radiation.[2][3][4] Upon UVA absorption, MNA can initiate a cascade of cellular events leading to skin irritation, damage, and apoptosis.[4][5] Therefore, robust and reliable in vitro testing is crucial for assessing the phototoxic potential of MNA in product formulations to ensure consumer safety.
This document provides detailed application notes and protocols for key in vitro assays used to evaluate the phototoxicity of this compound.
Mechanism of this compound Phototoxicity
The phototoxicity of MNA is primarily driven by its ability to absorb UVA radiation.[4] This absorption photo-activates the MNA molecule, leading to the generation of excessive intracellular Reactive Oxygen Species (ROS), particularly superoxide (B77818) anion radicals, through a Type-I photodynamic reaction.[1][4][5] This surge in ROS induces significant oxidative stress, which in turn causes:
-
Lysosomal Destabilization: Damage to lysosomal membranes.[1]
-
Mitochondrial Damage: Depolarization of the mitochondrial membrane, impairing cellular energy production.[1]
-
Photogenotoxicity: Damage to DNA, including fragmentation and double-strand breaks.[1][5]
-
Apoptosis: Triggering of programmed cell death pathways, confirmed by the upregulation of apoptotic markers like caspase-3 and caspase-9.[1]
The following diagram illustrates the cellular signaling pathway of MNA-induced phototoxicity.
Quantitative Data Summary
The phototoxic potential of MNA has been evaluated across various in vitro models. The following tables summarize key quantitative findings.
Table 1: Cell Viability Assays
| Assay Type | Cell Line | MNA Concentration | UV Exposure | Key Finding | Reference(s) |
|---|---|---|---|---|---|
| NRU & MTT | HaCaT (Human Keratinocytes) | 0.0001% - 0.0025% | 5.4 J/cm² UVA | Significant, dose-dependent reduction in cell viability. | [1][6] |
| 3T3 NRU | Balb/c 3T3 (Mouse Fibroblasts) | ≥ 0.05% | 5 J/cm² UVA | Considered phototoxic at the lowest dilutions tested. | [6][7] |
| 3T3 NRU | 3T3 Fibroblasts | 0.1% | Not Specified | Indicated as non-phototoxic under specific conditions. |[6] |
Table 2: Human Skin Model & Human Studies
| Assay/Model Type | MNA Concentration | Key Finding | Reference(s) |
|---|---|---|---|
| Human Skin Model (Skin²™) | > 5% | Phototoxic at concentrations above 5%. | [3][8] |
| Human Study (NOEL) | 0.5% | No-Observed-Effect Level for phototoxicity. | [2][7] |
| Human Study | 1% and 5% | Phototoxic reactions observed. | [3][8] |
| Human Study | 5.0% | 14 out of 18 subjects showed phototoxic reactions. |[3][8] |
Experimental Protocols
Protocol 1: 3T3 Neutral Red Uptake (NRU) Phototoxicity Assay (OECD 432)
This assay is the standard regulatory method for assessing phototoxic potential.[9][10] It compares the cytotoxicity of a substance in the presence and absence of a non-cytotoxic dose of UVA light.[9][11]
Methodology:
-
Cell Culture: Culture Balb/c 3T3 mouse fibroblasts until they are sub-confluent.[6]
-
Seeding: Seed cells into two 96-well plates at a density that ensures they do not become fully confluent before the experiment ends. Incubate for 24 hours.[4]
-
Treatment: Prepare a range of MNA concentrations. Replace the culture medium in both plates with the treatment solutions. Include solvent and positive controls (e.g., Chlorpromazine).[4][11]
-
Irradiation: Expose one plate to a non-cytotoxic dose of UVA (e.g., 5 J/cm²), while keeping the identical second plate in the dark.[6][11]
-
Incubation: After exposure, replace the treatment medium with fresh culture medium and incubate for approximately 24 hours.[6]
-
Viability Assessment (Neutral Red Uptake):
-
Wash cells and incubate with a medium containing Neutral Red dye for 3 hours. Viable cells will take up the dye into their lysosomes.
-
Wash the cells and add a Neutral Red destain solution to extract the dye.
-
Measure the absorbance of the extracted dye using a spectrophotometer (approx. 540 nm).[4]
-
-
Data Analysis:
-
Calculate the concentration that reduces cell viability by 50% (IC50) for both the irradiated (+UVA) and non-irradiated (-UVA) plates.
-
Calculate the Photo-Irritation Factor (PIF) by dividing the IC50 (-UVA) by the IC50 (+UVA). A PIF > 5 suggests a high phototoxic potential.
-
Protocol 2: Intracellular Reactive Oxygen Species (ROS) Assay
This assay quantifies the generation of ROS following UVA exposure, which is the primary mechanism of MNA phototoxicity.[1][12]
Methodology:
-
Cell Culture: Seed HaCaT human keratinocytes in a suitable plate format (e.g., 96-well black, clear-bottom plate) and allow them to adhere overnight.
-
Probe Loading: Wash the cells and incubate them with a ROS-sensitive fluorescent probe, such as CM-H2DCFDA, in the dark. This probe is non-fluorescent until oxidized by intracellular ROS.
-
Treatment: Remove the probe solution and add various concentrations of MNA.
-
Irradiation: Expose the plate to a UVA source (e.g., 5.4 J/cm²). Keep a duplicate plate in the dark as a control.[1]
-
Fluorescence Measurement: Immediately measure the fluorescence intensity using a plate reader at the appropriate excitation/emission wavelengths (e.g., ~495/525 nm for DCF).
-
Data Analysis: Compare the fluorescence intensity of the UVA-exposed cells to the non-exposed cells. A significant increase in fluorescence in the irradiated, MNA-treated cells indicates ROS generation.
Protocol 3: Alkaline Comet Assay for Photogenotoxicity Assessment
Photo-activated MNA can cause DNA damage.[1] The Comet Assay (Single Cell Gel Electrophoresis) is a sensitive method to detect DNA strand breaks in individual cells.[13][14]
Methodology:
-
Cell Treatment: Treat a suspension of cells (e.g., HaCaT) with MNA for a defined period.
-
Irradiation: Expose the cell suspension to UVA light. Include non-irradiated and vehicle controls.
-
Embedding: Mix a small aliquot of the cell suspension with low-melting-point agarose and quickly layer it onto a pre-coated microscope slide. Allow it to solidify.[14]
-
Lysis: Immerse the slides in a cold lysis solution (containing high salt and detergent) for at least 1 hour to dissolve cell and nuclear membranes, leaving DNA "nucleoids".[14]
-
Alkaline Unwinding: Place the slides in a horizontal electrophoresis tank filled with fresh, cold alkaline buffer (pH > 13) for about 20-40 minutes to allow the DNA to unwind.
-
Electrophoresis: Apply a voltage (e.g., ~25V) for 20-30 minutes. The negatively charged loops of fragmented DNA will migrate away from the nucleus toward the anode.[13]
-
Neutralization and Staining: Gently wash the slides to neutralize the alkali, then stain with a fluorescent DNA dye (e.g., SYBR Gold, propidium (B1200493) iodide).
-
Analysis: Visualize the slides using a fluorescence microscope. Damaged cells will resemble a "comet" with a head (intact nuclear DNA) and a tail (migrated DNA fragments).[13] Use specialized software to quantify the extent of DNA damage by measuring parameters like the "olive tail moment".[1]
References
- 1. UVR-induced phototoxicity mechanism of methyl this compound in human keratinocyte cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 3. perfumersworld.com [perfumersworld.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. ec.europa.eu [ec.europa.eu]
- 8. d3t14p1xronwr0.cloudfront.net [d3t14p1xronwr0.cloudfront.net]
- 9. Phototoxicity: 3T3 Neutral Red Uptake (NRU) Phototoxicity test - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 10. OECD 432 Phototoxicity Test | Dermal Toxicity | Gentronix [gentronix.co.uk]
- 11. iivs.org [iivs.org]
- 12. Ros (Reactive Oxygen Species) Assay for Photoreactivity | EURL ECVAM - TSAR [tsar.jrc.ec.europa.eu]
- 13. The comet assay: a sensitive genotoxicity test for the detection of DNA damage and repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Laboratory Preparation of N-Methylanthranilate Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methylanthranilate derivatives are a significant class of organic compounds with diverse applications spanning the fragrance, flavor, and pharmaceutical industries. Methyl this compound, a key derivative, is valued for its grape-like aroma and has been explored for its biological activities, including potential analgesic properties and its role as a bird repellent.[1][2] More complex N-substituted anthranilates serve as crucial intermediates in the synthesis of bioactive molecules, such as quinazolinones and other heterocyclic compounds.[3][4]
These application notes provide detailed protocols for the laboratory synthesis of this compound derivatives, focusing on common and efficient methodologies. This guide also includes quantitative data for reaction parameters and product characteristics, as well as visualizations of synthetic workflows to aid in experimental design and execution.
Synthetic Methodologies
Several synthetic routes are available for the preparation of this compound derivatives. The choice of method often depends on the desired scale, available starting materials, and the specific substituents on the anthranilate core. The most prevalent methods include reductive alkylation, classical N-methylation, and synthesis from isatoic anhydride (B1165640).
Reductive Alkylation of Methyl Anthranilate
Reductive alkylation is a highly efficient and widely used one-step method for the synthesis of Methyl this compound.[5] This process involves the reaction of methyl anthranilate with formaldehyde (B43269) to form an intermediate Schiff base, which is then immediately reduced to the N-methylated product in the presence of a hydrogenation catalyst.[6][7] This method is often preferred as it minimizes the risk of dimethylation.[1][6]
Experimental Protocol: Reductive Alkylation
Materials and Reagents:
-
Methyl anthranilate
-
Formaldehyde (37% aqueous solution)
-
5% Palladium on carbon (Pd/C) catalyst
-
Ethyl acetate (B1210297) (or other suitable solvent like methanol (B129727) or isopropanol)[6]
-
Hydrogen gas
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Filter aid (e.g., Celite)
Equipment:
-
Pressure reactor (autoclave)
-
Magnetic stirrer
-
Filtration apparatus
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
In a pressure reactor, combine methyl anthranilate, ethyl acetate, and the 5% Palladium on carbon catalyst.[8]
-
Cool the mixture to approximately 5°C using an ice bath.[8]
-
Slowly add the 37% aqueous formaldehyde solution to the cooled and stirring mixture.[8]
-
Seal the reactor and pressurize it with hydrogen gas to an initial pressure of 50 psig.[5][8]
-
Stir the mixture continuously at room temperature. The reaction is typically complete when hydrogen uptake ceases, which can take approximately 6 hours.[5][8]
-
Once the reaction is complete, carefully vent the reactor and filter the mixture through a pad of filter aid to remove the catalyst.[8]
-
Transfer the filtrate to a separatory funnel and wash it with a saturated sodium bicarbonate solution until the aqueous layer is neutral.[8]
-
Perform a final wash with a saturated sodium chloride solution.[8]
-
Separate the organic layer and dry it over anhydrous sodium sulfate.[8]
-
Remove the solvent under reduced pressure using a rotary evaporator.[8]
-
The crude product can be purified by vacuum distillation to yield pure Methyl this compound.[5]
Quantitative Data for Reductive Alkylation
| Parameter | Value | Reference(s) |
| Starting Material | Methyl Anthranilate | [5][6] |
| Methylating Agent | Formaldehyde | [5][6] |
| Catalyst | 5% Palladium on Carbon / Raney Nickel | [6][8] |
| Solvent | Ethyl Acetate / Isopropanol / Methanol | [6][8] |
| H₂ Pressure | 50 psig (approx. 3.4 atm) | [5][8] |
| Temperature | Room Temperature (approx. 25°C) | [5][8] |
| Reaction Time | ~6 hours | [5][8] |
| Typical Yield | 85% - >96% | [5] |
| Purity (Post-distillation) | >98% | [5] |
Synthetic Workflow: Reductive Alkylation
Caption: Experimental workflow for the synthesis of Methyl this compound.
Synthesis from Isatoic Anhydride
An alternative one-pot synthesis starts from the readily available and inexpensive isatoic anhydride.[1][9] This method involves the N-alkylation of isatoic anhydride followed by reaction with an alcohol to yield the desired N-alkyl alkylanthranilate.
Experimental Protocol: From Isatoic Anhydride
Materials and Reagents:
-
Isatoic anhydride
-
Potassium hydroxide (B78521) (solid, pulverized)
-
Dimethylformamide (DMF, dry)
-
Methyl iodide or Dimethyl sulfate
-
Methanol
-
Hexane
-
Ammonia (B1221849) solution (25% w/w)
Procedure:
-
To a flask containing dry DMF under a nitrogen atmosphere, add pulverized potassium hydroxide.[9]
-
Separately, dissolve isatoic anhydride in dry DMF.[9]
-
Add the isatoic anhydride solution to the stirred potassium hydroxide suspension at 30°C over 30 minutes.[9]
-
Stir the mixture for an additional 15 minutes.
-
Add the methylating agent (e.g., methyl iodide) dropwise, allowing the temperature to rise to a maximum of 44°C.[9]
-
Stir the resulting solution at ambient temperature for 30 minutes.
-
Add methanol and stir for another 15 minutes at 25°C.[9]
-
Heat the mixture to distill off the methanol. Once the temperature reaches 100°C, cool the mixture to 20°C.[9]
-
Add water and a small amount of ammonia solution to destroy any excess dimethyl sulfate.[9]
-
Extract the aqueous mixture with hexane.[9]
-
Combine the organic phases, wash with water, and remove the solvent on a rotary evaporator to yield the crude product.[9]
-
Purify the crude product by vacuum distillation.[9]
Quantitative Data for Synthesis from Isatoic Anhydride
| Parameter | Value | Reference(s) |
| Starting Material | Isatoic Anhydride | [1][9] |
| Base | Potassium Hydroxide | [9] |
| Methylating Agent | Methyl Iodide / Dimethyl Sulfate | [1][9] |
| Solvent | DMF, Methanol, Hexane | [9] |
| Temperature | 30°C to 100°C (stepwise) | [9] |
| Typical Yield | ~85% | [9] |
| Purity (Crude) | ~97.5% | [9] |
Synthetic Workflow: From Isatoic Anhydride
References
- 1. US7368592B1 - Process for the preparation of alkyl n-alkylanthranilate - Google Patents [patents.google.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Polymer-supported synthesis of N-substituted anthranilates as the building blocks for preparation of N-arylated 3-hydroxyquinolin-4(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expedient Synthesis of N-Acyl Anthranilamides and β-Enamine Amides by the Rh(III)-Catalyzed Amidation of Aryl and Vinyl C–H Bonds with Isocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US4633009A - Synthesis of methyl this compound - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. prepchem.com [prepchem.com]
- 8. benchchem.com [benchchem.com]
- 9. EP1322594B1 - Process for the preparation of alkyl n-alkylanthranilate - Google Patents [patents.google.com]
N-Methylanthranilate as a Chromatographic Standard: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of N-Methylanthranilate as a standard in various chromatographic techniques. These guidelines are designed to assist researchers, scientists, and drug development professionals in the accurate quantification and analysis of this compound in diverse matrices, including flavors, fragrances, cosmetics, and biological samples.
Introduction
This compound (Methyl 2-(methylamino)benzoate) is an aromatic compound utilized for its characteristic sweet, fruity, and floral aroma in the flavor and fragrance industries.[1] It is the methyl ester of N-methylanthranilic acid and occurs naturally in various essential oils.[1][2] Accurate and reliable analytical methods are crucial for quality control, safety assessment, and research purposes. This document outlines protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), two common techniques for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC) Applications
While specific comparative studies on various HPLC methods for this compound are not abundant in public literature, a robust framework can be adapted from validated methods for the structurally similar compound, methyl anthranilate.[3] The principles and parameters are directly transferable for the analysis of this compound.[3]
Protocol 1: Quantification of this compound in Cosmetic Creams by HPLC
This protocol provides a general method for determining the concentration of this compound in a cosmetic cream formulation.[4]
Methodology:
-
Standard Preparation:
-
Prepare a stock solution of this compound in methanol (B129727).
-
Create a series of calibration standards by diluting the stock solution to cover the desired concentration range.[4]
-
-
Sample Preparation:
-
Accurately weigh approximately 1 gram of the cosmetic cream into a centrifuge tube.
-
Add a known volume of methanol (e.g., 10 mL) and vortex thoroughly to disperse the cream.
-
Use sonication to ensure the complete extraction of this compound.
-
Centrifuge the sample to separate the excipients.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[4]
-
-
Chromatographic Conditions (Example):
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[4][5]
-
Mobile Phase: Isocratic or gradient elution with a mixture of methanol and water or acetonitrile (B52724) and water.[4] A common mobile phase for the related methyl anthranilate is acetonitrile and 0.025M KH2PO4 (40:60, v/v), with the pH adjusted to 3.00.[3][6]
-
Detection Wavelength: Determined by the UV absorbance maximum of this compound. For methyl anthranilate, 220 nm is used.[3][6]
-
Data Presentation: Performance Characteristics of a Representative RP-HPLC Method for Methyl Anthranilate (Adaptable for this compound) [3]
| Performance Parameter | Method A: RP-HPLC with UV Detection for Methyl Anthranilate in Beverages |
| Linearity Range | 0.1 - 10 µg/mL[3] |
| Correlation Coefficient (r²) | > 0.999[3] |
| Limit of Detection (LOD) | 1.25 ng/mL[3] |
| Limit of Quantification (LOQ) | 4.17 ng/mL[3] |
| Accuracy (Recovery) | 83.6 - 102.4%[3] |
Experimental Workflow for HPLC Analysis of this compound in Cosmetic Cream
Caption: Workflow for HPLC analysis of this compound in a cosmetic cream.
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
GC-MS is a powerful technique for the separation and identification of volatile compounds like this compound, particularly in complex matrices such as essential oils.[5]
Protocol 2: Quantification of this compound in Flavor and Fragrance Samples by GC-MS
This protocol details the quantification of this compound using an internal standard method.[1]
Methodology:
-
Internal Standard (IS) Solution Preparation:
-
Accurately weigh a known amount of a suitable internal standard (e.g., Naphthalene, 20 mg).
-
Dissolve it in a solvent (e.g., Dichloromethane) in a volumetric flask (e.g., 500 mL) to create a stock solution of known concentration (e.g., 0.04 mg/mL).[1]
-
-
Standard Working Solution Preparation:
-
Prepare a series of calibration standards by adding known amounts of a pure this compound standard and a fixed amount of the IS solution to volumetric flasks, and diluting with the solvent.[1]
-
-
Sample Preparation:
-
Accurately weigh a known amount of the flavor or fragrance sample.
-
Add a fixed amount of the IS solution.
-
Dilute with the solvent in a volumetric flask.[1]
-
-
GC-MS Analysis:
-
Injection: Inject a small volume (e.g., 1 µL) of each standard and the prepared sample into the GC-MS system.[1]
-
Chromatographic Conditions:
-
Column: A suitable capillary column (e.g., DB-5ms or HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).[1][5]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[5]
-
Inlet Temperature: 250°C.[5]
-
Oven Temperature Program: Initial temperature 60°C, hold for 2 minutes, then ramp to 240°C at a rate of 3°C/min, and hold at 240°C for 5 minutes.[5]
-
Split Ratio: 50:1.[5]
-
-
Mass Spectrometry Conditions:
-
-
Data Analysis:
-
Calibration Curve: Plot the ratio of the peak area of this compound to the peak area of the IS against the concentration of this compound for the standard solutions.[1]
-
The identification of this compound is confirmed by comparing its mass spectrum with reference spectra from libraries such as NIST and Wiley.[5]
-
Data Presentation: GC-MS Method Validation Parameters for Methyl Anthranilate (Adaptable for this compound)
| Parameter | Value |
| Linearity (R²) | > 0.9952[7] |
| Accuracy (CV %) | < 12.9%[7] |
| Recovery | 76.6% to 106.3%[7] |
| Limit of Detection (LOD) | 23 µg L−1 to 94 µg L−1[7] |
| Limit of Quantification (LOQ) | 96 µg L−1 to 277 µg L−1[7] |
Experimental Workflow for GC-MS Analysis of this compound using an Internal Standard
Caption: Workflow for GC-MS analysis using an internal standard.
Signaling Pathways and Logical Relationships
The primary role of this compound in the context of these applications is as an analytical standard. The logical relationship in its use revolves around the principle of calibration, where a known concentration of the standard is used to determine an unknown concentration in a sample.
Logical Relationship for Quantification using an Internal Standard
Caption: Logical relationship in internal standard calibration.
These protocols and application notes provide a comprehensive guide for the use of this compound as a chromatographic standard. Adherence to these methodologies, with appropriate validation for specific matrices, will ensure accurate and reliable analytical results.
References
- 1. benchchem.com [benchchem.com]
- 2. Methyl this compound | C9H11NO2 | CID 6826 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Liquid chromatographic determination of methyl anthranilate in artificially flavored nonalcoholic beverages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
Troubleshooting & Optimization
Technical Support Center: N-Methylanthranilate Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N-Methylanthranilate, with a focus on improving reaction yields and product purity.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: The most prevalent methods for synthesizing this compound include:
-
Reductive Alkylation of Methyl Anthranilate: This is a common and efficient one-step method that involves the reaction of methyl anthranilate with formaldehyde (B43269) in the presence of a reducing agent and a catalyst.[1][2][3][4]
-
N-methylation of Anthranilic Acid followed by Esterification: This two-step process involves the methylation of anthranilic acid, followed by esterification to yield the final product.[3][5]
-
Synthesis from Isatoic Anhydride (B1165640): This method involves reacting isatoic anhydride with a methylating agent and methanol (B129727).[3][6]
-
Eschweiler-Clarke Reaction: This method utilizes excess formic acid and formaldehyde to methylate a primary or secondary amine, in this case, methyl anthranilate.[7][8][9]
Q2: My this compound synthesis is resulting in a low yield. What are the potential causes?
A2: Low yields in this compound synthesis can stem from several factors:
-
Incomplete Reaction: The reaction may not have proceeded to completion. This can be due to insufficient reaction time, improper temperature, or suboptimal catalyst activity.
-
Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product. A common side product in reductive amination is the formation of a dimer, dimethyl N,N'-methylenedianthranilate.[3][10]
-
Suboptimal Reagent Stoichiometry: The molar ratios of the reactants, such as the methylating agent and the substrate, are crucial for maximizing yield.[11]
-
Product Degradation: The product may be susceptible to degradation under the reaction or workup conditions, such as hydrolysis of the ester group.[10]
-
Inefficient Purification: Loss of product during the purification steps (e.g., extraction, distillation) can lead to a lower isolated yield.
Q3: How can I minimize the formation of the dimethyl N,N'-methylenedianthranilate dimer during reductive alkylation?
A3: The formation of the dimer byproduct is a known issue in the reductive alkylation of methyl anthranilate with formaldehyde.[3] To minimize its formation, the use of an acid catalyst in the reaction mixture has been shown to be effective.[3][10] The acid helps to prevent the condensation of two molecules of methyl anthranilate with one molecule of formaldehyde.[3]
Q4: What are the recommended purification techniques for this compound?
A4: The primary methods for purifying this compound are:
-
Fractional Vacuum Distillation: This is a highly effective method for separating the product from starting materials and byproducts with different boiling points.[1][4][10][12]
-
Column Chromatography: This technique can be used to separate the desired product from impurities with similar boiling points.[10]
-
Acid-Base Extraction: Washing the organic layer with a mild base solution, such as sodium bicarbonate, can remove acidic impurities like N-methylanthranilic acid.[10]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete N-methylation reaction. | - Increase reaction time. - Optimize reaction temperature. - Ensure catalyst is active and used in the correct amount. |
| Formation of dimer byproduct (dimethyl N,N'-methylenedianthranilate).[3][10] | - Introduce a weak organic acid or a solid acid catalyst to the reaction mixture.[3] | |
| Hydrolysis of the methyl ester group.[10] | - Perform workup under neutral or mildly basic conditions. Avoid strong acids or bases. | |
| Low Purity | Presence of unreacted methyl anthranilate.[10] | - Optimize the stoichiometry of the methylating agent. - Purify the product using fractional vacuum distillation or column chromatography.[10] |
| Presence of N-methylanthranilic acid.[10] | - Wash the crude product with a mild base solution (e.g., saturated sodium bicarbonate) during workup.[10] | |
| Presence of over-methylated products (tertiary amine).[10] | - Use a milder methylating agent or carefully control the stoichiometry. - Purify via column chromatography.[10] | |
| Residual solvents from reaction or extraction.[10] | - Ensure complete removal of solvents under reduced pressure or high vacuum.[10] |
Experimental Protocols
Protocol 1: Reductive Alkylation of Methyl Anthranilate[1]
This protocol describes a common and efficient method for the synthesis of Methyl this compound.
Materials:
-
Methyl anthranilate
-
37% aqueous formaldehyde solution
-
5% Palladium on carbon catalyst
-
Ethyl acetate
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (NaCl) solution
-
Pressure reactor
-
Hydrogen gas
Procedure:
-
In a pressure reactor, combine methyl anthranilate, ethyl acetate, and the 5% palladium on carbon catalyst.
-
Cool the mixture to 5°C.
-
Slowly add the 37% aqueous formaldehyde solution to the cooled mixture.
-
Pressurize the reactor with hydrogen gas to an initial pressure of 50 psig.
-
Stir the mixture continuously at room temperature until the uptake of hydrogen ceases (approximately 6 hours).
-
Once the reaction is complete, filter the mixture to remove the catalyst.
-
Wash the filtrate with a saturated sodium bicarbonate solution until neutral, followed by a wash with a saturated sodium chloride solution.
-
Separate the organic layer and dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate).
-
Evaporate the solvent under reduced pressure.
-
The resulting residue is then purified by fractional vacuum distillation to yield pure Methyl this compound.
Protocol 2: Synthesis from Isatoic Anhydride[6]
This protocol outlines a one-pot synthesis of Methyl this compound from isatoic anhydride.
Materials:
-
Isatoic anhydride
-
Solid sodium hydroxide (B78521)
-
Dimethyl sulfate (B86663)
-
Methanol
-
Water
-
Ammonia (B1221849) solution (25 w/w %)
Procedure:
-
Combine isatoic anhydride and solid sodium hydroxide in a reaction vessel.
-
Add dimethyl sulfate at a temperature of 10-40°C.
-
After the N-alkylation is complete, add methanol to the reaction mixture at a temperature between 10 and 40°C.
-
Elevate the temperature to distill off the excess methanol.
-
Once the temperature reaches 100°C, cool the mixture to 20°C.
-
Add water to the reaction mixture.
-
Add a small amount of ammonia solution to destroy any excess dimethyl sulfate.
-
Extract the cloudy mixture with hexane.
-
Separate the hexane phase, wash it with water, and then evaporate the solvent under reduced pressure to obtain the crude product.
-
The crude Methyl this compound can be further purified by vacuum distillation.
Data Presentation
Table 1: Comparison of Reaction Conditions for this compound Synthesis
| Method | Starting Material | Reagents | Catalyst | Solvent | Temperature | Pressure | Yield | Reference |
| Reductive Alkylation | Methyl Anthranilate | Formaldehyde, H₂ | 5% Pd/C | Ethyl Acetate | Room Temp. | 50 psig | 85% | [3] |
| Reductive Alkylation | Methyl Anthranilate | Formaldehyde, H₂ | 5% Pd/C, K-10 Clay (acid catalyst) | Ethyl Acetate | Room Temp. | 50 psig | 91% | [3] |
| From Isatoic Anhydride | Isatoic Anhydride | NaOH, Dimethyl Sulfate, Methanol | None | Methanol | 10-100°C | Atmospheric | ~85% | [6] |
Visualizations
Caption: Workflow for this compound Synthesis via Reductive Alkylation.
Caption: Logical Flow for Troubleshooting Low Synthesis Yield.
References
- 1. benchchem.com [benchchem.com]
- 2. prepchem.com [prepchem.com]
- 3. US4633009A - Synthesis of methyl this compound - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. N-Methylation of Anthranilic Acid to N-Methylanthranilic Acid by Cell-free Extracts of Ruta graveolens Tissue Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US7368592B1 - Process for the preparation of alkyl n-alkylanthranilate - Google Patents [patents.google.com]
- 7. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 8. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. aidic.it [aidic.it]
- 12. EP0190667B1 - Process for the preparation of methyl this compound - Google Patents [patents.google.com]
N-Methylanthranilate degradation pathways and stability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Methylanthranilate.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability issues associated with this compound?
A1: The main stability concern for this compound is its susceptibility to photodegradation upon exposure to UVA radiation and sunlight.[1][2] This process can lead to the generation of reactive oxygen species (ROS), which can cause phototoxicity and degrade the compound itself and other components in a formulation.[1][3] Another stability issue is the potential for nitrosamine (B1359907) formation, as this compound is a secondary amine.[4][5] This necessitates storage in nitrite-free containers and formulation without nitrosating agents.[1][4]
Q2: What are the known degradation pathways for this compound?
A2: this compound is known to degrade through several pathways:
-
Photodegradation: Upon absorption of UVA light, it becomes photo-activated and can generate excessive intracellular ROS, primarily superoxide (B77818) anion radicals, through a Type-I photodynamic reaction.[1][2] This leads to cellular damage and degradation of the molecule itself.[1][2] Studies have shown that it can photodegrade within 4 hours under UVA (1.5 mW/cm²) and sunlight.[2][3]
-
Metabolic Degradation: In biological systems, this compound can be metabolized. For example, it can be hydrolyzed to N-methyl anthranilic acid.[6] Additionally, both this compound and its hydrolyzed form can be oxidized in the presence of an NADPH-generating system to methyl anthranilate and anthranilic acid, respectively.[6]
-
Microbial Degradation: Certain bacteria can degrade this compound. For instance, Bacillus megaterium has been shown to perform N-demethylation of N-methyl methyl anthranilate to produce methyl anthranilate.[7] Engineered strains of Corynebacterium glutamicum and Escherichia coli have also been developed for the fermentative production and metabolism of this compound.[8][9]
Q3: What are the regulatory guidelines for the use of this compound in products?
A3: Due to its phototoxic potential, regulatory bodies like the International Fragrance Association (IFRA) and the Scientific Committee on Consumer Safety (SCCS) have established restrictions on the use of this compound.[1] For leave-on cosmetic products, the concentration is often restricted to a maximum of 0.1%.[1][5][10] It is also advised that this compound should not be used in sunscreen products or any products intended for use on skin that will be exposed to natural or artificial UV light.[4][10]
Troubleshooting Guides
Issue 1: High cytotoxicity observed in cell-based assays after UVA exposure.
-
Potential Cause: The concentration of this compound may be too high, leading to significant ROS production and subsequent cell death upon UVA exposure.[1][2]
-
Troubleshooting Steps:
-
Reduce the concentration of this compound in your formulation to below the phototoxic threshold (e.g., ≤ 0.1% for leave-on applications).[1]
-
Incorporate a broad-spectrum UV-absorbing agent into the formulation to limit the UVA-induced activation of this compound.[1]
-
Introduce an antioxidant to the formulation to quench the generated ROS.[1]
-
Standardize the UVA exposure dose (e.g., 5.4 J/cm² as used in some studies) and ensure consistent cell culture conditions.[1][2]
-
Issue 2: Unexpected degradation of the formulation or other components upon light exposure.
-
Potential Cause: Photo-activated this compound may be reacting with and degrading other components in the formulation.[1] this compound itself is also known to photodegrade.[1][2]
-
Troubleshooting Steps:
-
Evaluate the photostability of the entire formulation, not just this compound in isolation.[1]
-
Consider the use of photostabilizers or quenchers of excited states, such as octocrylene (B1203250) or ethylhexyl methoxycinnamate.[11]
-
Reformulate with more photostable alternative ingredients if possible.[1]
-
Utilize opaque or UV-protective packaging to minimize light exposure.[11]
-
Issue 3: Formulation discoloration (e.g., yellowing) after light exposure.
-
Potential Cause: Formation of colored degradation products from this compound or interaction of these degradation products with other formulation components.[11]
-
Troubleshooting Steps:
-
Use analytical techniques like LC-MS to identify the structures of the degradation products, which can provide insight into the degradation pathway.[11]
-
Conduct photostability studies of this compound with individual excipients to identify any specific interactions causing color change.[11]
-
Incorporate a chelating agent like EDTA, as trace metal ions can sometimes catalyze photodegradation and color formation.[11]
-
Evaluate the photostability of your formulation at different pH values to determine the optimal range for stability and color prevention.[11]
-
Issue 4: Precipitation of this compound in aqueous solutions.
-
Potential Cause: this compound has low aqueous solubility (approximately 257 mg/L at 25°C), and precipitation can occur when its concentration exceeds this limit in an aqueous medium.[12]
-
Troubleshooting Steps:
-
First, prepare a concentrated stock solution in a water-miscible organic solvent where it is freely soluble, such as DMSO or ethanol.[12]
-
When diluting the stock solution into your aqueous buffer, add it dropwise while vigorously stirring or vortexing to prevent localized high concentrations.[12]
-
Work with a lower final concentration of this compound.[12]
-
Determine the maximum percentage of the organic co-solvent that your experimental system can tolerate to help keep the compound dissolved.[12] Most cell lines can tolerate up to 0.5% (v/v) DMSO.[12]
-
Quantitative Data Summary
Table 1: Photostability of this compound
| Experimental Condition | Outcome | Reference |
| Under UVA (1.5 mW/cm²) and sunlight | Photodegrades in 4 hours | [2][3] |
| In formulation with other UV filters (e.g., Octocrylene, Ethylhexyl Methoxycinnamate) | Stabilized through quenching of its triplet states | [3] |
| Phototoxicity studies | Generates reactive oxygen species (superoxide anion radical) via a type-I photodynamic reaction upon photoactivation | [2][3] |
Table 2: Regulatory and Safety Thresholds for this compound
| Parameter | Value/Recommendation | Reference |
| Maximum concentration in leave-on cosmetic products | 0.1% | [1][5][10] |
| Maximum concentration in rinse-off cosmetic products | 0.2% | [5] |
| Use in sunscreen/UV-exposed products | Prohibited/Not recommended | [4][10] |
| Maximum allowable nitrosamine content | 50 μg/kg | [4] |
| Phototoxicity NOAEL (No-Observed-Adverse-Effect Level) in humans | 0.5% with 16 J/cm² UVA | [13] |
| In vitro phototoxicity (yeast toxicity study) | Phototoxic at 0.05% | [13] |
Experimental Protocols
1. Forced Degradation Study Protocol
Forced degradation studies are essential to understand the intrinsic stability of this compound and to develop stability-indicating analytical methods.[14][15]
-
Objective: To generate potential degradation products of this compound under various stress conditions.[15]
-
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration (e.g., 1 mg/mL).[16]
-
Acid Hydrolysis: Treat the stock solution with an acid (e.g., 0.1 N HCl) and heat at a controlled temperature (e.g., 60°C) for a specified time. Neutralize the solution before analysis.[16]
-
Base Hydrolysis: Treat the stock solution with a base (e.g., 0.1 N NaOH) at a controlled temperature for a specified time. Neutralize the solution before analysis.[16]
-
Oxidative Degradation: Treat the stock solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature for a specified time.[16]
-
Thermal Degradation: Expose the solid this compound or its solution to dry heat at an elevated temperature (e.g., 80°C) for a set duration.[14]
-
Photodegradation: Expose the this compound solution to a light source that provides a combination of UV and visible light, as specified in ICH Q1B guidelines.[16] A dark control sample should be stored under the same conditions to exclude thermal degradation.[11]
-
Analysis: Analyze the stressed samples and a non-stressed control using a validated, stability-indicating HPLC method to quantify the remaining this compound and separate the degradation products.[11][17]
-
2. 3T3 Neutral Red Uptake (NRU) Phototoxicity Assay
This assay is used to assess the phototoxic potential of this compound.[18]
-
Objective: To determine the cytotoxic and phototoxic effects of this compound on 3T3 fibroblasts.[18]
-
Methodology:
-
Cell Culture: Culture 3T3 fibroblasts in 96-well plates until they form a monolayer.[18]
-
Treatment: Prepare a series of dilutions of this compound in culture medium. Remove the existing medium from the cells and add the test solutions to two separate plates.[18]
-
Incubation: Incubate the plates for a short period (e.g., 1 hour).[4]
-
Irradiation: Expose one plate to a non-cytotoxic dose of UVA radiation (e.g., 5 J/cm²), while keeping the other plate in the dark as a control for cytotoxicity.[4][18]
-
Post-incubation: Replace the treatment medium in both plates with fresh culture medium and incubate for approximately 24 hours.[1][18]
-
Neutral Red Staining: Add a Neutral Red solution to each well and incubate to allow for uptake by viable cells.[1]
-
Extraction and Measurement: Wash the cells and then extract the dye from the viable cells. Measure the absorbance of the extracted dye using a spectrophotometer.[1]
-
Data Analysis: Compare the absorbance values of the irradiated and non-irradiated plates to determine the concentration at which 50% inhibition of growth occurs (IC50) for both conditions. A Photo-Irritancy Factor (PIF) can be calculated. A material is considered phototoxic if the PIF is greater than 5.0.[18]
-
3. HPLC Method for Quantification of this compound
A validated HPLC method is crucial for quality control and stability testing.[17] The following is adapted from a method for the structurally similar methyl anthranilate.[17][19]
-
Objective: To accurately quantify the concentration of this compound in a given sample.[20]
-
Methodology:
-
Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.[17][20]
-
Column: A C18 reverse-phase column (e.g., Nova-Pak C18, 4 µm, 3.9 x 150 mm).[17][19]
-
Mobile Phase: A mixture of acetonitrile (B52724) and a buffer (e.g., 0.025M KH₂PO₄) in a ratio of approximately 40:60 (v/v), with the pH adjusted to around 3.00.[17][19]
-
Flow Rate: 1.0 mL/min.[17]
-
Detection Wavelength: 220 nm or based on the UV spectrum of a standard.[17][20]
-
Injection Volume: 20 µL.[17]
-
-
Standard and Sample Preparation:
-
Standard Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol). From this, prepare a series of working standard solutions by dilution to create a calibration curve.[20]
-
Sample Preparation: The sample preparation will depend on the matrix. For liquid samples, simple dilution may suffice. For complex matrices like creams, an extraction step (e.g., with methanol followed by sonication and centrifugation) is necessary.[4] Solid-phase extraction (SPE) may be required for cleanup in very complex matrices like honey.[20]
-
-
Analysis: Inject the prepared standards and samples into the HPLC system. Construct a calibration curve by plotting the peak area versus the concentration of the standards. Use the regression equation from the calibration curve to determine the concentration of this compound in the samples.[20]
-
Visualizations
Caption: Photodegradation pathway of this compound.
Caption: Metabolic and microbial degradation of this compound.
Caption: Troubleshooting workflow for this compound instability.
References
- 1. benchchem.com [benchchem.com]
- 2. UVR-induced phototoxicity mechanism of methyl this compound in human keratinocyte cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 6. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 7. Production of natural methyl anthranilate by microbial N-demethylation of N-methyl methyl anthranilate by the topsoil-isolated bacterium Bacillus megaterium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fermentative this compound Production by Engineered Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jmb.or.kr [jmb.or.kr]
- 10. METHYL-N-METHYLANTHRANILATE NEW CONDITIONS OF USE - Sozio [jesozio.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. ec.europa.eu [ec.europa.eu]
- 14. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 15. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 17. benchchem.com [benchchem.com]
- 18. ec.europa.eu [ec.europa.eu]
- 19. academic.oup.com [academic.oup.com]
- 20. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Solubility Challenges with N-Methylanthranilate
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with N-Methylanthranilate in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the basic solubility properties of this compound?
A1: this compound is characterized by its low solubility in water but is soluble in most common organic solvents.[1] Its hydrophobic nature often leads to precipitation when diluting stock solutions into aqueous buffers.[1] It is miscible with dimethyl sulfoxide (B87167) (DMSO) and diethyl ether.[1][2]
Q2: What are the key physicochemical properties I should be aware of?
A2: Understanding the physicochemical properties of this compound is crucial for designing effective solubilization strategies. Key properties are summarized in the table below.
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| Molecular Weight | 165.19 g/mol | [1][3] |
| Appearance | Colorless to pale yellow liquid with bluish fluorescence | [1][3] |
| Melting Point | 17-19 °C | [1] |
| Boiling Point | 255-256 °C | [1][3] |
| Density | ~1.126 g/cm³ | [1] |
| Water Solubility | ~257 mg/L at 25°C | [1][3] |
| logP (o/w) | 2.3 - 3.084 | [1] |
| Predicted pKa | 2.80 ± 0.10 | [1] |
Q3: What is the recommended method for preparing a stock solution for in vitro experiments?
A3: Due to its poor aqueous solubility, it is highly recommended to first prepare a concentrated stock solution in a water-miscible organic solvent.[1] Dimethyl sulfoxide (DMSO) is the most common and recommended solvent.[1] A detailed protocol for preparing a 100 mM stock solution in DMSO is provided in the "Experimental Protocols" section.
Q4: What is the maximum concentration of a co-solvent like DMSO that can be used in cell-based assays?
A4: The tolerance of cell lines to organic solvents varies. As a general guideline, most cell lines can tolerate up to 0.5% (v/v) DMSO without significant cytotoxicity.[1] However, it is best practice to keep the final DMSO concentration at or below 0.1% and to always include a vehicle control (buffer with the same percentage of DMSO) in your experimental design.[1]
Q5: Are there any known biological signaling pathways affected by this compound?
A5: Yes, particularly upon exposure to UVA radiation. Photo-activated this compound is known to induce apoptosis in human keratinocytes by generating excessive intracellular reactive oxygen species (ROS).[4][5] This leads to destabilization of lysosomes, depolarization of the mitochondrial membrane, and ultimately, programmed cell death through the caspase signaling cascade.[1][4]
Troubleshooting Guides
Issue 1: My this compound precipitates when I dilute my DMSO stock into my aqueous buffer (e.g., PBS).
-
Question: I prepared a stock solution in DMSO, but when I add it to my phosphate-buffered saline (PBS) for my experiment, the solution turns cloudy and a precipitate forms. What should I do?
-
Answer: This is a common problem due to the hydrophobic nature of this compound.[1] The sudden change in solvent polarity causes the compound to fall out of solution.
Troubleshooting Steps:
-
Lower the Final Concentration: The simplest solution is to work with a lower final concentration of this compound in your aqueous medium.[1]
-
Optimize Dilution Technique: Instead of adding the stock solution directly, add it dropwise to your buffer while vigorously vortexing or stirring. This rapid dispersion can prevent localized high concentrations that lead to precipitation.[1]
-
Increase Co-solvent Concentration: If your experimental system allows, slightly increasing the final percentage of DMSO can help maintain solubility. Determine the maximum percentage of DMSO your assay can tolerate without adverse effects (e.g., cytotoxicity).[1]
-
Use Solubility Enhancers: Consider adding biocompatible surfactants or cyclodextrins to your buffer. See the "Experimental Protocols" section for detailed methods.[1]
-
Logical Workflow for Troubleshooting Precipitation
Caption: A step-by-step workflow for troubleshooting this compound precipitation.
Issue 2: The solubility of this compound seems to be pH-dependent.
-
Question: I've noticed that the solubility of my compound changes when I use buffers with different pH values. How can I use this to my advantage?
-
Answer: this compound has a predicted acidic pKa, meaning its ionization state, and therefore its solubility, can be influenced by the pH of the solution.[1]
Troubleshooting Steps:
-
Experimental pH Adjustment: If your experimental design permits, try adjusting the pH of your aqueous buffer. For a compound with an acidic pKa, increasing the pH (making the solution more basic) will deprotonate the molecule, potentially increasing its aqueous solubility.[6]
-
Systematic pH Screening: Perform a small-scale solubility test across a range of pH values relevant to your experiment to find the optimal pH for dissolution.
-
Maintain pH Control: Ensure your buffer has sufficient capacity to maintain the target pH after the addition of the this compound stock solution.
-
Experimental Protocols
Protocol 1: Preparation of a 100 mM Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution of this compound, which can then be diluted into aqueous buffers for experiments.
-
Materials:
-
This compound (MW: 165.19 g/mol )
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or glass vials
-
Vortex mixer
-
Ultrasonic water bath (optional)
-
-
Procedure:
-
Weigh out 16.52 mg of this compound and place it into a clean vial.
-
Add 1 mL of anhydrous DMSO to the vial.[1]
-
Vortex the mixture vigorously for 1-2 minutes until the compound is fully dissolved.[1]
-
If dissolution is slow, place the vial in an ultrasonic water bath for 5-10 minutes. Gentle warming to 37°C can also be applied.[1]
-
Visually inspect the solution to ensure it is clear and free of any particulates.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1]
-
Protocol 2: Enhancing Aqueous Solubility with Surfactants
This protocol provides a general method for using a biocompatible surfactant to improve the solubility of this compound in aqueous buffers.
-
Materials:
-
This compound stock solution (from Protocol 1)
-
Aqueous experimental buffer (e.g., PBS)
-
Biocompatible surfactant (e.g., Tween® 80, Polysorbate 20)
-
Vortex mixer or magnetic stirrer
-
-
Procedure:
-
Prepare your aqueous experimental buffer.
-
Add the surfactant to the buffer at a low final concentration (e.g., 0.01% - 0.1% v/v). The optimal concentration should be determined experimentally to ensure it does not interfere with the assay.
-
Mix the buffer thoroughly to ensure the surfactant is evenly distributed.
-
While vigorously stirring or vortexing the buffer-surfactant mixture, add the this compound stock solution dropwise to achieve the desired final concentration.
-
Continue to mix for several minutes to ensure the formation of a stable micellar solution.
-
Signaling Pathway Visualization
Phototoxicity Signaling Pathway of this compound
Photo-activated this compound can induce apoptosis in human keratinocytes. The process begins with UVA radiation activating the compound, leading to the generation of Reactive Oxygen Species (ROS) and subsequent cellular damage.[5]
Caption: Signaling pathway of this compound-induced phototoxicity in human keratinocytes.
References
Technical Support Center: N-Methylanthranilate and Nitrosamine Formation
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on preventing the formation of N-nitrosamines when working with N-Methylanthranilate.
Frequently Asked Questions (FAQs)
Q1: What is a nitrosamine (B1359907) and why is it a concern when using this compound?
A1: N-nitrosamines are a class of chemical compounds, many of which are classified as probable human carcinogens.[1] They can form when a secondary amine, such as this compound, reacts with a nitrosating agent.[1][2] Due to their potential health risks, regulatory bodies like the FDA require strict control of nitrosamine impurities in pharmaceutical products to negligible levels.[3][4]
Q2: What is the primary chemical reaction that forms nitrosamines from this compound?
A2: The primary reaction involves the nitrosation of the secondary amine group in this compound. This occurs when it reacts with a nitrosating agent, most commonly derived from nitrite (B80452) salts (NO₂⁻) under acidic conditions.[2][5] The nitrite forms nitrous acid (HNO₂), which then generates the active nitrosating species (e.g., N₂O₃) that reacts with the amine to form the N-nitroso-N-methylanthranilate impurity.[6]
Q3: What experimental conditions increase the risk of nitrosamine formation?
A3: Several key factors can accelerate nitrosamine formation:
-
Acidic pH: Low pH environments (optimally around pH 3-4) significantly promote the reaction.[5][7]
-
Presence of Nitrites: The availability of a nitrosating agent, often from nitrite impurities in raw materials, reagents, or water, is essential for the reaction to occur.[8][9]
-
High Temperature: Elevated temperatures during synthesis, processing, or storage can increase the reaction rate.[5]
-
Prolonged Reaction/Storage Time: Longer exposure to favorable conditions increases the potential for nitrosamine formation.[5]
Q4: What are the main strategies to prevent or mitigate nitrosamine formation?
A4: A multi-pronged approach is most effective:
-
pH Control: Maintaining neutral or basic pH levels during synthesis and in final formulations can inhibit the formation of the reactive nitrosating species.[4][10]
-
Raw Material Qualification: Use high-purity raw materials and excipients with low or non-detectable levels of nitrite impurities.[10][11]
-
Process Optimization: Minimize reaction temperatures and processing times where possible. In pharmaceutical manufacturing, processes like direct compression are preferred over wet granulation to reduce contact with water and heat.[8][12]
-
Use of Inhibitors: Incorporate specific antioxidants or "scavengers" into the process or formulation to compete for and neutralize nitrosating agents.[8][13]
Q5: Which inhibitors are effective against nitrosamine formation and how do they work?
A5: Antioxidants are the most common and effective inhibitors. They work by reducing the nitrosating agent to non-nitrosating nitric oxide (NO) before it can react with the amine.[14] Effective inhibitors include:
-
Ascorbic Acid (Vitamin C) and its salts (e.g., Sodium Ascorbate) [13][15]
-
Phenolic Compounds like Caffeic Acid, Ferulic Acid, and Propyl Gallate.[13][14]
-
Amino Acids such as glycine, lysine, and histidine have also shown potential in solution-based studies.[8][13]
Troubleshooting Guide
Problem: I suspect N-nitroso-N-methylanthranilate has formed in my product. What are the immediate steps?
Solution:
-
Quarantine: Isolate the affected batch to prevent further use or distribution.
-
Confirmatory Testing: The most crucial step is to perform analytical testing to confirm the presence and quantity of the nitrosamine impurity. Sensitive analytical methods like Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) are required.[16]
-
Risk Assessment: If confirmed, conduct a thorough risk assessment to identify the root cause. Review your entire process, including raw materials, solvent purity, pH, temperature logs, and potential sources of nitrite contamination.[3]
Problem: My experimental protocol requires an acidic pH. How can I minimize nitrosamine risk under these conditions?
Solution: While acidic conditions are a primary risk factor, you can still mitigate the risk:
-
Introduce an Inhibitor: This is the most effective strategy in this scenario. Add an appropriate inhibitor, such as ascorbic acid or α-tocopherol, to the reaction mixture.[13][15] The inhibitor will act as a scavenger for any nitrosating agents formed.
-
Strict Temperature Control: Keep the temperature as low as possible for the reaction to proceed, as higher temperatures accelerate nitrosation.[5]
-
Limit Nitrite Sources: Ensure all reagents, solvents, and water used are of the highest purity with certified low levels of nitrites.[17]
-
Minimize Time: Reduce the time the reaction mixture is held under acidic conditions to the absolute minimum required.
Quantitative Data Summary
Table 1: Efficacy of Common Nitrosamine Inhibitors in Solid Dosage Forms
| Inhibitor | Concentration (wt%) | Inhibition Efficiency | Reference |
| Ascorbic Acid | ~1% | >80% | [13][15] |
| Sodium Ascorbate | ~1% | >80% | [13][15] |
| α-Tocopherol | ~1% | >80% | [13][15] |
| Caffeic Acid | ~1% | >80% | [13][15] |
| Ferulic Acid | ~1% | >80% | [13][15] |
Table 2: Common Analytical Techniques for Nitrosamine Quantification
| Technique | Common Use | Typical Limit of Detection (LOD) | Reference |
| LC-HRMS | Quantification of various nitrosamines in APIs and drug products. | 0.4 to 12 ng/L (instrumental) | [18][19] |
| GC-MS | Detection of volatile nitrosamines like NDMA. | < 1 µg/m³ (in air) | [20] |
| LC-MS/MS | Targeted quantification of known nitrosamines in complex matrices. | Can achieve ppt (B1677978) levels. | [18][21] |
Key Experimental Protocols
Protocol 1: Screening of Inhibitors for Nitrosamine Formation
Objective: To evaluate the effectiveness of various inhibitors in preventing the formation of N-nitroso-N-methylanthranilate in a model system.
Materials:
-
This compound
-
Sodium Nitrite (NaNO₂)
-
Citrate (B86180) Buffer (pH 3.5)
-
Inhibitors to be tested (e.g., Ascorbic Acid, α-Tocopherol)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
LC-MS/MS system
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 10 mM solution of this compound in methanol.
-
Prepare a 50 mM solution of Sodium Nitrite in water.
-
Prepare 100 mM stock solutions of each inhibitor (e.g., Ascorbic Acid) in a suitable solvent.
-
-
Reaction Setup:
-
For each inhibitor, set up a reaction vial.
-
To each vial, add 1 mL of citrate buffer (pH 3.5).
-
Add the appropriate volume of the inhibitor stock solution to achieve the desired final concentration (e.g., 1 mM).
-
Add 100 µL of the this compound stock solution.
-
Vortex gently to mix.
-
-
Initiate Reaction:
-
Initiate the nitrosation reaction by adding 100 µL of the Sodium Nitrite stock solution to each vial.
-
Prepare a "positive control" vial with no inhibitor and a "negative control" vial with no sodium nitrite.
-
Incubate all vials at a controlled temperature (e.g., 40°C) for a defined period (e.g., 24 hours), protected from light.
-
-
Sample Quenching and Preparation:
-
After incubation, quench the reaction by adding a quenching agent (e.g., ammonium (B1175870) sulfamate) or by raising the pH above 10.
-
Dilute the samples with the mobile phase (e.g., 50:50 methanol:water) to a suitable concentration for LC-MS/MS analysis.
-
-
Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the concentration of N-nitroso-N-methylanthranilate.
-
Calculate the percent inhibition for each inhibitor relative to the positive control.
-
Protocol 2: Sample Preparation and Analysis by LC-MS/MS
Objective: To accurately quantify N-nitroso-N-methylanthranilate in a sample matrix.
Materials:
-
Sample containing suspected nitrosamine
-
Internal Standard (e.g., N-nitrosodimethylamine-d6)
-
Methanol, Acetonitrile (LC-MS grade)
-
Formic Acid
-
Water (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges (if cleanup is needed)
-
LC-MS/MS system with a suitable C18 column
Procedure:
-
Sample Extraction:
-
Accurately weigh a known amount of the sample.
-
Add a defined volume of extraction solvent (e.g., methanol).
-
Spike the sample with a known concentration of the internal standard.
-
Vortex/sonicate for 15-20 minutes to ensure complete extraction.
-
Centrifuge the sample at high speed (e.g., 10,000 rpm) for 10 minutes.
-
-
Sample Cleanup (if necessary):
-
If the matrix is complex, pass the supernatant through a pre-conditioned SPE cartridge to remove interfering substances.
-
Elute the nitrosamine from the cartridge using an appropriate solvent.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a known volume of mobile phase.
-
-
LC-MS/MS Analysis:
-
Chromatography:
-
Column: Hypersil GOLD C18 (or equivalent)
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Methanol + 0.1% Formic Acid
-
Run a suitable gradient program to achieve separation.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry:
-
Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI).
-
Monitor for specific parent-daughter ion transitions (Multiple Reaction Monitoring - MRM) for both N-nitroso-N-methylanthranilate and the internal standard.
-
-
-
Quantification:
-
Generate a calibration curve using certified reference standards of N-nitroso-N-methylanthranilate.
-
Calculate the concentration in the original sample based on the peak area ratio of the analyte to the internal standard, referencing the calibration curve.
-
Visual Diagrams
Caption: Reaction pathway for the formation of a nitrosamine impurity from this compound.
Caption: Mechanism of nitrosamine inhibition by a scavenger like ascorbic acid.
Caption: A logical workflow for assessing and mitigating nitrosamine formation risk.
References
- 1. Blog Details [chemicea.com]
- 2. veeprho.com [veeprho.com]
- 3. Control of Nitrosamine Impurities in Human Drugs [vistaar.ai]
- 4. fda.gov [fda.gov]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Mechanistic and Other Relevant Data - Ingested Nitrate and Nitrite, and Cyanobacterial Peptide Toxins - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. senpharma.vn [senpharma.vn]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. 6 Steps to reduce nitrosamines impurities in Pharma industry - Zamann Pharma Support GmbH [zamann-pharma.com]
- 11. Strategies to Reduce Nitrosamine Contamination of Drug Products [setylose.com]
- 12. The Medicine Maker | Formulating for Safety: How to Minimize Nitrosamine Risk [themedicinemaker.com]
- 13. Inhibition of N-Nitrosamine Formation in Drug Products: A Model Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pharmaexcipients.com [pharmaexcipients.com]
- 15. scientificupdate.com [scientificupdate.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Quantitative Analysis of Nitrosamine Impurities by LC-MS Methods from the United States Pharmacopeia General Chapter [sigmaaldrich.com]
- 19. lcms.cz [lcms.cz]
- 20. epa.gov [epa.gov]
- 21. swri.org [swri.org]
Troubleshooting peak tailing in HPLC analysis of N-Methylanthranilate
This technical support center provides troubleshooting guidance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of N-Methylanthranilate, with a specific focus on addressing peak tailing.
Troubleshooting Guide: Peak Tailing
Peak tailing is a common chromatographic problem that can compromise the accuracy and precision of quantitative analysis. It is often characterized by an asymmetry factor greater than 1.2. The primary cause is often secondary interactions between the analyte and the stationary phase.[1]
Question: My this compound peak is tailing. What are the most likely causes and how can I fix it?
Answer:
Peak tailing for a basic compound like this compound in reverse-phase HPLC is frequently caused by interactions with the stationary phase, improper mobile phase conditions, or issues with the column itself. Below is a step-by-step guide to troubleshoot this issue.
Secondary Interactions with the Stationary Phase
This compound is a secondary amine and is basic in nature.[2] In reverse-phase HPLC, which commonly utilizes silica-based columns, residual acidic silanol (B1196071) groups on the stationary phase can interact with the basic analyte, leading to peak tailing.
Solutions:
-
Lower the Mobile Phase pH: Operating at a lower pH (e.g., around 3.0 or below) protonates the silanol groups, reducing their interaction with the protonated basic analyte.[3][4] Be mindful that operating below pH 2.5 can risk dissolving the silica (B1680970) backbone of the column, so ensure your column is rated for low pH use.[1][5]
-
Use an End-Capped Column: These columns have their residual silanol groups chemically deactivated (capped) to minimize secondary interactions.[1][3]
-
Increase Buffer Concentration: A higher buffer concentration (e.g., >20 mM) can help to mask the residual silanol groups and improve peak shape.[3]
-
Add a Sacrificial Base: Introducing a small amount of a basic additive, such as triethylamine (B128534) (TEA), to the mobile phase can competitively bind to the active silanol sites, reducing their interaction with this compound.[3]
Column Health and Integrity
A deteriorating column is a frequent source of peak shape problems.
Solutions:
-
Column Flushing: If you suspect contamination, flush the column with a strong solvent. For reverse-phase columns, this could be 100% acetonitrile (B52724) or methanol.[6]
-
Check for Voids: A void at the column inlet can cause peak distortion.[3][4] This can sometimes be temporarily rectified by reversing the column and flushing it. However, the best solution is often to replace the column.[3] Using a guard column can help protect the analytical column and extend its lifetime.[4][6]
-
Blocked Frit: A partially blocked inlet frit can also lead to poor peak shape.[1] If flushing does not resolve the issue, the frit may need to be replaced, or the entire column.
Mobile Phase and Sample Diluent Mismatch
The composition of the solvent your sample is dissolved in can significantly impact peak shape.
Solutions:
-
Match Sample Solvent to Mobile Phase: Ideally, your sample should be dissolved in the mobile phase itself or in a solvent that is weaker (more polar in reverse-phase) than the mobile phase.[6] Injecting a sample in a much stronger (less polar) solvent can lead to peak distortion.
-
Reduce Injection Volume: If a solvent mismatch is unavoidable, reducing the injection volume can minimize its effect.[5]
Column Overload
Injecting too much sample onto the column can lead to peak distortion, including tailing.
Solutions:
-
Reduce Sample Concentration: Dilute your sample and re-inject it. If the peak shape improves, you were likely experiencing mass overload.[4][5]
-
Use a Higher Capacity Column: If you cannot dilute your sample, consider using a column with a larger internal diameter or a higher stationary phase loading.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for HPLC method parameters for this compound analysis?
A1: Based on methods for structurally similar compounds, a good starting point for reverse-phase HPLC analysis of this compound would be:
| Parameter | Recommended Condition |
| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm)[7] |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid[7] |
| Gradient | 30% B to 70% B over 10 minutes[7] |
| Flow Rate | 1.0 mL/min[7][8] |
| Column Temperature | 30°C[7] |
| Detection | UV at 218 nm[7][9] |
| Injection Volume | 20 µL[7][8] |
Q2: How do I calculate the peak asymmetry factor?
A2: The tailing factor (Tf) or asymmetry factor (As) is a measure of peak symmetry. It is calculated at a certain percentage of the peak height (commonly 10% or 5%). The USP tailing factor is calculated as:
Tf = W / (2 * f)
Where:
-
W is the width of the peak at 5% of the peak height.
-
f is the distance from the peak maximum to the leading edge of the peak at 5% height.
A value of 1 indicates a perfectly symmetrical peak. A value greater than 1 indicates tailing, and a value less than 1 indicates fronting.[6]
Q3: Can my HPLC system itself be the cause of peak tailing?
A3: Yes, instrumental issues can contribute to peak tailing through extra-column band broadening. This can be caused by:
-
Excessive Tubing Length: The tubing connecting the injector, column, and detector should be as short as possible.[4]
-
Large Tubing Diameter: Use tubing with a narrow internal diameter to minimize dead volume.[10]
-
Improper Fittings: Poorly connected fittings can create small voids and contribute to band broadening.[11]
-
Large Detector Cell Volume: A detector cell with a large volume can cause mixing and lead to peak tailing.[12]
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting peak tailing in the HPLC analysis of this compound.
Caption: A flowchart for systematically troubleshooting peak tailing.
Chemical Interaction Leading to Peak Tailing
The diagram below illustrates the secondary interaction between a basic analyte like this compound and a residual silanol group on a silica-based stationary phase, which is a primary cause of peak tailing.
Caption: Analyte interaction with the stationary phase.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 5. researchgate.net [researchgate.net]
- 6. uhplcs.com [uhplcs.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. chromtech.com [chromtech.com]
- 11. support.waters.com [support.waters.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: N-Methylanthranilate Detection by GC-MS
Welcome to the technical support center for the analysis of N-Methylanthranilate using Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides detailed protocols, troubleshooting advice, and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their analytical methods.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it analyzed using GC-MS? this compound (methyl 2-(methylamino)benzoate) is an aromatic compound and ester of N-methylanthranilic acid.[1] It is used in flavors and fragrances and can be found in various natural products like essential oils.[2] GC-MS is an ideal analytical technique for this compound because it is volatile enough for gas chromatography and provides detailed mass spectra for confident identification and quantification.[3][4]
Q2: What is the typical injection mode for this compound analysis? Both split and splitless injection modes can be used. A splitless injection is generally preferred for trace analysis to maximize sensitivity.[3][5] For more concentrated samples, a split injection (e.g., 30:1 ratio) can prevent column overload and improve peak shape.[6][7]
Q3: What type of GC column is recommended? A non-polar or mid-polar capillary column is typically recommended. Columns such as a DB-5ms or HP-5ms (5% phenyl-methylpolysiloxane) provide good separation and peak shape for this compound and are robust for a wide range of applications.[2][8]
Q4: Should I use an internal standard for quantification? Yes, using an internal standard (IS) is highly recommended for accurate quantification. An IS helps to correct for variations in injection volume, sample preparation, and instrument response.[2] A compound with similar chemical properties that is not present in the sample, such as Naphthalene, can be a suitable choice.[2]
Q5: What are the key mass spectral ions for identifying this compound? this compound has a molecular weight of approximately 165.19 g/mol .[1] In Electron Impact (EI) ionization, the key ions (m/z) to monitor for identification and quantification are:
-
165 (M+) : The molecular ion.
-
105 : A significant fragment ion.[1]
-
104 : Another characteristic fragment ion.[1]
Experimental Protocols and Data
Detailed Experimental Protocol: Quantification of this compound
Objective: To quantify the concentration of this compound in a sample matrix using GC-MS with an internal standard.
1. Materials and Reagents:
-
This compound standard
-
Internal Standard (IS), e.g., Naphthalene
-
Solvent (e.g., Dichloromethane (B109758), HPLC grade)[2]
-
Volumetric flasks, pipettes, and autosampler vials
2. Standard Preparation:
-
Stock Solutions: Prepare stock solutions of this compound and the IS in dichloromethane at a concentration of approximately 1 mg/mL.
-
Calibration Standards: Create a series of calibration standards by diluting the this compound stock solution. Add a constant, known amount of the IS to each standard. A typical concentration range might be 1 µg/mL to 50 µg/mL.[9]
3. Sample Preparation:
-
Accurately weigh a known amount of the sample.
-
If the sample is solid, dissolve it in dichloromethane. If it is a liquid, perform a liquid-liquid extraction if necessary to isolate the analyte from interfering matrix components.[3]
-
Add the same constant amount of IS as used in the calibration standards.
-
Dilute the sample to a final volume with the solvent in a volumetric flask.
-
Filter the final solution through a 0.45 µm filter into a GC vial if any particulate matter is present.[5]
4. GC-MS Analysis:
-
Inject 1 µL of each calibration standard and prepared sample into the GC-MS system.[2]
-
Acquire data in either full scan mode (for qualitative analysis) or Selected Ion Monitoring (SIM) mode (for quantitative analysis).[2]
5. Data Analysis:
-
Identify the peaks for this compound and the IS based on their retention times.
-
Integrate the peak areas for the target analyte and the IS.
-
Calculate the ratio of the this compound peak area to the IS peak area.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of this compound for the standard solutions.
-
Determine the concentration of this compound in the sample by using the peak area ratio from the sample and the regression equation from the calibration curve.[2]
Data Presentation: Recommended GC-MS Parameters
The following tables summarize typical starting parameters for the analysis of this compound. These may require optimization based on the specific instrument and sample matrix.
Table 1: Gas Chromatography (GC) Parameters
| Parameter | Recommended Value | Notes |
| Injection Volume | 1 µL | Use a smaller volume if peaks are fronting.[10] |
| Inlet Temperature | 250 °C | Ensure complete vaporization without degradation.[10] |
| Injection Mode | Splitless (1 min) or Split (30:1) | Use splitless for trace analysis.[5][6] |
| Carrier Gas | Helium | Maintain a constant flow rate.[11] |
| Flow Rate | 1.0 mL/min | Optimal for most standard capillary columns.[11] |
| Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm | A common, robust column choice.[8] |
| Oven Program | 60°C (hold 1 min), ramp at 10°C/min to 220°C (hold 5 min) | Adjust ramp rate to optimize separation.[6] |
Table 2: Mass Spectrometry (MS) Parameters
| Parameter | Recommended Value | Notes |
| Ionization Mode | Electron Impact (EI) | Standard mode for library matching. |
| Ionization Energy | 70 eV | Standard EI energy.[8] |
| Source Temperature | 280 °C | Helps to keep the ion source clean.[8] |
| Acquisition Mode | Full Scan (m/z 40-200) or SIM | Use SIM for highest sensitivity and selectivity.[2] |
| SIM Ions (m/z) | 165, 105, 104 | Use m/z 165 as the quantifier and others as qualifiers.[1] |
| Transfer Line Temp | 280 °C | Prevents condensation of analytes. |
Visualizations: Workflows and Logic Diagrams
Caption: A typical workflow for the quantitative analysis of this compound.
Troubleshooting Guide
This guide addresses common issues encountered during the GC-MS analysis of this compound.
Problem: Poor Peak Shape - Tailing Peaks
-
Possible Cause 1: Active Sites in the System.
-
Q: Are you observing tailing for active compounds like amines?
-
A: this compound has a secondary amine group that can interact with active sites in the injector liner or the front of the GC column. This is a very common cause of peak tailing.[12][13]
-
Solution:
-
Deactivate the Inlet: Replace the injector liner with a new, deactivated liner. Using a liner with glass wool can sometimes create active sites; consider a liner without it.[12]
-
Column Maintenance: Trim the first 10-20 cm from the front of the column to remove non-volatile residues and active sites.[12]
-
Use an Ultra Inert Column: If problems persist, consider using a column specifically designed for inertness to improve peak shape for active compounds.[13]
-
-
-
Possible Cause 2: Improper Column Installation.
-
Q: Is the tailing observed for all peaks?
-
A: If the column is not installed correctly in the injector or detector, it can create dead volume, leading to peak tailing.[12]
-
Solution: Reinstall the column according to the manufacturer's instructions, ensuring the correct insertion depth into both the inlet and the transfer line.[13]
-
Problem: Poor Peak Shape - Fronting Peaks
-
Possible Cause 1: Column Overload.
-
Q: Are your peaks wide and asymmetrical towards the front?
-
A: This is a classic sign of injecting too much sample mass onto the column.[7]
-
Solution:
-
Dilute the Sample: Reduce the concentration of your sample.
-
Increase Split Ratio: If using split injection, increase the split ratio (e.g., from 30:1 to 100:1).
-
Reduce Injection Volume: Decrease the injection volume (e.g., from 1 µL to 0.5 µL).
-
-
-
Possible Cause 2: Solvent Mismatch.
-
Q: Is the polarity of your injection solvent significantly different from your column's stationary phase?
-
A: Injecting a polar solvent (like methanol) onto a non-polar column (like a DB-5ms) can cause poor analyte focusing on the column, resulting in fronting.
-
Solution: If possible, change the solvent to one that is more compatible with the stationary phase (e.g., hexane (B92381) or dichloromethane for a DB-5ms column).[5]
-
Problem: Low Sensitivity or No Peak Detected
-
Possible Cause 1: System Leak.
-
Q: Have you checked for leaks in the system?
-
A: A leak at the injector (e.g., septum) or column fittings is a common cause of reduced or no signal, as the sample may not be transferred efficiently to the column.[12]
-
Solution: Check for leaks using an electronic leak detector, paying close attention to the septum nut, column fittings, and gas line connections. Replace the septum if it is old.[7]
-
-
Possible Cause 2: Incorrect MS Parameters.
-
Q: Are you using the correct SIM ions or scan range?
-
A: If using SIM mode, ensure you are monitoring the correct ions for this compound (m/z 165, 105, 104). If in scan mode, make sure the scan range includes the mass of your target ions.[1]
-
Solution: Verify the acquisition method parameters. Perform an injection of a standard in full scan mode to confirm the mass spectrum before setting up a SIM method.
-
Problem: Baseline Noise or Ghost Peaks
-
Possible Cause 1: Contamination.
-
Q: Are you seeing unexpected peaks or a high, noisy baseline?
-
A: This often points to contamination from the carrier gas, septum, liner, or sample carryover.
-
Solution:
-
Check Gas Purity: Ensure high-purity carrier gas and the use of gas purifiers.
-
Replace Consumables: Replace the septum and injector liner.[7]
-
Bake Out Column: Condition the column at a high temperature (below its maximum limit) for 1-2 hours to remove contaminants.[7]
-
Run Blanks: Inject a solvent blank to see if the contamination is coming from the syringe or solvent.
-
-
References
- 1. Methyl this compound | C9H11NO2 | CID 6826 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. The Beginner’s Guide to Interpreting GC/MS Results | Innovatech Labs [innovatechlabs.com]
- 5. uoguelph.ca [uoguelph.ca]
- 6. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 7. agilent.com [agilent.com]
- 8. agilent.com [agilent.com]
- 9. CN104007203A - Method for measuring methyl anthranilate in spicery - Google Patents [patents.google.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 13. m.youtube.com [m.youtube.com]
Technical Support Center: Minimizing Phototoxicity of N-Methylanthranilate in Formulations
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the phototoxic effects of N-Methylanthranilate (MA) in experimental formulations. It includes troubleshooting guides and frequently asked questions in a user-friendly format.
Frequently Asked Questions (FAQs)
Q1: What is this compound (MA) and why is it phototoxic?
This compound (MA), also known as methyl this compound, is a fragrance ingredient used in various cosmetic and personal care products.[1] Its phototoxicity arises from its ability to absorb Ultraviolet A (UVA) radiation.[1][2] Upon absorbing UVA light, MA becomes photo-activated and generates excessive intracellular reactive oxygen species (ROS), primarily superoxide (B77818) anion radicals, through a Type-I photodynamic reaction.[2][3] This oxidative stress leads to cellular damage, including DNA fragmentation, lysosomal destabilization, and mitochondrial membrane depolarization, which can ultimately trigger apoptosis (programmed cell death) in human skin cells like keratinocytes.[3]
Q2: What are the regulatory guidelines for the use of MA in cosmetic products?
Due to its phototoxic potential, regulatory bodies such as the International Fragrance Association (IFRA) and the Scientific Committee on Consumer Safety (SCCS) have established restrictions on the use of MA.[1][4] For leave-on cosmetic products, the maximum concentration of MA is typically restricted to 0.1%.[1][5] Furthermore, it is advised that MA should not be included in sunscreen products or any products intended for use on skin that will be exposed to natural or artificial UV light.[1][6] Another concern is the potential for MA, a secondary amine, to form nitrosamines, leading to regulations regarding its storage in nitrite-free containers and formulation without nitrosating agents.[1][6]
Q3: What are the primary strategies to mitigate the phototoxic effects of MA in formulations?
The main strategies to minimize the phototoxicity of MA revolve around three key approaches:
-
Concentration Control: The most direct method is to adhere to established concentration limits, which is typically at or below 0.1% for leave-on products.[1][5]
-
UV Protection: Incorporating broad-spectrum UV filters into formulations can reduce the amount of UVA radiation that reaches MA, thereby preventing its photo-activation.[1]
-
Antioxidant Inclusion: The addition of antioxidants can help neutralize the ROS generated by photo-activated MA, thus reducing cellular damage.[1][7] Common antioxidants include tocopherol (Vitamin E), ascorbic acid (Vitamin C), and butylated hydroxytoluene (BHT).[7]
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| High cytotoxicity observed in cell-based assays after UVA exposure. | The concentration of MA is too high, leading to significant ROS production and subsequent cell death.[1] | 1. Reduce the concentration of MA in the formulation to below the phototoxic threshold (e.g., ≤ 0.1% for leave-on applications).[1][5]2. Incorporate a broad-spectrum UV-absorbing agent into the formulation to limit UVA-induced activation of MA.[1]3. Introduce an antioxidant to the formulation to quench the generated ROS.[1][7] |
| Unexpected degradation of the formulation or other components upon light exposure. | Photo-activated MA may be reacting with and degrading other components in the formulation. MA itself is also known to photodegrade under UVA and sunlight.[1][3] | 1. Evaluate the photostability of the entire formulation, not just MA in isolation.[1]2. Consider adding a triplet state quencher like octocrylene, which has been shown to improve the photostability of related anthranilates.[7][8]3. Reformulate with more photostable alternative ingredients if possible. |
| Inconsistent results in phototoxicity assays. | Variability in experimental conditions such as UVA dose, cell line, or formulation stability. | 1. Standardize the UVA exposure dose (e.g., 5.4 J/cm² as used in some studies).[1][3]2. Ensure consistent cell culture conditions and use a well-characterized cell line (e.g., HaCaT keratinocytes or Balb/c 3T3 fibroblasts).[1][9]3. Verify the stability and homogeneity of the MA formulation prior to each experiment. |
| Formulation discoloration (e.g., yellowing) after light exposure. | Formation of colored degradation products from MA or interaction of these degradation products with other formulation components.[7] | 1. Use analytical techniques like LC-MS to identify the degradation products and understand the degradation pathway.[7]2. Incorporate a chelating agent such as EDTA to mitigate the catalytic effect of trace metal ions on photodegradation.[7][10]3. Evaluate the photostability of the formulation at different pH values to determine the optimal range for stability and color prevention.[7] |
Quantitative Data from Phototoxicity Studies
The following tables summarize key quantitative data from in vitro and in vivo phototoxicity studies on this compound.
In Vitro Phototoxicity Data
| Assay Type | Cell Line | MA Concentration | UV Exposure | Key Finding | Reference(s) |
| Neutral Red Uptake (NRU) & MTT | HaCaT (Human Keratinocytes) | 0.0001% - 0.0025% | 5.4 J/cm² UVA / 1h Sunlight | Significant, dose-dependent reduction in cell viability. | [3][9] |
| 3T3 Neutral Red Uptake (NRU) | Balb/c 3T3 (Mouse Fibroblasts) | 0.05% | 5 J/cm² UVA | Considered phototoxic at the lowest dilution tested. | [9][11] |
| Human Skin Model (Skin²) | Not Applicable | 0.05% - 25% | Not Specified | Phototoxic at concentrations above 5%. | [9][12] |
In Vivo Human Phototoxicity Data
| Study Type | MA Concentration | UV Exposure | Key Finding | Reference(s) |
| Phototoxicity Study | 1.0% | 16 J/cm² UVA + 0.75 MED UVB | Phototoxic reactions observed in 54% of subjects at 1 hour post-irradiation. | [4][11] |
| Phototoxicity Study | 0.5% | 16 J/cm² UVA + 0.75 MED UVB | No adverse reactions observed (NOAEL - No Observed Adverse Effect Level). | [4][11] |
| Photosensitization Study | 5.0% | Not Specified | 14 out of 18 subjects showed phototoxic reactions. No photoallergic reactions were observed. | [12][13] |
Experimental Protocols
3T3 Neutral Red Uptake (NRU) Phototoxicity Assay
This assay is a standardized in vitro method to assess the phototoxic potential of a substance.
-
Cell Culture: Culture Balb/c 3T3 mouse fibroblasts in 96-well plates until they form a near-confluent monolayer.[6][9]
-
Treatment: Prepare serial dilutions of the MA-containing formulation. Replace the culture medium in the 96-well plates with the test dilutions. Two plates are prepared for each concentration.[9][11]
-
Irradiation: Expose one plate to a non-cytotoxic dose of UVA radiation (e.g., 5 J/cm²), while the other plate is kept in the dark to serve as the cytotoxicity control.[6][11]
-
Incubation: After irradiation, replace the treatment solutions with fresh culture medium and incubate both plates for 24 hours.[1][11]
-
Neutral Red Staining: Add Neutral Red solution to each well and incubate to allow for uptake by viable cells.[1]
-
Extraction and Measurement: Wash the cells and then extract the dye from the viable cells. Measure the absorbance of the extracted dye using a spectrophotometer.[1]
-
Data Analysis: Compare the absorbance values of the irradiated and non-irradiated plates to determine a photo-irritancy factor (PIF) or mean photo effect (MPE) to assess the phototoxic potential.[1][11]
Assessment of Antioxidant Mitigation
This protocol can be used to determine if an antioxidant can reduce the phototoxic effects of MA.
-
Experimental Setup: Follow the initial steps of the 3T3 NRU assay, preparing cell cultures and seeding them into 96-well plates.[1]
-
Treatment Groups: Prepare the following treatment groups:
-
Vehicle control + UVA
-
MA + UVA
-
MA + Antioxidant + UVA
-
Antioxidant alone + UVA
-
-
UVA Exposure and Incubation: Proceed with UVA exposure and subsequent incubation as described in the NRU protocol.[1]
-
Viability Assessment: Assess cell viability using the Neutral Red Uptake method or another suitable assay (e.g., MTT).[1]
-
Data Analysis: Compare the cell viability in the "MA + UVA" group with the "MA + Antioxidant + UVA" group. A statistically significant increase in cell viability in the presence of the antioxidant indicates successful mitigation of phototoxicity.[1]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. UVR-induced phototoxicity mechanism of methyl this compound in human keratinocyte cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ec.europa.eu [ec.europa.eu]
- 5. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. ec.europa.eu [ec.europa.eu]
- 12. perfumersworld.com [perfumersworld.com]
- 13. d3t14p1xronwr0.cloudfront.net [d3t14p1xronwr0.cloudfront.net]
N-Methylanthranilate purification techniques and best practices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of N-Methylanthranilate. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthesized this compound and how can they be removed?
A1: Low purity in synthesized this compound can result from incomplete reactions, side reactions, or product degradation. Common impurities include unreacted starting materials, hydrolysis products, and over-methylated byproducts. The table below summarizes these impurities and the recommended purification methods.[1]
Data Presentation: Common Impurities and Purification Methods
| Impurity | Likely Source | Recommended Removal Method |
| Methyl anthranilate | Incomplete N-methylation reaction | Fractional vacuum distillation, Column chromatography |
| N-methylanthranilic acid | Hydrolysis of the methyl ester group | Acid-base extraction (wash with a mild base like sodium bicarbonate solution) |
| Dimethyl N,N'-methylenedianthranilate (dimer) | Side reaction with formaldehyde (B43269) in the absence of an acid catalyst | Use of an acid catalyst during synthesis; Column chromatography may be effective for removal |
| Over-methylated products (tertiary amine) | Use of strong alkylating agents | Column chromatography |
| Residual Solvents (e.g., ethanol, ethyl acetate) | Incomplete removal after reaction or extraction | Evaporation under reduced pressure; High vacuum |
| Nitrosamines | Presence of nitrosating agents | Avoid use of nitrosating agents; specialized purification techniques may be required[2] |
Q2: What are the key differences between the main purification techniques for this compound?
A2: The primary purification techniques for this compound are fractional vacuum distillation and column chromatography. Each method has its advantages and is chosen based on the specific impurities present and the desired final purity.
Data Presentation: Comparison of Purification Techniques
| Parameter | Fractional Vacuum Distillation | Column Chromatography | Acid-Base Extraction |
| Principle | Separation based on differences in boiling points under reduced pressure. | Separation based on differential adsorption of components to a stationary phase. | Separation based on the acidic or basic properties of the compound and impurities. |
| Best For Removing | Volatile impurities with different boiling points, such as residual starting materials.[3] | Non-volatile impurities, isomers, and compounds with similar boiling points.[4] | Acidic or basic impurities, such as N-methylanthranilic acid. |
| Typical Purity | Can achieve high purity, often >98.5%.[5] | Can achieve very high purity, often >99%.[6] | Used as a preliminary purification step; purity depends on subsequent steps. |
| Scale | Suitable for both small and large-scale purification.[3] | Typically used for small to medium-scale purification; can be scaled up but may be costly. | Suitable for various scales as a work-up step. |
| Considerations | Requires careful control of temperature and pressure to avoid product degradation. | Can be time-consuming and requires significant amounts of solvent. | Efficient for removing specific types of impurities but not all. |
Troubleshooting Guides
Problem 1: Low yield of this compound after purification by distillation.
-
Possible Cause 1: Product degradation. this compound can degrade at high temperatures.
-
Solution: Ensure the distillation is performed under a sufficient vacuum to lower the boiling point. A typical boiling point is 130-133°C at 12 mmHg.[7] Monitor the temperature of the distillation pot closely.
-
-
Possible Cause 2: Inefficient fraction collection. The desired product may have been discarded with the forerun or left in the distillation residue.
-
Solution: Use a fraction collector and analyze each fraction by TLC or GC to identify the pure product before combining fractions.
-
-
Possible Cause 3: Leaks in the vacuum system. A poor vacuum will result in a higher boiling point and potential degradation.
-
Solution: Check all joints and seals of the distillation apparatus for leaks before starting the purification.
-
Problem 2: this compound appears as an oil and will not crystallize.
-
Possible Cause 1: Presence of impurities. Impurities can inhibit crystal lattice formation.
-
Possible Cause 2: Inappropriate solvent. The solvent being used may not be suitable for crystallization.
-
Solution: this compound is a low-melting solid (m.p. 18.5-19.5°C).[8] For recrystallization, a solvent system where the compound is soluble when hot and insoluble when cold is needed. Consider solvent mixtures like ethyl acetate (B1210297) in hexane (B92381).[9]
-
-
Possible Cause 3: Supersaturation or rapid cooling. If the solution is cooled too quickly, the compound may "oil out" instead of forming crystals.[10]
-
Solution: Allow the solution to cool slowly to room temperature and then in an ice bath. Scratching the inside of the flask with a glass rod can help induce crystallization. Seeding with a small crystal of pure this compound can also be effective.[10]
-
Problem 3: The purity of this compound does not improve after column chromatography.
-
Possible Cause 1: Inappropriate solvent system. The chosen eluent may not be providing adequate separation of the product from impurities.
-
Solution: Develop a suitable solvent system using thin-layer chromatography (TLC) before running the column. A good solvent system will show clear separation between the this compound spot and any impurity spots. A common system for related compounds is a gradient of hexane and ethyl acetate.[11]
-
-
Possible Cause 2: Column overloading. Too much crude product was loaded onto the column, exceeding its separation capacity.
-
Solution: Use an appropriate amount of silica (B1680970) gel for the amount of crude product being purified. A general rule of thumb is a 50:1 to 100:1 ratio of silica gel to crude product by weight.
-
-
Possible Cause 3: Co-eluting impurities. An impurity may have a very similar polarity to this compound, making separation difficult.
-
Solution: Try a different stationary phase (e.g., alumina) or a different solvent system. Alternatively, consider a different purification technique, such as fractional vacuum distillation, if the impurity has a different boiling point.
-
Experimental Protocols
Protocol 1: Purification by Fractional Vacuum Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux column, a vacuum-adapter, and receiving flasks. Ensure all glassware is dry and joints are properly sealed.
-
Procedure:
-
Place the crude this compound into the distillation flask.
-
Slowly apply vacuum to the system.
-
Gradually heat the distillation flask using a heating mantle.
-
Collect a forerun of any low-boiling impurities.
-
Collect the main fraction of this compound at the appropriate temperature and pressure (e.g., 130-131°C at 15 mmHg).[5]
-
Stop the distillation before the flask is completely dry to prevent the formation of peroxides.
-
-
Analysis: Analyze the purity of the collected fractions using GC or HPLC.
Protocol 2: Purification by Column Chromatography
-
Solvent System Selection: Determine an appropriate eluent system using TLC. A gradient of hexane:ethyl acetate is a good starting point.[11]
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Carefully pour the slurry into a chromatography column, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, and then add a layer of sand to the top.[11]
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Carefully load the sample onto the top of the silica gel bed.[11]
-
-
Elution:
-
Begin eluting with the least polar solvent, gradually increasing the polarity according to the TLC analysis.
-
Collect fractions of a consistent volume.[11]
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions.
-
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.[11]
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for purifying this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 3. EP0190667B1 - Process for the preparation of methyl this compound - Google Patents [patents.google.com]
- 4. Methyl-N-methylanthranilate, a pungent compound from Citrus reticulata Blanco leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US7368592B1 - Process for the preparation of alkyl n-alkylanthranilate - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. US4633009A - Synthesis of methyl this compound - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Resolving interferences in the analysis of N-Methylanthranilate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common interferences during the analysis of N-Methylanthranilate.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for this compound?
A1: The most common analytical techniques for the quantification of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV or photodiode array (PDA) detection.[1][2][3] These methods are widely used for analyzing this compound in various matrices, including cosmetics, food products like honey, and environmental samples.[1][3]
Q2: What is a "matrix effect," and how does it affect the analysis of this compound?
A2: A matrix effect is the alteration of an analyte's ionization efficiency due to co-eluting, undetected components in the sample matrix (e.g., plasma, urine, or a food product).[4] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy, precision, and sensitivity of the analysis.[4] this compound, being a relatively polar compound, can be susceptible to matrix effects, especially in complex biological or food samples where endogenous components like salts, sugars, and lipids can co-elute and interfere with its ionization in the mass spectrometer.[3][4]
Q3: My chromatographic peak for this compound is tailing. What are the possible causes?
A3: Peak tailing in gas chromatography can be caused by several factors. One common reason is the presence of active sites in the GC inlet liner or the front of the analytical column, which can interact with the analyte. To resolve this, you can try cleaning or replacing the inlet liner and trimming a small portion (e.g., a meter) from the front of the column.[5] Another potential cause is the use of an inappropriate column phase or deactivation for your specific analytes.[5] In HPLC, peak tailing can result from secondary interactions between the analyte and the stationary phase, issues with the mobile phase pH, or column degradation.
Q4: I am observing ghost peaks in my GC-MS analysis. What could be the source?
A4: Ghost peaks are unexpected peaks that appear in a chromatogram. They can originate from contamination in the carrier gas, inlet, or syringe.[6] To troubleshoot, you can run a blank analysis without injecting a sample. If peaks are still present, the contamination is likely in the carrier gas or the GC system itself.[6] Regularly replacing septa and cleaning the inlet liner can help prevent ghost peaks.[7]
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues encountered during this compound analysis.
Issue 1: Poor Peak Shape (Fronting or Tailing) in GC Analysis
| Possible Cause | Troubleshooting Steps | Comments |
| Column Overload | Reduce the injection volume, dilute the sample, or increase the split ratio. | This is a common cause of peak fronting.[8] |
| Improper Column Installation | Reinstall the column according to the manufacturer's instructions, ensuring the correct insertion depth into the injector and detector. | Incorrect installation can lead to dead volume and peak distortion.[8] |
| Active Sites in the Inlet or Column | Clean or replace the inlet liner. Use a liner with appropriate deactivation. Trim the front end of the column. | Active sites can cause peak tailing for polar compounds.[5][8] |
| Inappropriate Initial Oven Temperature | For splitless injections, ensure the initial oven temperature is below the boiling point of the solvent to allow for proper solvent focusing. | An initial temperature that is too high can cause peak broadening or splitting.[8] |
Issue 2: Inaccurate Quantification due to Matrix Effects in LC-MS Analysis
| Possible Cause | Troubleshooting Steps | Comments |
| Co-elution of Interfering Compounds | Optimize the chromatographic method to improve the separation of this compound from matrix components. This can involve adjusting the mobile phase gradient, changing the column chemistry, or using a more efficient column (e.g., UPLC). | The goal is to have the analyte elute in a region free of ion suppression or enhancement.[9] |
| Ion Suppression or Enhancement | Implement a more effective sample cleanup procedure, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering matrix components before analysis. | A cleaner sample will result in a more stable and accurate MS signal. |
| Variability in Matrix Composition | Use a stable isotope-labeled internal standard (SIL-IS) of this compound. | A SIL-IS co-elutes with the analyte and experiences the same matrix effects, allowing for accurate correction of signal variations.[4] |
| Calibration Mismatch | Prepare calibration standards in a matrix that is identical or very similar to the samples being analyzed (matrix-matched calibration). | This ensures that the standards and samples experience similar matrix effects, leading to more accurate quantification.[4] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Cleanup of this compound from Honey Samples
This protocol is adapted for the cleanup of this compound from a complex matrix like honey prior to HPLC analysis.[3]
Materials:
-
Honey Sample
-
HPLC-grade water
-
Methanol (B129727) (HPLC grade)
-
C18 SPE Cartridges
Procedure:
-
Sample Preparation: Homogenize the honey sample. If crystallized, gently warm it in a water bath (not exceeding 40°C) until liquid, then cool to room temperature.[3]
-
Extraction: Weigh a representative amount of the honey sample and dissolve it in HPLC-grade water.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing methanol followed by HPLC-grade water through it.
-
Sample Loading: Load the diluted honey sample onto the conditioned SPE cartridge.[3]
-
Washing: Wash the cartridge with HPLC-grade water to remove sugars and other polar interferences.[3]
-
Elution: Elute the this compound from the cartridge using methanol.[3]
-
Evaporation and Reconstitution: Evaporate the methanol eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for HPLC analysis.[3]
Protocol 2: GC-MS Analysis of this compound
This protocol provides a general framework for the quantification of this compound using GC-MS.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Capillary column (e.g., 5% phenyl-methylpolysiloxane stationary phase)
Procedure:
-
Sample Preparation: Dissolve the sample containing this compound in a suitable solvent such as dichloromethane (B109758) or ethyl acetate. An internal standard can be added for accurate quantification.
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS system.
-
GC-MS Parameters (Example):
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate
-
Oven Temperature Program: Optimize based on the specific column and sample matrix.
-
-
Data Analysis: Identify the this compound peak in the chromatogram based on its retention time and mass spectrum. Quantify the amount of the compound by comparing its peak area to that of a calibration curve or an internal standard.
Data Summaries
The following table summarizes the performance characteristics of a validated HPLC method for a structurally similar compound, which can serve as a benchmark for this compound method development.
Table 1: Performance Characteristics of a Representative HPLC Method [2]
| Performance Parameter | Method A - Methyl Anthranilate in Beverages |
| Linearity Range | 0.1 - 10 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 1.25 ng/mL |
| Limit of Quantification (LOQ) | 4.17 ng/mL |
| Accuracy (Recovery) | 83.6 - 102.4% |
| Precision (RSD) | 0.51 - 2.23% |
Visualizations
Caption: A logical workflow for troubleshooting poor peak shape in GC analysis.
Caption: Strategies to mitigate matrix effects for accurate LC-MS quantification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. agilent.com [agilent.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 9. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Enhancing the Stability of N-Methylanthranilate in Solutions
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the stability of N-Methylanthranilate (M-N-MA) in various solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Troubleshooting Guide
This guide addresses the most common stability issues related to this compound solutions.
Issue 1: Rapid Degradation of this compound Upon Light Exposure
-
Symptom: A significant decrease in the concentration of this compound is observed via HPLC analysis after the solution is exposed to light, particularly UV light.
-
Possible Causes:
-
Photodegradation: this compound is susceptible to degradation upon exposure to UV radiation. This process can be initiated by the absorption of light, leading to the breakdown of the molecule.
-
Reactive Oxygen Species (ROS) Generation: The photodegradation process can generate reactive oxygen species, which can further accelerate the degradation of this compound.
-
-
Troubleshooting Steps:
-
Confirm Photodegradation: Conduct a control experiment where one sample is exposed to light and a second "dark" control is kept at the same temperature but shielded from light. A significant difference in concentration between the two samples will confirm photodegradation.
-
Incorporate UV Absorbers: The addition of a broad-spectrum UV absorber to the solution can help protect this compound by absorbing the harmful UV radiation.
-
Utilize Antioxidants: To mitigate the effects of ROS, consider adding an antioxidant to the formulation. Common examples include Vitamin E (tocopherol) and Vitamin C (ascorbic acid).
-
Employ Triplet State Quenchers: For anthranilate derivatives, photodegradation can occur via a triplet excited state. The addition of a triplet state quencher can improve photostability.
-
Optimize Packaging: Store solutions in opaque or UV-protective containers to minimize light exposure.
-
Issue 2: Formulation Discoloration (e.g., Yellowing) After Light Exposure
-
Symptom: The solution changes color, often turning yellow or brown, after exposure to light.
-
Possible Causes:
-
Formation of colored degradation byproducts from this compound.
-
Interaction of this compound degradation products with other components in the solution.
-
-
Troubleshooting Steps:
-
Characterize Degradation Products: Employ analytical techniques such as LC-MS to identify the structure of the colored byproducts. This will provide insight into the degradation pathway.
-
Evaluate Component Compatibility: Conduct photostability studies of this compound with individual components of your formulation to identify any specific interactions that may lead to color change.
-
Incorporate a Chelating Agent: Trace metal ions can catalyze photodegradation and color formation. The addition of a chelating agent like EDTA can help mitigate this.
-
Adjust pH: The stability and degradation pathway of this compound can be pH-dependent. Evaluate the photostability of your formulation at different pH values to identify an optimal range for stability and color prevention.
-
Issue 3: Loss of this compound Potency in Aqueous Solutions Over Time (pH-Dependent Degradation)
-
Symptom: A gradual decrease in the concentration of this compound in an aqueous solution, with the rate of degradation varying at different pH values.
-
Possible Causes:
-
Hydrolysis: The ester functional group in this compound can undergo hydrolysis, breaking down into N-methylanthranilic acid and methanol (B129727). This reaction can be catalyzed by acidic or basic conditions.
-
-
Troubleshooting Steps:
-
pH Optimization: Determine the pH at which this compound exhibits the greatest stability for your specific application. Conduct a pH profile study by preparing solutions at various pH values and monitoring the concentration of this compound over time.
-
Buffering: Use a suitable buffer system to maintain the pH of the solution in the optimal stability range.
-
Solvent Selection: If the application allows, consider using a co-solvent system to reduce the concentration of water and potentially slow down the hydrolysis rate.
-
Temperature Control: Store solutions at lower temperatures to reduce the rate of hydrolysis.
-
Issue 4: Potential for Nitrosamine (B1359907) Formation
-
Symptom: Concern about the presence of N-nitrosamines, which are potential carcinogens, in formulations containing this compound.
-
Possible Causes:
-
Nitrosation: As a secondary amine, this compound can react with nitrosating agents (e.g., nitrites) under acidic conditions to form N-nitrosamines.[1]
-
-
Troubleshooting Steps:
-
Avoid Nitrosating Agents: Ensure that the formulation is free from nitrosating agents. Do not use this compound in combination with these agents.[2][3]
-
Control pH: Nitrosamine formation is pH-dependent.[1] Maintaining a neutral or slightly basic pH can help minimize this reaction.
-
Purity of Raw Materials: Use high-purity raw materials to avoid the introduction of nitrites or other nitrosating agents.
-
Analytical Testing: If there is a risk of nitrosamine formation, perform analytical testing using a sensitive and specific method, such as LC-MS/MS, to quantify the level of nitrosamines. The maximum allowable nitrosamine content in cosmetic products is typically 50 μg/kg.[2][3]
-
Proper Storage: Store products containing this compound in nitrite-free containers.[3]
-
Data Presentation
Table 1: Quantitative Data on the Photodegradation of Methyl Anthranilate (a related compound)
Note: This data is for Methyl Anthranilate and serves as a close analogue for understanding the photodegradation behavior of this compound.
| Parameter | Value | Conditions | Reference |
| Photolysis Quantum Yield (ΦMA) | 3.8 x 10-3 | Monochromatic irradiation at 254 nm | [4] |
| Pseudo-first order photodegradation rate constant (kMA) | 0.081 ± 0.007 min-1 | In the absence of H2O2 | [4] |
| Second-order reaction rate constant with hydroxyl radicals (k•OH+MA) | (4.0 ± 0.3) x 108 M-1s-1 | Laser flash photolysis | [4] |
Experimental Protocols
Protocol 1: Photostability Testing of this compound Solutions
Objective: To assess the stability of an this compound solution upon exposure to a standardized light source.
Materials:
-
This compound solution
-
Quartz cuvettes or other transparent, inert containers
-
Photostability chamber compliant with ICH Q1B guidelines
-
Validated HPLC system with a UV detector
-
Dark control chamber or aluminum foil
Methodology:
-
Prepare the this compound solution to be tested.
-
Place an aliquot of the solution in a transparent container for light exposure.
-
Prepare a dark control by placing an identical aliquot in a container completely wrapped in aluminum foil.
-
Place both the test and dark control samples in the photostability chamber.
-
Expose the samples to a light source providing an overall illumination of at least 1.2 million lux hours and an integrated near-ultraviolet energy of at least 200 watt-hours/square meter.
-
At predetermined time points, withdraw aliquots from both the test and dark control samples.
-
Analyze the samples using a validated, stability-indicating HPLC method to determine the concentration of this compound.
-
Calculate the percentage of this compound remaining in the light-exposed sample relative to the dark control.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for this compound Quantification
Objective: To provide a general HPLC method for the quantification of this compound in solutions. This method may require optimization for your specific sample matrix.
Instrumentation and Conditions:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (e.g., 0.025M KH2PO4) at a pH of approximately 3.0. A common starting ratio is 40:60 (acetonitrile:buffer).
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C).
-
Detection Wavelength: this compound has UV absorbance maxima around 220 nm, 248 nm, and 336 nm. 220 nm is often used for quantification.
-
Injection Volume: Typically 10-20 µL.
Sample Preparation:
-
Accurately dilute a portion of the solution in a suitable solvent (e.g., methanol or the mobile phase) to a concentration that falls within the linear range of the calibration curve.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Calibration:
-
Prepare a series of standard solutions of this compound of known concentrations in the same diluent as the sample.
-
Inject the standards and construct a calibration curve by plotting the peak area against the concentration.
Analysis:
-
Inject the prepared sample solution.
-
Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
Mandatory Visualization
Caption: Degradation pathways of this compound in solution.
Caption: Troubleshooting workflow for this compound stability.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound instability in solutions?
A1: The primary cause of instability for this compound in most applications is its susceptibility to photodegradation, especially when exposed to UVA radiation. However, in aqueous solutions, hydrolysis can also be a significant degradation pathway, and the potential for nitrosamine formation exists if nitrosating agents are present under acidic conditions.
Q2: How can I prevent the discoloration of my this compound solution?
A2: Discoloration is often a result of photodegradation. The most effective ways to prevent this are to protect the solution from light by using UV-protective packaging and to consider the use of UV absorbers and antioxidants in the formulation. Additionally, ensuring the compatibility of all formulation components and controlling for trace metal ions with a chelating agent can help prevent color changes.
Q3: Is the stability of this compound affected by pH?
A3: Yes, the stability of this compound is influenced by pH. The rate of hydrolysis of the ester group is pH-dependent, typically being faster under both acidic and basic conditions compared to a more neutral pH. Furthermore, the formation of nitrosamines is favored under acidic conditions. Therefore, it is crucial to determine the optimal pH for stability in your specific formulation.
Q4: Are there any specific excipients that are known to be incompatible with this compound?
A4: While specific quantitative data on excipient incompatibility with this compound is limited, general principles suggest avoiding excipients that are highly acidic or basic, as they can catalyze hydrolysis. Additionally, excipients that may contain trace amounts of nitrosating agents should be avoided to prevent nitrosamine formation. It is always recommended to conduct compatibility studies with your specific formulation excipients.
Q5: What analytical methods are best for monitoring the stability of this compound?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and reliable technique for quantifying the concentration of this compound and detecting its degradation products. For identifying unknown degradation products or confirming the presence of nitrosamines, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool.
References
- 1. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 2. cosmeticscare.eu [cosmeticscare.eu]
- 3. Methyl-N-methylanthranilate, now regulated. — Cosmeservice [cosmeservice.com]
- 4. Degradation of Methyl 2-Aminobenzoate (Methyl Anthranilate) by H2O2/UV: Effect of Inorganic Anions and Derived Radicals - PMC [pmc.ncbi.nlm.nih.gov]
N-Methylanthranilate synthesis side reaction identification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating side reactions during the synthesis of N-methylanthranilate.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthesis routes for this compound?
A1: The most common synthesis routes are the reductive alkylation of methyl anthranilate with formaldehyde (B43269) and a reducing agent (a variation of the Eschweiler-Clarke reaction), and the N-methylation of methyl anthranilate using a methylating agent like dimethyl sulfate (B86663) or methyl iodide.[1][2][3]
Q2: What are the typical impurities I might encounter in my this compound synthesis?
A2: Common impurities include unreacted starting material (methyl anthranilate), over-methylated product (a tertiary amine), N-methylanthranilic acid due to hydrolysis of the methyl ester, and a dimer impurity (Dimethyl N,N'-methylenedianthranilate), particularly in reductive amination methods.[4] Residual solvents from the workup may also be present.
Q3: How can I detect and quantify these impurities?
A3: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the recommended analytical techniques for impurity profiling.[5][6] These methods allow for the separation, identification, and quantification of the main product and its related impurities.
Q4: Is there a risk of forming hazardous byproducts during synthesis?
A4: Yes, there is a potential for the formation of nitrosamines, which are potent carcinogens. This can occur if the secondary amine functionality of this compound reacts with nitrosating agents. It is crucial to avoid the use of such agents during the synthesis and workup.[4]
Troubleshooting Guides
Issue 1: Low Purity of the Final Product
Symptoms:
-
The final product shows multiple peaks in HPLC or GC-MS analysis.
-
The yield of the desired this compound is lower than expected.
Possible Causes and Solutions:
| Impurity Identified | Likely Source | Recommended Action |
| Methyl anthranilate | Incomplete N-methylation reaction. | - Increase reaction time or temperature.- Use a slight excess of the methylating agent.- Purify via fractional vacuum distillation or column chromatography.[4] |
| Over-methylated products (tertiary amine) | Use of strong or excess alkylating agents. | - Use a milder methylating agent.- Carefully control the stoichiometry of the reactants.- Purify using column chromatography.[4] |
| N-methylanthranilic acid | Hydrolysis of the methyl ester group during acidic or basic workup.[4] | - Perform workup under neutral or mildly basic conditions.- Use an acid-base extraction (wash with a mild base like sodium bicarbonate solution) to remove the acidic impurity.[4] |
| Dimethyl N,N'-methylenedianthranilate (dimer) | A side reaction during reductive amination with formaldehyde, especially in the absence of an acid catalyst.[2][4] | - Introduce an acid catalyst during the synthesis to prevent its formation.[2][4]- If formed, purification can be challenging; column chromatography may be effective.[4] |
| Residual Solvents | Incomplete removal after reaction or extraction. | - Evaporate under reduced pressure or use a high vacuum.[4] |
| Nitrosamines | Presence of nitrosating agents. | - Strictly avoid the use of nitrosating agents throughout the process.- Purification can be complex and may require specialized techniques.[4] |
Data Presentation: Impurity Profile in this compound Synthesis
The following table summarizes typical impurity levels observed in different synthesis routes.
| Synthesis Route | Key Impurities | Typical Purity of Crude Product | Reference |
| Reductive Alkylation with Formaldehyde and H₂ (with acid catalyst) | Methyl anthranilate | 97.3% - 99% | [2] |
| Synthesis from Isatoic Anhydride and Dimethyl Sulfate | Methyl anthranilate | 95.3% - 97.5% | [7] |
Experimental Protocols
Protocol 1: Reductive Alkylation of Methyl Anthranilate
This method is a common industrial process that offers high purity and good yield.[1]
Materials:
-
Methyl anthranilate
-
Formaldehyde solution (37% aqueous)
-
Hydrogenation catalyst (e.g., 5% Palladium on carbon)
-
Acid catalyst (e.g., glacial acetic acid)[2]
-
Solvent (e.g., Ethyl acetate)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate
Procedure:
-
In a pressure reactor, add methyl anthranilate, ethyl acetate, glacial acetic acid, and the 5% palladium on carbon catalyst.
-
Cool the mixture to 5°C and add the 37% aqueous formaldehyde solution.
-
Pressurize the reactor with hydrogen to an initial pressure of 50 psig.
-
Stir the mixture at 25°C until hydrogen uptake ceases (approximately 6 hours).[2]
-
Filter the reaction mixture to remove the catalyst.
-
Wash the filtrate with a saturated sodium bicarbonate solution until the aqueous layer is neutral, followed by a wash with a saturated sodium chloride solution.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure.
-
Purify the residue by vacuum distillation to obtain this compound.[2]
Protocol 2: HPLC Method for Impurity Profiling
This protocol is adapted from a method for the structurally similar methyl anthranilate and is suitable for the analysis of this compound and its impurities.[5]
Instrumentation and Conditions:
-
HPLC System: Standard HPLC with a UV-Vis detector.
-
Column: Nova-Pak C18, 4 µm, 3.9 x 150 mm.[5]
-
Mobile Phase: Acetonitrile and 0.025M KH₂PO₄ (40:60, v/v), pH adjusted to 3.00.[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Detection Wavelength: 220 nm.[5]
-
Injection Volume: 20 µL.[5]
Sample Preparation:
-
Prepare a stock solution of the this compound sample in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Visualizations
Caption: Reductive amination synthesis of this compound and dimer side reaction.
Caption: Troubleshooting workflow for low purity this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. US4633009A - Synthesis of methyl this compound - Google Patents [patents.google.com]
- 3. EP1322594B1 - Process for the preparation of alkyl n-alkylanthranilate - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Using Gas Chromatography-Mass Spectrometry to Monitor Impurities and Safeguard Public Health | Labcompare.com [labcompare.com]
- 7. US7368592B1 - Process for the preparation of alkyl n-alkylanthranilate - Google Patents [patents.google.com]
Technical Support Center: Trace Analysis of N-Methylanthranilate
Welcome to the technical support center for the method development and trace analysis of N-Methylanthranilate (M-N-MA). This resource provides detailed troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental work.
Troubleshooting Guide
This guide addresses common issues encountered during the trace analysis of this compound.
dot
Caption: A logical workflow for troubleshooting analytical issues.
| Problem/Question | Potential Causes | Recommended Solutions |
| Why am I observing poor peak shape (e.g., fronting, tailing, or splitting)? | 1. Column Overload: Injecting too high a concentration of the analyte. 2. Column Degradation: The stationary phase is damaged or contaminated. 3. Incompatible Injection Solvent: The sample solvent is too strong compared to the mobile phase, causing distortion. 4. Secondary Interactions: Silanol groups on the column interacting with the amine group of M-N-MA. 5. Co-eluting Interferences: Another compound is eluting at the same time. | 1. Dilute the sample and re-inject. 2. Replace the column with a new one. Use a guard column to protect the analytical column. 3. Reconstitute the final sample extract in the initial mobile phase.[1] 4. Use a mobile phase with a slightly lower pH (e.g., pH 3.0) to ensure the amine is protonated.[2] Use a modern, end-capped column. 5. Adjust the chromatographic gradient or mobile phase composition to improve separation. Use mass spectrometry (MS) for more selective detection.[3] |
| What is causing low sensitivity or no peak for my analyte? | 1. Insufficient Sample Concentration: The amount of M-N-MA in the sample is below the method's limit of detection (LOD). 2. Degradation of Analyte: M-N-MA may degrade during sample preparation or storage. 3. Poor Extraction Recovery: The sample preparation method (LLE or SPE) is not efficiently extracting the analyte. 4. Instrument Issues: Problems with the detector (e.g., lamp failure in UV) or mass spectrometer source. 5. Matrix Effects (LC-MS/MS): Co-eluting matrix components are suppressing the ionization of M-N-MA.[4] | 1. Concentrate the sample extract before analysis.[5] Increase the injection volume if possible. 2. Prepare fresh samples and standards. Evaluate sample stability under different storage conditions.[5] 3. Optimize the SPE or LLE protocol (e.g., change solvent, pH, or sorbent type). Use an internal standard to correct for recovery. 4. Perform instrument diagnostics and maintenance as per the manufacturer's guidelines. 5. Improve sample cleanup to remove interfering matrix components.[1] Modify chromatographic conditions to separate M-N-MA from the suppression zone. |
| Why is my baseline noisy or drifting? | 1. Contaminated Mobile Phase: Solvents or additives may be contaminated or degrading. 2. Detector Issues: Air bubbles in the flow cell or a failing detector lamp. 3. Column Bleed: The stationary phase is degrading and eluting from the column, especially at high temperatures in GC. 4. Incomplete System Equilibration: The system has not had enough time to stabilize with the mobile phase. | 1. Prepare fresh mobile phase using high-purity (e.g., HPLC or LC-MS grade) solvents and additives. Degas the mobile phase before use. 2. Purge the detector to remove air bubbles. Check the detector's performance and lamp energy. 3. Use a column designed for low bleed, especially for MS applications. Condition the column according to the manufacturer's instructions. 4. Allow sufficient time for the system to equilibrate before starting the analytical run. |
| How can I resolve matrix effects in a complex sample like honey or cosmetics? | Matrix effects are caused by components of the sample matrix that interfere with the analyte's detection, leading to ion suppression or enhancement in LC-MS analysis.[4] | 1. Improve Sample Cleanup: Use Solid-Phase Extraction (SPE) to selectively isolate M-N-MA and remove interfering compounds like sugars or fats.[1] 2. Dilute the Sample: A simple "dilute and shoot" approach can minimize matrix effects, but may compromise sensitivity. 3. Use a Matrix-Matched Calibration Curve: Prepare calibration standards in a blank matrix extract that is free of the analyte to compensate for the effect. 4. Use an Isotope-Labeled Internal Standard: A stable isotope-labeled version of M-N-MA is the ideal internal standard as it will behave almost identically to the analyte during sample prep and ionization, effectively correcting for matrix effects. |
Frequently Asked Questions (FAQs)
Method Development & Validation
Q1: What are the recommended starting conditions for an HPLC-UV method for this compound?
A1: A robust starting point for an HPLC-UV method can be adapted from methods used for the structurally similar compound, methyl anthranilate.[1][2] High-performance liquid chromatography is a primary analytical technique for the separation, identification, and quantification of such compounds.[2]
| Parameter | Recommendation | Source(s) |
| HPLC System | Standard system with pump, autosampler, column oven, and UV-Vis detector. | [2] |
| Column | C18 Reverse-Phase (e.g., 150 mm x 4.6 mm, 5 µm). | [2][5] |
| Mobile Phase | Isocratic or gradient mixture of Acetonitrile/Methanol (B129727) and Water. An acidic modifier like formic acid or a buffer (e.g., 0.025M KH₂PO₄ at pH 3.0) can improve peak shape. | [2][5] |
| Flow Rate | 1.0 mL/min. | [2][5] |
| Column Temperature | 30°C or ambient. | [2][5] |
| Injection Volume | 10-20 µL. | [2][5] |
| Detection Wavelength | Set based on the UV absorbance maximum of M-N-MA. A photodiode array (PDA) detector can be used to identify the optimal wavelength (e.g., ~218 nm or ~350 nm).[1][6] |
Q2: What are the key parameters for validating an analytical method for this compound?
A2: Method validation ensures that the analytical procedure is suitable for its intended purpose.[7] According to International Council for Harmonisation (ICH) guidelines, the following parameters are crucial[2]:
-
Specificity: The ability to accurately measure the analyte in the presence of impurities, degradation products, and matrix components.[2]
-
Linearity: The method's ability to produce results that are directly proportional to the analyte concentration over a given range.[2]
-
Accuracy (Recovery): The closeness of the test results to the true value. This is often assessed by spiking a blank matrix with a known amount of analyte.[2]
-
Precision (RSD): The degree of agreement among individual test results when the procedure is applied repeatedly. It is typically expressed as the Relative Standard Deviation (RSD).[2]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantified.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[2]
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters.
Validated Method Performance Example (for a similar compound, Methyl Anthranilate)
| Performance Parameter | Result | Source |
| Linearity Range | 0.1 - 10 µg/mL | [2] |
| Correlation Coefficient (r²) | > 0.999 | [2] |
| Limit of Detection (LOD) | 1.25 ng/mL | [2] |
| Limit of Quantification (LOQ) | 4.17 ng/mL | [2] |
| Accuracy (Recovery) | 83.6 - 102.4% | [2] |
| Precision (RSD) | 0.51 - 2.23% | [2] |
Sample Preparation
Q3: What is a reliable method for extracting this compound from a complex matrix like honey?
A3: For complex matrices such as honey, a Solid-Phase Extraction (SPE) cleanup is highly recommended to remove interferences like sugars.[1]
dot
Caption: Sample preparation workflow using Solid-Phase Extraction (SPE).
Detailed Protocol for SPE from Honey: [1]
-
Homogenization: Ensure the honey sample is homogeneous. If crystallized, gently warm it in a water bath (not exceeding 40°C) until liquid.
-
Extraction: Weigh 10g of honey and dissolve it in 20 mL of water acidified to pH 2 with HCl. Centrifuge the solution to precipitate proteins and other solids.
-
SPE Cleanup:
-
Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol, followed by 5 mL of HPLC-grade water.
-
Loading: Load the supernatant from the extraction step onto the cartridge.
-
Washing: Wash the cartridge with 5 mL of HPLC-grade water to remove sugars and other polar interferences.
-
Elution: Elute the M-N-MA from the cartridge using 5 mL of methanol.
-
-
Final Steps: Evaporate the methanol eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of the mobile phase and filter through a 0.45 µm syringe filter into an HPLC vial.[1]
Q4: How do I extract this compound from a cosmetic cream?
A4: For an oil-in-water cream formulation, a solvent extraction followed by centrifugation and filtration is a common approach.
Detailed Protocol for Extraction from Cream: [5]
-
Sample Weighing: Accurately weigh approximately 1 g of the cosmetic cream into a centrifuge tube.
-
Solvent Addition: Add a known volume (e.g., 10 mL) of methanol.
-
Extraction: Vortex the tube thoroughly to disperse the cream. Use sonication to ensure the complete extraction of M-N-MA from the matrix.[5]
-
Separation: Centrifuge the sample to separate the solid excipients.
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter directly into an HPLC vial for analysis.[5]
Analyte Properties & Metabolism
Q5: What are the key metabolic pathways for this compound?
A5: In the liver, this compound primarily undergoes two metabolic transformations catalyzed by microsomal enzymes: hydrolysis and N-demethylation.[8]
-
Hydrolysis: Carboxylesterases hydrolyze the methyl ester group to form N-methylanthranilic acid.[3]
-
N-demethylation: Cytochrome P450 enzymes remove the N-methyl group to form methyl anthranilate.[3]
These metabolites can be further processed in the body.[3]
dot
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Effects of Matrix Composition on Detection Threshold Estimates for Methyl Anthranilate and 2-Aminoacetophenone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 7. iosrphr.org [iosrphr.org]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of N-Methylanthranilate and Methyl Anthranilate for Scientific Applications
For researchers, scientists, and professionals in drug development, a precise understanding of the chemical and biological properties of structurally similar molecules is paramount. This guide provides a detailed, objective comparison of N-Methylanthranilate (MNA) and Methyl Anthranilate (MA), two closely related anthranilate esters. While differing by only a single methyl group, their physicochemical characteristics, biological activities, and applications diverge significantly. This analysis is supported by experimental data and detailed protocols to facilitate informed decision-making in research and development.
Physicochemical Properties: A Side-by-Side Comparison
The addition of a methyl group to the amine nitrogen in this compound results in notable differences in its physical and chemical properties when compared to Methyl Anthranilate. These distinctions are summarized in the table below.
| Property | This compound (MNA) | Methyl Anthranilate (MA) | References |
| CAS Number | 85-91-6 | 134-20-3 | [1] |
| Molecular Formula | C₉H₁₁NO₂ | C₈H₉NO₂ | [1] |
| Molecular Weight | 165.19 g/mol | 151.16 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | Colorless to pale yellow liquid with blue fluorescence | [1] |
| Odor | Sweet, fruity, floral (orange blossom, jasmine) | Fruity, grape-like | [1] |
| Melting Point | 19 °C | 24 °C | [1] |
| Boiling Point | 256 °C | 256 °C | [1] |
| Density | 1.12 - 1.13 g/cm³ at 25 °C | 1.168 g/cm³ at 20 °C | [1] |
| Refractive Index | 1.5790 - 1.5810 at 20 °C | 1.583 at 20 °C | [1] |
| Solubility | Miscible with ethanol (B145695), DMSO, diethyl ether. Slightly soluble in water. | Soluble in ethanol and propylene (B89431) glycol; very slightly soluble in water. | [1] |
| LogP | 2.8 (calculated) | 1.9 | [1] |
Experimental Protocols
Comparative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate and identify this compound and Methyl Anthranilate in a mixture and compare their fragmentation patterns.[1]
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)[1]
-
Capillary column: 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness[1]
Reagents:
-
This compound standard[1]
-
Methyl Anthranilate standard[1]
-
Solvent: Dichloromethane or Ethyl Acetate, GC grade[1]
Procedure:
-
Standard Preparation: Prepare individual standard solutions of MNA and MA in the chosen solvent at a concentration of 100 µg/mL. Prepare a mixed standard solution containing both compounds at the same concentration.[1]
-
Sample Preparation: Dilute the sample containing one or both analytes in the solvent to a concentration expected to be within the calibration range.[1]
-
GC-MS Conditions:
-
Injector Temperature: 250 °C[1]
-
Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.[1]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[1]
-
Injection Volume: 1 µL, splitless mode.[1]
-
MS Transfer Line Temperature: 280 °C[1]
-
Ion Source Temperature: 230 °C[1]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[1]
-
Scan Range: m/z 40-400.[1]
-
-
Data Analysis: Compare the retention times of the peaks in the sample chromatogram with those of the standards to identify the compounds. Analyze the mass spectra of the peaks and compare them to the library spectra and the spectra of the standards to confirm the identity and observe differences in fragmentation patterns.[1]
Synthesis of this compound from Methyl Anthranilate
Objective: To synthesize this compound via reductive alkylation of Methyl Anthranilate.[2]
Materials:
-
Methyl Anthranilate[2]
-
Formaldehyde (B43269) solution[2]
-
Hydrogen gas[2]
-
Hydrogenation catalyst (e.g., Palladium on carbon)[2]
-
Water-miscible solvent (e.g., Methanol)[2]
-
Reaction vessel suitable for hydrogenation under pressure[2]
-
Distillation apparatus[2]
Procedure:
-
Dissolution: Dissolve Methyl Anthranilate in a suitable water-miscible solvent within the reaction vessel.[2]
-
Addition of Reagents: Add the formaldehyde solution and the hydrogenation catalyst to the mixture.[2]
-
Hydrogenation: Seal the reaction vessel and introduce hydrogen gas to a superatmospheric pressure (e.g., 1 to 15 atmospheres).[2]
-
Reaction Conditions: Maintain the reaction at a moderate temperature (e.g., 0°C to 150°C) with continuous stirring.[2]
-
Monitoring: Monitor the reaction progress using techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.[2]
-
Catalyst Removal: Once the reaction is complete, cool the vessel, release the pressure, and filter the mixture to remove the catalyst.[2]
-
Purification: Purify the crude product by distillation under reduced pressure to isolate high-purity this compound.[2]
Signaling and Metabolic Pathways
This compound-Induced Phototoxicity
This compound is known to exhibit phototoxicity upon exposure to UVA radiation. The proposed signaling pathway involves the generation of reactive oxygen species (ROS), leading to cellular damage.
Metabolic Pathway of this compound
In the liver, this compound undergoes metabolic transformations primarily through hydrolysis and N-demethylation.
Concluding Remarks
The seemingly minor structural difference between this compound and Methyl Anthranilate leads to significant variations in their chemical and biological profiles. While Methyl Anthranilate is widely utilized as a food-grade flavoring agent with a characteristic grape-like aroma, this compound finds its primary application in the fragrance industry for its floral and fruity notes.[1] However, the potential for phototoxicity and nitrosamine (B1359907) formation with this compound necessitates careful consideration in formulation and application, particularly in products intended for dermal contact with sun exposure.[1] For researchers and professionals in drug development, a thorough understanding of these differences is crucial for selecting the appropriate compound for a given application and for ensuring the safety and efficacy of the final product. The provided experimental protocols and pathway diagrams serve as a foundational resource for further investigation and application of these versatile molecules.
References
A Comparative Guide to the Fluorescence Spectra of N-Methylanthranilate and Its Analogs
This guide provides a detailed comparison of the fluorescence properties of N-Methylanthranilate and its structural analogs. The information is intended for researchers, scientists, and professionals in drug development who utilize fluorescence spectroscopy. The guide summarizes key photophysical parameters, outlines experimental methodologies for their measurement, and visually represents the underlying photophysical processes.
Introduction
This compound and its analogs are aromatic compounds known for their characteristic fluorescence.[1] Their fluorescent properties, such as the wavelengths of maximum excitation and emission and the efficiency of light emission (quantum yield), are sensitive to their molecular structure and the surrounding chemical environment.[1][2] This sensitivity makes them valuable as fluorescent probes in various scientific applications, including environmental sensing and material science.[1] This guide focuses on comparing the fluorescence spectra of this compound with its close analogs, providing a basis for selecting the appropriate compound for specific research needs.
Comparative Analysis of Photophysical Data
The fluorescence characteristics of this compound and its analogs are summarized in the table below. It is important to note that detailed photophysical data for this compound is not extensively documented in the scientific literature.[1] Therefore, data from its close structural analog, Methyl Anthranilate, is often used as an approximation.[1] The substitution on the amine or the ester group can significantly influence the fluorescence properties.
| Compound Name | Structure | Excitation Max (λex) | Emission Max (λem) | Fluorescence Quantum Yield (Φf) | Solvent | Reference |
| This compound | Not Explicitly Reported | Bluish Fluorescence | Not Explicitly Reported | - | [1] | |
| Methyl Anthranilate | ~340 nm | ~390-405 nm | 0.64 ± 0.06 | Ethanol | [1][3] | |
| Menthyl Anthranilate | Not Explicitly Reported | 390-405 nm | 0.64 ± 0.06 | Ethanol | [3][4] | |
| N-acetyl menthyl anthranilate | Not Explicitly Reported | 363-370 nm | 0.16 ± 0.01 | Toluene | [4][5] |
Key Observations:
-
Structural Effects: The acetylation of the amine group in N-acetyl menthyl anthranilate leads to a blue shift in the emission maximum and a significant decrease in the fluorescence quantum yield compared to Methyl and Menthyl Anthranilate.
-
Solvent Dependence: The emission maxima of these compounds are solvent-dependent, which is a common characteristic of polar fluorophores.[2][6] An increase in solvent polarity can lead to a red shift (a shift to longer wavelengths) in the emission spectrum.[1][2]
Experimental Protocols
The following are generalized protocols for characterizing the fluorescence properties of this compound and its analogs using a spectrofluorometer.
1. Determination of Optimal Excitation and Emission Wavelengths
Objective: To find the wavelengths of maximum excitation and emission for a given compound in a specific solvent.
Materials:
-
Compound of interest (e.g., this compound)
-
Spectroscopic grade solvent (e.g., ethanol, cyclohexane)
-
Spectrofluorometer
-
Quartz cuvettes
Procedure:
-
Sample Preparation: Prepare a dilute stock solution of the compound (e.g., 1 mM) in the chosen solvent. Protect the solution from light. From the stock solution, prepare a working solution with an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.
-
Acquire Excitation Spectrum:
-
Acquire Emission Spectrum:
-
Set the spectrofluorometer to emission scan mode.
-
Set the excitation wavelength to the determined λex.
-
Scan a range of emission wavelengths (e.g., 360-600 nm).[1]
-
The wavelength corresponding to the highest fluorescence intensity is the emission maximum (λem).
-
2. Investigation of Solvent Effects on Fluorescence
Objective: To assess the influence of solvent polarity on the fluorescence emission spectrum.
Materials:
-
Compound of interest
-
A series of spectroscopic grade solvents of varying polarities (e.g., hexane, toluene, acetone, ethanol, water)
-
Spectrofluorometer
-
Quartz cuvettes
Procedure:
-
Sample Preparation: Prepare working solutions of the compound at the same concentration in each of the selected solvents.
-
Acquire Emission Spectra: For each solution, acquire the emission spectrum as described in Protocol 1, using the predetermined optimal excitation wavelength.
-
Data Analysis: Compare the emission maxima (λem) and fluorescence intensities across the different solvents. A shift in λem to longer wavelengths (red shift) with increasing solvent polarity is indicative of a polar excited state.[1][2]
3. Measurement of Fluorescence Quantum Yield
Objective: To determine the efficiency of the fluorescence process.
The fluorescence quantum yield is typically measured using a comparative method, referencing a standard with a known quantum yield.[7][8]
Materials:
-
Compound of interest
-
Quantum yield standard (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φf = 0.54)
-
Spectroscopic grade solvent
-
UV-Vis spectrophotometer
-
Spectrofluorometer
Procedure:
-
Sample Preparation: Prepare a series of dilute solutions of both the sample and the standard in the same solvent, with absorbances in the range of 0.01 to 0.1 at the excitation wavelength.
-
Absorbance Measurement: Measure the absorbance of each solution at the excitation wavelength.
-
Fluorescence Measurement: Record the fluorescence emission spectra for all solutions and integrate the area under the emission curves.
-
Calculation: The quantum yield is calculated using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) Where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
Visualizing the Photophysical Processes
The process of fluorescence can be visually represented using a Jablonski diagram, which illustrates the electronic transitions that occur when a molecule absorbs and emits light.
Caption: Jablonski diagram illustrating the electronic transitions involved in fluorescence.
The experimental workflow for fluorescence spectroscopy can also be visualized to provide a clear overview of the process.
Caption: General experimental workflow for fluorescence spectroscopy.
References
- 1. benchchem.com [benchchem.com]
- 2. Solvent Effects on Fluorescence Emission [evidentscientific.com]
- 3. The photophysical properties of menthyl anthranilate: a UV-A sunscreen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Photophysical properties of N-acetyl-menthyl anthranilate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
Validation of an analytical method for N-Methylanthranilate using a certified reference material
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantitative determination of N-Methylanthranilate, a compound commonly used as a fragrance ingredient and a key intermediate in various manufacturing processes. The validation of analytical methods is crucial for ensuring the quality, safety, and efficacy of products. This document outlines the performance of different analytical techniques, provides detailed experimental protocols, and discusses the critical role of Certified Reference Materials (CRMs) in achieving accurate and reliable results.
Performance Comparison of Analytical Methods
The selection of an appropriate analytical method depends on various factors, including the sample matrix, the required sensitivity, and the available instrumentation. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most common techniques for the analysis of this compound.[1][2] While specific comparative studies on various methods for this compound are not abundant in the public domain, this guide leverages data from validated methods for structurally similar compounds and general principles of analytical method validation to provide a robust framework for comparison.[1]
| Performance Parameter | Method A: RP-HPLC with UV Detection | Method B: GC-MS |
| Linearity Range | 0.1 - 10 µg/mL | Typically 0.1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999[1] | > 0.995 |
| Limit of Detection (LOD) | 1.25 ng/mL[1] | 0.12 mg/kg[3] |
| Limit of Quantification (LOQ) | 4.17 ng/mL[1] | 0.36 mg/kg[3] |
| Accuracy (Recovery) | 83.6 - 102.4%[1] | 90.5 - 103.4%[3] |
| Precision (RSD) | 0.51 - 2.23%[1] | < 5%[3] |
| Specificity | Good, but potential for interference from matrix components. | Excellent, due to mass fragmentation patterns. |
Note: The performance characteristics for Method A are based on a validated method for the structurally similar compound, methyl anthranilate, and are considered crucial benchmarks for validating a method for this compound.[1] The data for Method B is derived from a method for methyl anthranilate in a specific matrix.[3]
The Role of Certified Reference Materials (CRM)
A Certified Reference Material is a standard of high purity and known concentration, essential for the validation of analytical methods. Using a CRM for this compound ensures the traceability of measurements and provides confidence in the accuracy and precision of the obtained results. A CRM is used to:
-
Calibrate instruments: Establish a reliable relationship between the instrument response and the analyte concentration.
-
Assess accuracy: Determine the closeness of the measured value to the true value by analyzing the CRM.
-
Verify method performance: Ensure the analytical method consistently produces accurate results.
While specific CRMs for this compound are not explicitly detailed in the search results, several chemical suppliers offer high-purity this compound that can be used to prepare in-house standards.[4][5][6] For the highest level of accuracy and regulatory compliance, it is recommended to source a CRM from an accredited provider.
Experimental Protocols
Detailed methodologies are critical for reproducing and validating analytical methods. The following protocols are representative examples for the quantification of this compound.
Method A: Reverse Phase-High Performance Liquid Chromatography (RP-HPLC) with UV Detection
This method is adapted from a validated procedure for a structurally similar compound and provides a strong basis for the analysis of this compound in various matrices, such as beverages or cosmetic formulations.[1][7]
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.[1]
-
Column: Nova-Pak C18, 4 µm, 3.9 x 150 mm.[1]
-
Mobile Phase: A mixture of acetonitrile (B52724) and 0.025M KH2PO4 (40:60, v/v), with the pH adjusted to 3.00.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection Wavelength: 220 nm.[1]
-
Injection Volume: 20 µL.[1]
-
Column Temperature: Ambient.[1]
2. Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of this compound (using a CRM or high-purity standard) in a suitable solvent like methanol (B129727) or acetonitrile.[1]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution to cover the desired concentration range (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).[1]
-
Sample Preparation: The sample preparation will depend on the matrix. For liquid samples, a simple dilution may be sufficient.[1] For more complex matrices, such as creams or honey, an extraction step (e.g., liquid-liquid extraction or solid-phase extraction) is necessary to remove interfering substances.[8][9]
3. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.[10]
Method B: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high selectivity and sensitivity, making it suitable for the analysis of this compound in complex matrices and for confirmatory analysis.[2]
1. Instrumentation and Chromatographic Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.[2]
-
Column: A suitable capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase.[2]
-
Carrier Gas: Helium at a constant flow rate.[2]
-
Injector Temperature: 250°C.[2]
-
Oven Temperature Program: Start at a lower temperature (e.g., 60°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C) at a controlled rate.[2]
-
MS Detector: Operated in electron ionization (EI) mode.[10]
2. Standard and Sample Preparation:
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent like dichloromethane (B109758) or ethyl acetate. Create a series of working standards by diluting the stock solution.[10]
-
Sample Preparation: Dilute the sample in a suitable solvent to ensure the analyte concentration is within the linear range of the method. For complex matrices, an extraction step may be required.[10]
3. Data Analysis:
-
Identify the this compound peak in the chromatogram based on its retention time and mass spectrum.[2]
-
Quantify the amount of the compound by comparing its peak area to that of a calibration curve or an internal standard.[2]
Analytical Method Validation Workflow
The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended purpose.[11][12] The following diagram illustrates the key steps in the validation workflow.
Caption: Workflow for the validation of an analytical method.
This comprehensive guide provides a foundation for researchers, scientists, and drug development professionals to select, develop, and validate analytical methods for this compound. The use of a certified reference material, coupled with a thorough validation process, is paramount for ensuring the generation of high-quality, reliable, and defensible analytical data.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. CN104007203A - Method for measuring methyl anthranilate in spicery - Google Patents [patents.google.com]
- 4. Methyl this compound, 98% | Fisher Scientific [fishersci.ca]
- 5. calpaclab.com [calpaclab.com]
- 6. Methyl this compound, 98% 50 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 7. academic.oup.com [academic.oup.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. youtube.com [youtube.com]
- 12. Method Validation [eurachem.org]
A Comparative Analysis of Avian Repellents: N-Methylanthranilate Leads as a Potent, Non-Lethal Deterrent
A comprehensive review of scientific literature and experimental data reveals N-Methylanthranilate (MA) as a highly effective bird repellent, often outperforming or showing comparable efficacy to other common compounds such as Anthraquinone (AQ). MA's primary repellent mechanism, which involves immediate sensory irritation, offers a distinct advantage over secondary repellents that require ingestion and learning. This guide provides a comparative analysis of the efficacy of MA and other compounds, supported by experimental data, detailed methodologies, and a visualization of the repellent action pathway.
This compound is a naturally occurring compound found in concord grapes and other fruits and is classified as Generally Recognized as Safe (GRAS) for human consumption.[1][2] Its mode of action in birds is through the stimulation of the trigeminal nerves in the beak, eyes, and throat, causing a painful but harmless and temporary sensation.[1] This immediate negative reinforcement is effective for a wide range of bird species.[1]
Anthraquinone, another widely studied repellent, functions as a secondary repellent. Birds must first ingest the treated food and subsequently experience gastric distress, leading to a learned aversion.[3] While effective, this mechanism requires a learning period and can be less reliable in situations with transient bird populations.
Comparative Efficacy of Avian Repellents
The following table summarizes quantitative data from various studies comparing the efficacy of this compound and other bird repellent compounds. The data illustrates the percentage reduction in food consumption or crop damage in the presence of the repellent compared to an untreated control.
| Repellent Compound | Bird Species | Food Source | Efficacy (% Reduction) | Study Highlights |
| This compound (MA) | House Crows (Corvus splendens) | Wheat Seeds | Significantly less consumption than control, though AQ was more effective. | Anthraquinone was found to be a more effective repellent for wheat seeds in this study.[1] |
| Long-billed Corellas (Cacatua tenuirostris) | Oats | 0.8% w/w MA significantly reduced consumption. | A lower concentration of 0.4% w/w MA did not significantly reduce consumption.[4] | |
| Various species | Cherries | 43% to 98% damage reduction. | Efficacy varied depending on the cultivar and bird pressure.[5][6] | |
| Various species | Blueberries | 65% to 99% damage reduction. | High efficacy was observed in protecting blueberry crops.[5] | |
| Various species | Grapes | 58% to 88% damage reduction. | Significant protection was provided to different grape varieties.[5][6] | |
| Anthraquinone (AQ) | House Crows (Corvus splendens) | Wheat Seeds | More effective than Methylanthranilate. | Showed greater repellency than MA for wheat seeds against house crows.[1] |
| Red-winged Blackbirds (Agelaius phoeniceus) | Rice | Strong discrimination against 0.25% AQ-treated rice. | Consumption of treated rice was significantly suppressed at various concentrations.[7] | |
| Red-winged Blackbirds (Agelaius phoeniceus) | Sunflowers | 80% repellency at 1475 ppm. | A clear concentration-response relationship was observed.[8] | |
| Canada Geese (Branta canadensis) | Corn Seeds | 80% repellency at 1450 ppm. | Effectively conditioned avoidance of treated seeds.[8] | |
| Common Grackles (Quiscalus quiscula) | Sunflowers | 64% damage in untreated vs. 18% in treated enclosures. | Field cage study demonstrated significant protection of sunflowers.[3] | |
| Methiocarb | Various bird species | Sprouting Corn | 3 to 50 times more damage in untreated fields. | Demonstrated broad-spectrum repellency as a seed treatment.[9][10] |
| Tricolored Blackbirds (Agelaius tricolor) | Ripening Rice | Over 55% damage reduction in caged plots. | Effective as a spray on ripening crops.[10] | |
| d-Pulegone | Kea (Nestor notabilis) | Cereal Pellets | Total bait consumption declined with 50% d-pulegone. | Showed repellent effects in both choice and no-choice trials.[11] |
Experimental Protocols for Efficacy Evaluation
The evaluation of bird repellent efficacy typically involves two primary types of laboratory-based feeding trials: two-choice preference tests and no-choice tests. These can be complemented by field trials for validation under natural conditions.
Two-Choice Preference Test Protocol
This protocol is designed to assess a bird's preference between a treated and an untreated food source.
-
Acclimation: Birds are individually housed in cages and acclimated to the test environment and a basal diet for a period of at least one week to reduce stress and ensure normal feeding behavior.
-
Baseline Preference: Prior to introducing the repellent, birds are presented with two identical, untreated food sources in separate, identical feeders. The position of the feeders is randomized daily to control for side bias. Food consumption from each feeder is measured for 2-3 days to establish any baseline preference.
-
Treatment Application: The test repellent is applied to one batch of the food source at the desired concentration. A control batch remains untreated.
-
Test Period: Each bird is presented with two pre-weighed feeders: one containing the treated food and the other containing the untreated food. The positions of the feeders are randomized.
-
Data Collection: After a set period (e.g., 24 hours), the amount of food consumed from each feeder is measured by weighing the remaining food.
-
Data Analysis: A Preference Index (PI) is calculated using the formula: PI = (C - T) / (C + T) Where C is the consumption of the control food and T is the consumption of the treated food. A PI of +1 indicates a complete preference for the control food, -1 indicates a complete preference for the treated food, and 0 indicates no preference. Statistical analysis (e.g., t-test) is used to determine if the mean PI is significantly different from zero.
No-Choice Test Protocol
This protocol evaluates the absolute repellency of a compound when no alternative food is available.
-
Acclimation: Similar to the two-choice test, birds are individually caged and acclimated to the test environment and a basal diet.
-
Baseline Consumption: For a set period (e.g., 2-3 days), each bird is provided with a pre-weighed amount of the untreated food source, and daily consumption is measured to establish a baseline.
-
Treatment Period: The untreated food is replaced with a pre-weighed amount of the food treated with the repellent at the test concentration.
-
Data Collection: Daily food consumption is measured for a set period (e.g., 3-5 days).
-
Data Analysis: The consumption of the treated food is compared to the baseline consumption of the untreated food. A significant reduction in food intake during the treatment period indicates a repellent effect.
Signaling Pathway and Experimental Workflow
The mechanism of action for this compound involves the direct stimulation of the trigeminal sensory system in birds. This primary repellent effect is immediate and does not require learning.
Caption: Signaling pathway of this compound's repellent action in birds.
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of a candidate bird repellent compound using a two-choice feeding preference test.
Caption: Experimental workflow for a two-choice bird repellent efficacy test.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. birdbuffer.com [birdbuffer.com]
- 3. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 4. caws.org.nz [caws.org.nz]
- 5. Efficacy of methyl anthranilate as a bird repellent on cherries, blueberries and grapes [escholarship.org]
- 6. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 7. chathambiotec.com [chathambiotec.com]
- 8. "Threshold Concentrations of an Anthraquinone-Based Repellent for Canad" by Scott J. Werner, James C. Carlson et al. [digitalcommons.unl.edu]
- 9. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 10. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 11. newzealandecology.org [newzealandecology.org]
A Comparative Guide to the Cross-Validation of HPLC and GC-MS Methods for the Quantification of N-Methylanthranilate
For researchers, scientists, and drug development professionals, the precise quantification of N-Methylanthranilate, a key aroma compound and potential synthetic precursor, is critical for quality control, safety assessment, and research. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and widely employed analytical techniques for this purpose. The choice between these methods depends on various factors including the sample matrix, required sensitivity, and the specific goals of the analysis.
This guide provides an objective comparison of HPLC and GC-MS methods for the quantification of this compound. While direct comparative studies for this compound are not abundant in publicly available literature, this guide leverages validated methods for the structurally similar compound, methyl anthranilate, and established protocols for this compound in specific matrices to provide a robust framework for methodological comparison. Cross-validation of results from these two distinct analytical approaches is a rigorous method to ensure data accuracy and reliability.
Data Presentation: A Comparative Summary of Performance Characteristics
The following table summarizes the typical performance characteristics for the analysis of this compound and related compounds using HPLC and GC-MS, based on published data. These parameters are crucial for method selection and validation.
| Performance Parameter | HPLC with UV/PDA Detection | GC-MS |
| Linearity Range | 0.1 - 10 µg/mL[1] | 1 - 50 mg/L[2] |
| Correlation Coefficient (r²) | > 0.999[1] | 0.9996[2] |
| Limit of Detection (LOD) | 1.25 ng/mL[1] | 0.12 mg/kg[2] |
| Limit of Quantification (LOQ) | 4.17 ng/mL[1] | 0.36 mg/kg[2] |
| Accuracy (Recovery) | 83.6 - 102.4%[1][3] | 90.5 - 103.4%[2] |
| Precision (RSD) | 0.51 - 2.23%[1][3] | < 5%[2] |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and validation of any analytical procedure. The following sections provide representative protocols for the analysis of this compound using HPLC and GC-MS.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is adapted from a validated method for methyl anthranilate in beverages and is suitable for the analysis of this compound in similar liquid matrices.[1][3]
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: Nova-Pak C18, 4 µm, 3.9 x 150 mm.[1]
-
Mobile Phase: A mixture of acetonitrile (B52724) and 0.025M KH2PO4 (40:60, v/v), with the pH adjusted to 3.00.[1][3]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
2. Sample Preparation:
-
For liquid samples such as beverages, direct injection after filtration through a 0.45 µm syringe filter may be sufficient.
-
For more complex matrices like honey, a solid-phase extraction (SPE) cleanup is necessary to remove interfering substances before injection.[4]
3. Method Validation Parameters: The validation of the HPLC method should be performed according to the International Council for Harmonisation (ICH) guidelines and should include specificity, linearity, accuracy, precision, LOD, and LOQ.[1]
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is based on a method for the determination of methyl anthranilate in flavorings.[2]
1. Instrumentation and Chromatographic Conditions:
-
GC-MS System: A standard GC-MS system.
-
Column: Elite-XLB (30m x 0.25mm x 0.25µm) fused silica (B1680970) capillary column.[2]
-
Carrier Gas: Helium at a flow rate of 1.0 mL/min.[2]
-
Injection Volume: 1.0 µL with a split ratio of 10:1.[2]
-
Temperature Program: Initial temperature of 100°C, ramped to 150°C at 10°C/min, held for 1 min, then ramped to 240°C at 30°C/min and held for 1 min.[2]
-
MS Interface Temperature: 240°C.[2]
2. Mass Spectrometry Conditions:
-
Ionization Mode: Electron Impact (EI) at 70eV.[2]
-
Scan Mode: Selected Ion Monitoring (SIM).[2]
-
Qualitative Ions: m/z 151, 120, 119.[2]
-
Quantitative Ion: m/z 151.[2]
3. Sample Preparation:
-
Samples are typically dissolved in a suitable solvent like dichloromethane. An internal standard can be added for improved accuracy.[2]
Mandatory Visualization
Caption: Workflow for the cross-validation of HPLC and GC-MS methods.
Discussion and Comparison
Both HPLC and GC-MS are powerful techniques for the quantification of this compound, each with its own set of advantages and limitations.
HPLC with UV/PDA Detection is a robust and widely accessible technique. It offers excellent precision and accuracy for the analysis of this compound without the need for derivatization.[1] The sample preparation can be straightforward for simple matrices. However, its sensitivity, particularly with a UV detector, may be lower than that of GC-MS. The specificity of HPLC-UV can also be a limitation in complex matrices where co-eluting impurities might interfere with the analyte peak.
GC-MS provides a higher level of selectivity and sensitivity due to the combination of chromatographic separation and mass spectrometric detection.[5] The use of Selected Ion Monitoring (SIM) mode significantly enhances sensitivity and allows for confident identification of the target compound based on its mass spectrum. While GC-MS is a very powerful tool, a key consideration for this compound is its volatility. Although often amenable to GC analysis, for less volatile related compounds, derivatization might be necessary to improve chromatographic performance. The instrumentation is also generally more expensive and complex to operate than HPLC.
Cross-Validation is the process of using two distinct analytical methods to analyze the same sample and comparing the results. A strong correlation between the quantitative data obtained from both HPLC and GC-MS provides a high degree of confidence in the accuracy and reliability of the measurements. Any significant discrepancies between the two methods would necessitate further investigation into potential matrix effects, interferences, or issues with sample preparation in one or both of the methods.
Conclusion and Recommendations
The choice between HPLC and GC-MS for the quantification of this compound should be guided by the specific requirements of the analysis.
-
For routine quality control of relatively clean samples where high throughput is desired, HPLC with UV/PDA detection is a suitable and cost-effective choice. Its robustness and ease of use make it ideal for this purpose.
-
When high sensitivity, high selectivity, and unambiguous identification are paramount, particularly in complex matrices or for trace-level analysis, GC-MS is the superior method. The added confidence from mass spectral data is invaluable in research and in situations where regulatory scrutiny is high.
For method validation and in critical applications, performing a cross-validation by analyzing key samples with both HPLC and GC-MS is highly recommended. This approach ensures the generation of accurate and defensible data, which is a cornerstone of sound scientific research and product development.
References
- 1. benchchem.com [benchchem.com]
- 2. CN104007203A - Method for measuring methyl anthranilate in spicery - Google Patents [patents.google.com]
- 3. academic.oup.com [academic.oup.com]
- 4. benchchem.com [benchchem.com]
- 5. Rapid determination of the aromatic compounds methyl-anthranilate, 2'-aminoacetophenone and furaneol by GC-MS: Method validation and characterization of grape derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic comparison of synthetic vs. natural N-Methylanthranilate
A detailed spectroscopic comparison of synthetic and natural N-Methylanthranilate reveals subtle yet crucial differences, primarily in trace impurities and isotopic ratios, that serve as key identifiers of their origin. While the fundamental spectral characteristics of the pure compound remain identical, advanced analytical techniques can uncover the unique chemical fingerprints left by their distinct production pathways.
This compound, a key aroma compound with a characteristic grape-like scent, is widely used in the flavor, fragrance, and pharmaceutical industries. It can be obtained either through chemical synthesis or by extraction from natural sources, such as mandarin leaf oil. For quality control, regulatory compliance, and consumer preference, distinguishing between synthetic and natural this compound is of paramount importance. This guide provides a comprehensive spectroscopic comparison, supported by experimental data and protocols, to aid researchers, scientists, and drug development professionals in making this critical distinction.
The Spectroscopic Fingerprint: A Tale of Two Origins
The primary spectroscopic techniques for analyzing this compound are Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS). While the spectra of the pure this compound molecule are theoretically identical regardless of its source, the practical analysis of real-world samples reveals telling differences.
Natural this compound , extracted from sources like Citrus reticulata (mandarin) leaves, is typically accompanied by a host of other volatile organic compounds inherent to the plant's essential oil.[1] These companion molecules, even in trace amounts, can be detected by high-resolution GC-MS, providing a complex chromatogram that serves as a "natural" signature.
Synthetic this compound , on the other hand, is produced through chemical reactions, such as the methylation of methyl anthranilate. This process can leave behind unreacted starting materials, by-products, and residual solvents as impurities.[2] These synthetic markers are absent in the natural counterpart and are readily identifiable through GC-MS and NMR analysis.
Furthermore, advanced techniques such as Isotope Ratio Mass Spectrometry (IRMS) can provide definitive proof of origin by measuring the relative abundance of stable isotopes (e.g., ¹³C/¹²C). The isotopic signature of a compound is determined by the starting materials and the kinetic isotope effects of the reactions involved in its formation, which differ significantly between natural biosynthetic pathways and artificial chemical syntheses.
Comparative Spectroscopic Data
The following table summarizes the expected spectroscopic data for a pure sample of this compound, which would be the major component in both natural and synthetic samples. The key differentiators, as discussed, lie in the accompanying minor peaks observed in the respective analyses.
| Spectroscopic Technique | Parameter | **Expected Data for this compound (C₉H₁₁NO₂) ** |
| ¹H NMR | Chemical Shift (δ) | Aromatic protons (approx. 6.5-8.0 ppm), O-CH₃ (approx. 3.8 ppm), N-CH₃ (approx. 2.9 ppm), N-H (variable) |
| ¹³C NMR | Chemical Shift (δ) | Carbonyl carbon (approx. 168 ppm), Aromatic carbons (approx. 110-152 ppm), O-CH₃ (approx. 51 ppm), N-CH₃ (approx. 29 ppm) |
| FTIR | Wavenumber (cm⁻¹) | N-H stretch (approx. 3400 cm⁻¹), C-H stretch (aromatic and aliphatic, approx. 2800-3100 cm⁻¹), C=O stretch (ester, approx. 1690 cm⁻¹), C=C stretch (aromatic, approx. 1600 cm⁻¹), C-N stretch (approx. 1250 cm⁻¹) |
| GC-MS | Mass Spectrum (m/z) | Molecular ion [M]⁺ at 165, and characteristic fragment ions at 134 ([M-OCH₃]⁺), 106, and 77. |
Key Differentiators:
-
Natural Samples (GC-MS): Presence of other co-eluting natural products from the essential oil matrix.
-
Synthetic Samples (GC-MS/NMR): Presence of process-related impurities such as unreacted methyl anthranilate, N-methylanthranilic acid, or over-methylated products.[2]
-
Isotope Ratio Analysis: Distinct ¹³C/¹²C ratios reflecting the biosynthetic (natural) versus petrochemical (synthetic) origin of the carbon atoms.
Experimental Protocols
Detailed methodologies for the key spectroscopic analyses are provided below.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Objective: To separate and identify the volatile components in a sample of this compound and to detect the presence of impurities that indicate its origin.
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable for separating a wide range of volatile and semi-volatile compounds.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector: Split/splitless injector, operated in splitless mode for trace analysis.
-
Temperature Program:
-
Initial oven temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at a rate of 10°C/min.
-
Final hold: Hold at 280°C for 5 minutes.
-
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
Sample Preparation:
-
Dilute the this compound sample in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) to a concentration of approximately 100 µg/mL.
-
For quantitative analysis, add an appropriate internal standard.
-
Inject 1 µL of the prepared sample into the GC-MS.
Data Analysis:
-
Identify the main peak corresponding to this compound based on its retention time and mass spectrum.
-
Carefully examine the chromatogram for the presence of minor peaks.
-
For natural samples, identify other known components of the source essential oil.
-
For synthetic samples, identify potential process-related impurities by comparing their mass spectra with library data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the structure of this compound and to detect the presence of any synthetic impurities.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Dissolve 5-10 mg of the this compound sample in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-10 ppm), and a relaxation delay of at least 1-2 seconds.
-
¹³C NMR: Acquire a proton-decoupled carbon-13 NMR spectrum. A larger number of scans will be required compared to ¹H NMR.
Data Analysis:
-
Assign the peaks in the ¹H and ¹³C NMR spectra to the corresponding atoms in the this compound molecule.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of different protons.
-
Scrutinize the spectra for the presence of small peaks that do not correspond to this compound. These could indicate the presence of synthetic impurities.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in this compound and to create a reference spectrum.
Instrumentation: An FTIR spectrometer.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Place a small drop of the liquid this compound sample directly onto the crystal.
-
Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
Data Analysis:
-
Identify the characteristic absorption bands corresponding to the functional groups in this compound (N-H, C-H, C=O, C=C, C-N).
-
Compare the obtained spectrum with a reference spectrum of this compound. While FTIR is excellent for confirming the identity of the bulk material, it is less sensitive to the trace impurities that differentiate natural and synthetic samples compared to GC-MS and NMR.
Logical Workflow for Spectroscopic Comparison
The following diagram illustrates the logical workflow for the spectroscopic comparison of synthetic versus natural this compound.
Caption: A logical workflow for the spectroscopic comparison of this compound.
References
N-Methylanthranilate: A Comparative Analysis of its Phototoxicity in Fragrance Ingredients
For researchers, scientists, and professionals in drug development, understanding the phototoxic potential of fragrance ingredients is paramount for ensuring product safety. This guide provides a comprehensive comparison of the phototoxicity of N-Methylanthranilate with other commonly used fragrance components, supported by experimental data and detailed methodologies.
This compound (DMA), a fragrance ingredient valued for its fruity, grape-like scent, has come under scientific scrutiny for its potential to induce phototoxicity, a condition where the skin becomes reactive to light. This guide delves into the mechanisms of DMA's phototoxicity and evaluates its effects in comparison to other fragrance ingredients.
Comparative Phototoxicity Data
The following table summarizes quantitative data from various studies on the phototoxicity of this compound and other fragrance ingredients. It is important to note that direct comparison can be challenging due to variations in experimental methodologies.
| Ingredient | Assay Type | Concentration | UV Dose | Result |
| This compound | Human Study | 1.0% | - | Phototoxic reactions in 14/35 subjects.[1] |
| Human Study | 0.5% | 16 J/cm² UVA | No Observed Adverse Effect Level (NOAEL).[2] | |
| In vitro (Yeast) | 0.05% | - | Phototoxic.[2] | |
| In vitro (Human Skin Model) | >5% | - | Phototoxic.[1] | |
| Bergamot Oil | Photohaemolysis Test | - | UVA | Moderate haemolysis (5-11%).[3] |
| Lime Oil | Photohaemolysis Test | - | UVA | Moderate haemolysis (5-11%).[3] |
| Orange Oil | Photohaemolysis Test | - | UVA | Moderate haemolysis (5-11%).[3] |
| Oakmoss | Photohaemolysis Test | - | UVA | High haemolysis (up to 100%).[3] |
| Benzyl Alcohol | Photohaemolysis Test | - | UVA | Moderate haemolysis (5-11%).[3] |
| Cinnamic Alcohol | Photohaemolysis Test | - | UVB | Moderate haemolysis.[3] |
| Cinnamic Aldehyde | Photohaemolysis Test | - | UVB | Moderate haemolysis.[3] |
| Hydroxycitronellal | Photohaemolysis Test | - | UVB | Moderate haemolysis.[3] |
| Laurel Leaf Oil | Photohaemolysis Test | - | UVA/UVB | Moderate haemolysis.[3] |
| Alpha-Amyl Cinnamic Aldehyde | Photohaemolysis Test | - | UVA/UVB | Moderate haemolysis.[3] |
| Various Fragrances (15 tested) | 3T3 NRU Phototoxicity Test | - | - | Non-phototoxic in this assay.[4][5][6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for two key in vitro phototoxicity assays.
3T3 Neutral Red Uptake (NRU) Phototoxicity Test
This assay is a widely accepted in vitro method for assessing the phototoxic potential of substances.
-
Cell Culture: Balb/c 3T3 mouse fibroblasts are cultured to form a monolayer in 96-well plates.
-
Treatment: The cells are treated with various concentrations of the test substance for a short period (e.g., 1 hour). Two identical plates are prepared for each substance.
-
Irradiation: One plate is exposed to a non-toxic dose of simulated solar UVA light, while the other plate is kept in the dark as a control.
-
Incubation: After irradiation, the treatment medium is replaced with culture medium, and the cells are incubated for 24 hours.
-
Neutral Red Uptake: The viability of the cells is assessed by adding Neutral Red, a vital dye that is taken up by living cells. The amount of dye uptake is proportional to the number of viable cells and is measured using a spectrophotometer.
-
Data Analysis: The concentration of the test substance that causes a 50% reduction in cell viability (IC50) is determined for both the irradiated and non-irradiated plates. The Photo-Irritation-Factor (PIF) is then calculated by comparing the two IC50 values. A PIF score above a certain threshold indicates phototoxic potential.
Photohaemolysis Test
This assay evaluates the potential of a substance to cause lysis of red blood cells upon exposure to light.
-
Erythrocyte Suspension: A suspension of human red blood cells (erythrocytes) is prepared.
-
Incubation: The erythrocyte suspension is incubated with the test fragrance ingredient.
-
Irradiation: The samples are exposed to a controlled dose of UVA or UVB radiation. Control samples are kept in the dark.
-
Haemolysis Measurement: After irradiation, the degree of haemolysis (rupture of red blood cells) is determined by measuring the amount of hemoglobin released into the supernatant using a spectrophotometer.
-
Calculation: The percentage of photohaemolysis is calculated by comparing the haemolysis in the irradiated samples to that in the dark controls and a positive control (total haemolysis).
Mechanism of Phototoxicity: UV-Induced Apoptosis
The phototoxicity of certain fragrance ingredients, including this compound, is often mediated by the induction of apoptosis (programmed cell death) in skin cells upon exposure to UV radiation. This process involves a complex signaling cascade.
Upon absorption of UV light, the photosensitizing ingredient can generate reactive oxygen species (ROS). This leads to cellular damage, including DNA damage and activation of cell death pathways.
Conclusion
The available data clearly indicate that this compound possesses phototoxic properties. While a No Observed Adverse Effect Level has been established in human studies at 0.5%, in vitro tests demonstrate phototoxicity at lower concentrations.[2] When compared to other fragrance ingredients, its phototoxic potential is significant, although the degree of phototoxicity can vary depending on the specific ingredient and the experimental conditions. For instance, while several citrus oils and other botanicals show moderate photohaemolysis, oakmoss exhibits a much stronger effect.[3]
It is crucial for researchers and product developers to consider these findings when formulating products containing this compound and other phototoxic fragrance ingredients. Adherence to recommended concentration limits and thorough safety assessments are essential to mitigate the risk of adverse skin reactions upon exposure to sunlight. The use of validated in vitro methods like the 3T3 NRU phototoxicity test provides a reliable tool for screening and ensuring the safety of new and existing fragrance materials.
References
- 1. d3t14p1xronwr0.cloudfront.net [d3t14p1xronwr0.cloudfront.net]
- 2. health.ec.europa.eu [health.ec.europa.eu]
- 3. Assessment of phototoxicity potential of botanicals as cosmetic ingredients using the in vitro 3T3 neutral red uptake phototoxicity test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An in vitro phototoxicity assay battery (photohaemolysis and 3T3 NRU PT test) to assess phototoxic potential of fragrances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Inter-Laboratory Analysis of N-Methylanthranilate
This guide provides a comparative overview of analytical methodologies for the determination of N-Methylanthranilate, a compound utilized as a fragrance ingredient and a potential precursor in various syntheses.[1] Ensuring the reliability and accuracy of its quantification is crucial for quality control and safety assessment.[1] This document is intended for researchers, scientists, and drug development professionals, offering a comparison of available analytical techniques and their performance characteristics.
Physicochemical Properties
A minor structural difference, a methyl group on the amine nitrogen, distinguishes this compound from methyl anthranilate, leading to variations in their physical and chemical properties.[2]
| Property | This compound (MNA) | Methyl Anthranilate (MA) |
| CAS Number | 85-91-6[2] | 134-20-3[2] |
| Molecular Formula | C₉H₁₁NO₂[2] | C₈H₉NO₂[2] |
| Molecular Weight | 165.19 g/mol [2] | 151.16 g/mol [2] |
| Appearance | Colorless to pale yellow liquid[2] | Colorless to pale yellow liquid with blue fluorescence[2] |
| Odor | Sweet, fruity, floral (orange blossom, jasmine)[2] | Fruity, grape-like[2] |
| Melting Point | 19 °C[2] | 24 °C[2] |
| Boiling Point | 256 °C[2] | 256 °C[2] |
| Density | 1.12 - 1.13 g/cm³ at 25 °C[2] | 1.168 g/cm³ at 20 °C[2] |
| Solubility | Miscible with ethanol (B145695), DMSO, diethyl ether. Slightly soluble in water.[2] | Soluble in ethanol and propylene (B89431) glycol; very slightly soluble in water.[2] |
Performance Comparison of Analytical Methods
The following table summarizes the performance characteristics of a validated Reverse Phase-High Performance Liquid Chromatography (RP-HPLC) method for the determination of methyl anthranilate. These parameters serve as crucial benchmarks for any HPLC method being validated for the analysis of this compound.[1] A Gas Chromatography-Mass Spectrometry (GC-MS) method is also presented as a viable alternative for quantification.
| Performance Parameter | Method A: RP-HPLC with UV Detection (for Methyl Anthranilate)[1] | Method B: Gas Chromatography-Mass Spectrometry (GC-MS) (for this compound) |
| Linearity Range | 0.1 - 10 µg/mL | Method-dependent, requires validation |
| Correlation Coefficient (r²) | > 0.999 | Method-dependent, typically > 0.99 |
| Limit of Detection (LOD) | 1.25 ng/mL | Method-dependent, typically in the ng/mL to pg/mL range |
| Limit of Quantification (LOQ) | 4.17 ng/mL | Method-dependent, typically in the ng/mL to pg/mL range |
| Accuracy (Recovery) | 83.6 - 102.4% | Method-dependent, typically within 80-120% |
| Precision (RSD) | 0.51 - 2.23% | Method-dependent, typically < 15% |
Experimental Protocols
Method A: Representative RP-HPLC with UV Detection Protocol
This protocol is based on a validated method for methyl anthranilate and is adaptable for this compound.[1]
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.[1]
-
Column: Nova-Pak C18, 4 µm, 3.9 x 150 mm.[1]
-
Mobile Phase: A suitable mixture of organic solvent (e.g., acetonitrile (B52724) or methanol) and water, to be optimized for this compound.
-
Flow Rate: To be optimized for best separation.
-
Injection Volume: 10 µL.[2]
-
Detection Wavelength: Monitor at the UV absorbance maxima of this compound (e.g., around 254 nm and 330 nm).[2]
2. Sample Preparation:
-
Dissolve the sample containing this compound in a suitable solvent.
-
Filter the sample through a 0.45 µm filter before injection.
3. Data Analysis:
-
Generate a calibration curve by plotting the peak area versus the concentration for a series of standards.[2]
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.[2]
Figure 1: Experimental workflow for HPLC analysis.
Method B: Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol provides a general procedure for the quantification of this compound using GC-MS.[3]
1. Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled with a mass spectrometer.[3]
-
Column: A suitable capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase.[3]
-
Carrier Gas: Helium at a constant flow rate.[3]
-
Injector Temperature: 250°C.[3]
-
Oven Temperature Program: To be optimized to achieve good separation of this compound from other matrix components.
2. Sample Preparation:
-
Dissolve the sample containing this compound in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).[3]
-
An internal standard can be added for accurate quantification.[3]
-
Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS system.[3]
3. Data Analysis:
-
Identify the this compound peak in the chromatogram based on its retention time and mass spectrum.[3]
-
Use characteristic mass fragments for confirmation.[3]
-
Quantify the amount of the compound by comparing its peak area to that of a calibration curve or an internal standard.[3]
Figure 2: Experimental workflow for GC-MS analysis.
Logical Framework for Method Selection
The choice between HPLC and GC-MS for the analysis of this compound depends on several factors, including the sample matrix, required sensitivity, and available instrumentation.
References
A Comparative Guide to N-Methylanthranilate in Fragrance Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of N-Methylanthranilate's performance in various fragrance formulations, offering insights into its stability, longevity, and interactions with other fragrance components. This document is intended to assist researchers and professionals in making informed decisions when formulating with this aromatic compound.
Physicochemical and Olfactory Properties
This compound (MNA) is an aromatic compound valued for its sweet, fruity, and floral scent, often described as reminiscent of Concord grapes and orange blossoms.[1][2] It is a pale yellow liquid that may crystallize at cooler temperatures and exhibits a characteristic bluish fluorescence.[2] Its distinct aroma profile makes it a versatile ingredient in a wide array of consumer products, from fine fragrances to flavorings.[1][2]
Below is a summary of its key physicochemical properties:
| Property | Value |
| CAS Number | 85-91-6 |
| Molecular Formula | C₉H₁₁NO₂ |
| Molecular Weight | 165.19 g/mol |
| Appearance | Pale yellow liquid with bluish fluorescence |
| Boiling Point | 256 °C |
| Melting Point | 18.5–19.5 °C |
| Water Solubility | 257 mg/L |
| Log KOW | 2.81 |
| Vapor Pressure | 0.0131 mm Hg at 20 °C |
| Odor Profile | Grape, orange blossom, sweet, musty, fruity with winey undertones |
Performance in Fragrance Formulations: A Comparative Overview
The performance of this compound in a fragrance formulation is influenced by several factors, including its interaction with other ingredients, the composition of the base, and environmental conditions. A significant aspect of its performance is its propensity to form Schiff bases.
Schiff Base Formation: Impact on Stability and Color
This compound, a secondary amine, can react with aldehydes or ketones in a fragrance formulation to form Schiff bases.[4] This reaction can significantly alter the fragrance's color and odor profile over time.[5] For instance, the reaction between Methyl Anthranilate (a closely related primary amine) and the aldehyde hydroxycitronellal (B85589) forms Aurantiol, a Schiff base with a deep golden color and a scent profile useful for honeysuckle and other floral notes.[5][6]
The formation of Schiff bases can be both intentional, to create new and complex aromas, or unintentional, leading to discoloration and instability.[5] The reaction is a condensation reaction that produces water as a byproduct, which can lead to cloudiness in the fragrance if not properly managed.[7]
Caption: Reaction pathway of this compound with an aldehyde to form a Schiff base.
Alternatives to this compound
Given the potential for discoloration and instability due to Schiff base formation, formulators may consider alternatives to this compound, especially in aldehyde-rich fragrances.
| Alternative | Key Characteristics | Performance Considerations |
| Aurantiol | A pre-formed Schiff base of Methyl Anthranilate and Hydroxycitronellal.[8][9] | Provides a stable orange blossom and neroli scent with excellent longevity (>300 hours on a smelling strip).[7] However, it has an intense yellow color.[7] |
| Dimethyl Anthranilate | A tertiary amine, less reactive in Schiff base formation. | Often recommended as a substitute for Methyl Anthranilate to avoid Schiff base reactions and maintain the grape-like scent profile.[10] |
| Nerolione | An aroma chemical with an orange blossom character. | A potential alternative for achieving orange flower scents without the reactivity of anthranilates.[11] |
| Petitgrain Oil | A natural essential oil with a fresh, green, and slightly floral-woody scent. | Can be used as a building block for neroli and orange blossom accords, offering a more natural alternative.[11] |
Experimental Protocols for Performance Evaluation
To objectively assess the performance of this compound and its alternatives, standardized experimental protocols are essential.
Fragrance Longevity Evaluation
Objective: To quantify and compare the longevity of fragrance ingredients on different substrates.
Methodology:
-
Substrate Preparation: Use standardized unscented blotter paper and/or apply to the skin on the inner forearm.[12]
-
Application: Apply a precise amount (e.g., 0.1 mL) of the fragrance formulation from a fixed distance.[12]
-
Evaluation Intervals: Assess the fragrance at predetermined time points (e.g., immediately after application, 30 min, 1 hr, 2 hrs, 4 hrs, 6 hrs, 8 hrs, 24 hrs).[12]
-
Sensory Panel Assessment: A trained sensory panel evaluates the fragrance intensity on a scale (e.g., 1-5) and describes the dominant scent characteristics at each interval.[12]
-
Data Analysis: Record the time at which the fragrance is no longer easily detectable.
Caption: Workflow for evaluating the longevity of fragrance formulations.
Stability Testing
Objective: To assess the physical and chemical stability of fragrance formulations under various stress conditions.
Methodologies:
-
Accelerated Stability (High Temperature): Store samples at elevated temperatures (e.g., 45°C) for a set period (e.g., three months) to predict long-term stability at room temperature.[13]
-
Freeze-Thaw Cycling: Subject samples to multiple cycles of freezing (e.g., -10°C for 24 hours) and thawing (e.g., 25°C for 24 hours) to assess stability under temperature fluctuations.[13]
-
Light Exposure: Expose samples in both clear and opaque packaging to a broad-spectrum light source to evaluate the impact of UV radiation on color and scent.[13]
Parameters to Evaluate:
-
Color: Visually assess for any changes in color or use a spectrophotometer for quantitative measurement.
-
Odor: A sensory panel evaluates any changes in the scent profile.
-
pH: Measure the pH of the formulation at different time points.
-
Viscosity: Measure the viscosity to detect any changes in the physical properties of the formulation.
-
Phase Separation: Visually inspect for any signs of emulsion instability or separation.
Caption: Workflow for assessing the stability of fragrance formulations.
Safety and Regulatory Considerations
The use of this compound in cosmetic products is subject to regulatory limits due to its potential for phototoxicity and the formation of nitrosamines.
-
Phototoxicity: MNA can cause a skin reaction upon exposure to UV light.[2] Its use is therefore restricted in products intended for sun exposure.
-
Nitrosamine (B1359907) Formation: As a secondary amine, MNA can react with nitrosating agents to form N-nitrosamines, which are potential carcinogens.[2] Formulations containing MNA should not include nitrosating agents, and the final product must have a nitrosamine content below 50 μg/kg.[2]
The International Fragrance Association (IFRA) provides standards for the maximum acceptable concentration of this compound in various product categories.[14] Researchers and formulators must adhere to these guidelines to ensure product safety.
Conclusion
This compound is a valuable fragrance ingredient with a desirable scent profile. However, its performance, particularly its stability and color, is highly dependent on the formulation's composition due to its propensity to form Schiff bases with aldehydes and ketones. Understanding these interactions and considering stable alternatives are crucial for successful fragrance development. The provided experimental protocols offer a framework for the systematic evaluation and comparison of this compound's performance against other fragrance ingredients, enabling the creation of stable, high-quality scented products.
References
- 1. Methyl this compound | The Fragrance Conservatory [fragranceconservatory.com]
- 2. benchchem.com [benchchem.com]
- 3. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 4. Controlled Hydrolysis of Odorants Schiff Bases in Low-Molecular-Weight Gels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. orchadia.org [orchadia.org]
- 6. researchgate.net [researchgate.net]
- 7. fraterworks.com [fraterworks.com]
- 8. perfumersworld.com [perfumersworld.com]
- 9. Synthesis and Characterization of Aurantiol Schiff Base: Relationship Between Synthesis time and some Physical Properties – Oriental Journal of Chemistry [orientjchem.org]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. umbrex.com [umbrex.com]
- 13. makingcosmetics.com [makingcosmetics.com]
- 14. perfumersworld.com [perfumersworld.com]
Aromatic Characterization: N-Methylanthranilate in Comparison to Other Benzoate Esters
A definitive guide for researchers, scientists, and drug development professionals on the distinct aromatic profiles of N-Methylanthranilate and key benzoate (B1203000) esters. This document provides a comparative analysis supported by physicochemical data, sensory evaluation protocols, and insights into olfactory receptor interactions.
The nuanced world of aroma compounds is critical in fields ranging from flavor and fragrance development to pharmacology. Understanding the specific aromatic characteristics of compounds like this compound and its structural relatives, the benzoate esters, is paramount for targeted applications. This guide offers an objective comparison of their aromatic profiles, underpinned by experimental data and methodologies, to aid in research and development.
Physicochemical and Olfactory Properties: A Comparative Overview
The sensory profile of an aromatic compound is intrinsically linked to its physicochemical properties. The following table summarizes key data for this compound and a selection of benzoate esters, providing a foundation for understanding their aromatic differences.
| Property | This compound | Methyl Benzoate | Ethyl Benzoate | Propyl Benzoate | Butyl Benzoate |
| Chemical Formula | C₉H₁₁NO₂[1] | C₈H₈O₂ | C₉H₁₀O₂ | C₁₀H₁₂O₂[2] | C₁₁H₁₄O₂ |
| Molecular Weight ( g/mol ) | 165.19[1] | 136.15 | 150.17 | 164.20 | 178.23 |
| Boiling Point (°C) | 256[1] | 198-199 | 212 | 229-231 | 249 |
| Melting Point (°C) | 18.5-19.5[1] | -12 | -34 | -51.6 | -22 |
| Density (g/mL at 20-25°C) | 1.128-1.134[1] | 1.088 | 1.045 | 1.023 | 1.01 |
| Water Solubility | 257 mg/L[1] | Poorly soluble | Almost insoluble | Insoluble | Practically insoluble[3] |
| Odor Description | Musty-floral, sweet, heavy, with orange-blossom-mandarin-peel-like and winey fruity undertones.[1] | Fruity, nutty, with a cherry taste. | Sweet, rich, heavy-fruity with notes of black currant and grape. | Balsamic, nutty.[4] | Mild, amber, balsamic, fruity.[3] |
| Odor Detection Threshold (in water) | Data not available | ~1 µg/L (for Methyl Anthranilate)[5][6] | 60 ppb[1] | Data not available | Data not available |
Experimental Protocols
To ensure robust and reproducible aromatic characterization, standardized experimental protocols are essential. The following methodologies are recommended for the sensory and analytical evaluation of this compound and benzoate esters.
Quantitative Sensory Analysis: Descriptive Profiling
Objective: To qualitatively and quantitatively characterize the aromatic profile of the target compounds using a trained sensory panel.
Methodology: Quantitative Descriptive Analysis (QDA)[7]
-
Panelist Selection and Training:
-
Select 8-12 individuals based on their sensory acuity, ability to articulate perceptions, and commitment.
-
Conduct training sessions over several weeks to familiarize panelists with the target compounds and develop a standardized lexicon of aroma descriptors. Reference standards for each descriptor should be provided to calibrate the panel.
-
-
Lexicon Development:
-
Through a series of round-table discussions and exposure to the compounds, the panel collectively generates a list of descriptive terms for the aroma of each substance.
-
The final lexicon should be concise, non-redundant, and cover all perceptible aromatic facets.
-
-
Sample Preparation and Presentation:
-
Prepare solutions of each compound in a neutral solvent (e.g., deionized water with a non-volatile solvent for poorly soluble compounds) at a concentration above their respective odor thresholds but below saturation.
-
Present samples monadically in coded, odorless glass containers at a controlled temperature. The order of presentation should be randomized for each panelist to minimize carry-over effects.
-
-
Data Collection:
-
Panelists independently rate the intensity of each descriptor in the lexicon for each sample using a continuous, unstructured line scale (e.g., 15 cm) anchored with "low" and "high" at the ends.
-
Data is typically collected using specialized sensory software.
-
-
Data Analysis:
-
Convert the line scale ratings to numerical data.
-
Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to identify significant differences in attribute intensities between the compounds.
-
Principal Component Analysis (PCA) can be used to visualize the relationships between the compounds and their aromatic attributes.
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification
Objective: To verify the purity of the compounds and confirm their chemical identity.
Methodology:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Sample Preparation: Dilute the pure compound in a suitable solvent (e.g., dichloromethane (B109758) or ethanol) to an appropriate concentration (e.g., 100 µg/mL).
-
GC Conditions:
-
Injector: Split/splitless injector at 250°C.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp up to a high temperature (e.g., 280°C) to ensure elution of the compound.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: A suitable mass range to cover the expected fragments of the target molecules (e.g., m/z 40-400).
-
-
Data Analysis:
-
Identify the peak corresponding to the compound based on its retention time.
-
Compare the acquired mass spectrum with a reference library (e.g., NIST) to confirm the identity.
-
Assess purity by calculating the peak area percentage.
-
Mandatory Visualizations
Experimental Workflow and Signaling Pathway
To further elucidate the processes involved in aromatic characterization, the following diagrams illustrate a typical experimental workflow and the fundamental signaling pathway of olfaction.
References
- 1. Odor Detection Thresholds & References [leffingwell.com]
- 2. CAS 2315-68-6: Propyl benzoate | CymitQuimica [cymitquimica.com]
- 3. BUTYL BENZOATE - Ataman Kimya [atamanchemicals.com]
- 4. propyl benzoate, 2315-68-6 [thegoodscentscompany.com]
- 5. Effects of Matrix Composition on Detection Threshold Estimates for Methyl Anthranilate and 2-Aminoacetophenone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Descriptive Tests in Sensory Evaluation: Detailed Sensory Profiling • Food Safety Institute [foodsafety.institute]
A Comparative Guide to the Quantitative Structure-Activity Relationship (QSAR) of Anthranilate Derivatives
The quantitative structure-activity relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For researchers, scientists, and professionals in drug development, QSAR models serve as a predictive tool to design and optimize novel therapeutic agents. This guide provides a comparative overview of QSAR studies on anthranilate derivatives, a class of compounds with diverse biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory effects. While specific QSAR studies on N-methylanthranilate derivatives are not extensively documented in publicly available literature, this guide focuses on closely related anthranilic acid derivatives to provide valuable insights into the structural requirements for their biological activities.
Comparison of QSAR Models for Anthranilate Derivatives
The following tables summarize the key findings from different QSAR studies on anthranilic acid derivatives, highlighting the targeted biological activity, the types of molecular descriptors used, and the statistical quality of the developed models.
Table 1: QSAR Models for Antimicrobial and Anti-inflammatory Anthranilic Acid Derivatives [1]
| Biological Activity | Key Descriptors | QSAR Model Equation | Statistical Significance |
| Antimicrobial | Topological descriptors | Not explicitly provided in the abstract | The antimicrobial activity was governed by topological descriptors. |
| Anti-inflammatory | - | - | 5-chloro-2-[3-(4-chloro-phenylsulfamoyl)-benzoylamino]-benzoic acid showed the highest percentage inhibition of paw oedema, exceeding the standard drug Ibuprofen. |
Table 2: 2D and 3D-QSAR Models for Anthranilic Acid Derivatives as Partial FXR Agonists [2]
| Model Type | Key Descriptors | R² (training set) | Q² (LOO) | R² (test set) |
| 2D-QSAR | b_rotN, RPC-, opr_leadlike, SlogP_VSA2, ASA | 0.935 | 0.899 | 0.902 |
| 3D-QSAR (CoMFA) | Steric and Electrostatic fields | 0.944 | 0.802 | 0.892 |
-
b_rotN : Number of rotatable single bonds
-
RPC- : Relative negative partial charges
-
opr_leadlike : Oprea's lead-like properties
-
SlogP_VSA2 : Subdivided van der Waals surface area
-
ASA : Accessible surface area
Table 3: QSAR Models for Anthranilic Acid Sulfonamides as Methionine Aminopeptidase-2 (MetAP-2) Inhibitors [3][4]
| QSAR Method | Key Descriptors | R² (explained variance) | Q² (predicted variance) |
| FA-MLR | Geometrical and quantum indices | - | - |
| PCRA | - | Better than FA-MLR | - |
| GA-PLS | Topological (IC4, MPC06), Constitutional (nf), Geometrical (G(N..S)) | 0.85 | 0.77 |
-
FA-MLR : Factor Analysis-based Multiple Linear Regressions
-
PCRA : Principal Component Regression Analysis
-
GA-PLS : Genetic Algorithm-Partial Least Squares
Experimental Protocols
The methodologies employed in QSAR studies are critical for the reliability and reproducibility of the results. Below are generalized experimental protocols based on the cited literature.
1. Synthesis of Anthranilate Derivatives
The synthesis of the studied compounds typically involves standard organic chemistry reactions. For instance, the synthesis of anthranilic acid amides may involve the acylation of a substituted anthranilic acid with an appropriate acyl chloride or the coupling of an anthranilic acid with an amine using a coupling agent.
2. Biological Activity Assays
-
Antimicrobial Activity: The antimicrobial activity of the synthesized compounds is often evaluated using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) against various bacterial and fungal strains.[5][6]
-
Anti-inflammatory Activity: The in vivo anti-inflammatory activity can be assessed using the carrageenan-induced paw edema model in rats. The percentage of inhibition of edema is calculated by comparing the paw volume in the treated group with the control group.
-
Enzyme Inhibition Assays: The inhibitory activity against a specific enzyme, such as Methionine Aminopeptidase-2 or Farnesoid X Receptor, is determined using appropriate biochemical assays. These assays typically measure the enzymatic activity in the presence of varying concentrations of the inhibitor to calculate the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) values.
3. Computational QSAR Modeling
The development of a QSAR model involves several key steps:
-
Molecular Modeling and Descriptor Calculation: The 2D structures of the compounds are drawn using chemical drawing software, and then converted to 3D structures. These structures are then optimized using computational chemistry methods like molecular mechanics or quantum mechanics. A wide range of molecular descriptors, including constitutional, topological, geometrical, and quantum-chemical descriptors, are calculated for each molecule.
-
Data Set Splitting: The entire set of compounds is typically divided into a training set and a test set. The training set is used to build the QSAR model, while the test set is used to validate the predictive ability of the model on external data.
-
Model Development: Statistical methods such as Multiple Linear Regression (MLR), Principal Component Regression (PCR), Partial Least Squares (PLS), or machine learning algorithms are used to establish a relationship between the molecular descriptors (independent variables) and the biological activity (dependent variable).[3][4]
-
Model Validation: The developed QSAR model is rigorously validated to assess its statistical significance, robustness, and predictive power. Common validation techniques include internal validation (e.g., leave-one-out cross-validation, Q²) and external validation using the test set (R²pred).
Visualizing QSAR Workflows and Pathways
General Workflow of a QSAR Study
The following diagram illustrates the typical workflow involved in a quantitative structure-activity relationship study.
References
- 1. wjpps.com [wjpps.com]
- 2. Structural Investigation for Optimization of Anthranilic Acid Derivatives as Partial FXR Agonists by in Silico Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. QSAR Study of Anthranilic Acid Sulfonamides as Inhibitors of Methionine Aminopeptidase-2 using different chemometrics tools [tips.sums.ac.ir]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and QSAR Studies of Claramine Derivatives, a New Class of Broad-Spectrum Antimicrobial Agents [mdpi.com]
- 6. Synthesis, antimicrobial evaluation and QSAR studies of <i>p-</i>coumaric acid derivatives - Arabian Journal of Chemistry [arabjchem.org]
Safety Operating Guide
Navigating the Safe Disposal of N-Methylanthranilate: A Procedural Guide
For researchers and scientists in the fast-paced world of drug development, adherence to safety protocols is paramount. This guide provides essential, step-by-step procedures for the proper disposal of N-Methylanthranilate, ensuring the safety of laboratory personnel and the protection of our environment. By fostering a culture of safety and responsibility, we aim to be your trusted partner in chemical handling and laboratory safety.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is crucial to handle this compound with appropriate care. This substance is known to cause serious eye irritation.[1] Always wear personal protective equipment (PPE), including safety glasses or goggles and chemical-resistant gloves.[1] Work in a well-ventilated area to avoid inhalation of vapors or aerosols.[2] In case of accidental contact, follow these first-aid measures:
-
Eye Contact: Immediately rinse with plenty of water for several minutes.[2] If contact lenses are present, remove them if it is easy to do so and continue rinsing. Seek medical attention if irritation persists.[1]
-
Skin Contact: Remove all contaminated clothing and rinse the skin with water.[2]
-
Inhalation: Move to an area with fresh air.[2]
-
Ingestion: Rinse the mouth with water and consult a physician.[2][3]
Step-by-Step Disposal Protocol for this compound
The disposal of this compound must comply with all national and local regulations. In the United States, the primary federal legislation governing hazardous waste is the Resource Conservation and Recovery Act (RCRA), which establishes a "cradle-to-grave" approach to hazardous waste management.[4][5]
Step 1: Waste Identification and Classification
Determine if your this compound waste is considered hazardous. While this compound itself is not always listed as a hazardous waste, it is crucial to assess its characteristics and any potential contaminants. If it has been mixed with other substances, the resulting mixture may be classified as hazardous.
Step 2: Proper Waste Containment
-
Original Containers: Whenever possible, leave the chemical waste in its original container. This ensures that the contents are clearly labeled.
-
Labeling: If the original container is not usable, transfer the waste to a compatible, leak-proof container. Label the container clearly with "this compound Waste" and include any other components of the mixture.
-
No Mixing: Do not mix this compound waste with other chemical waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) department.
Step 3: Segregation and Storage
-
Store the this compound waste in a designated, well-ventilated, and secure area away from incompatible materials.
-
Keep the container tightly closed to prevent spills or the release of vapors.
Step 4: Arrange for Professional Disposal
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste.
-
Documentation: Complete all necessary waste disposal forms as required by your institution and local regulations. This typically includes information on the chemical composition and quantity of the waste.
Step 5: Decontamination of Empty Containers
Handle uncleaned, empty containers as you would the product itself. Triple-rinse the container with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. Once decontaminated, the container can be disposed of according to your institution's guidelines for non-hazardous waste.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| GHS Hazard Statement | H319: Causes serious eye irritation | --INVALID-LINK-- |
| Boiling Point | 256 °C (493 °F) | --INVALID-LINK-- |
| Density | 1.126 g/cm³ at 25 °C (77 °F) | --INVALID-LINK-- |
| Transport Regulation | Not regulated as a dangerous good (IATA-DGR, IMDG-Code) | --INVALID-LINK-- |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: A flowchart outlining the key steps for the safe and compliant disposal of this compound waste in a laboratory setting.
References
Safeguarding Your Research: A Comprehensive Guide to Handling N-Methylanthranilate
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount to fostering innovation and discovery. This guide provides essential, immediate safety and logistical information for the handling of N-Methylanthranilate, offering procedural, step-by-step guidance to directly address your operational questions. Our aim is to become your preferred source for laboratory safety and chemical handling information, building deep trust by providing value beyond the product itself.
Immediate Safety and Personal Protective Equipment (PPE)
This compound, while utilized in various applications, requires careful handling to mitigate potential hazards. The primary routes of exposure are through skin contact, eye contact, and inhalation. Adherence to proper personal protective equipment (PPE) protocols is the first line of defense.
Key Protective Measures:
-
Eye and Face Protection: Always wear chemical splash goggles that conform to recognized standards (e.g., EU Standard EN166, OSHA 29 CFR 1910.133). In situations with a higher risk of splashing, a face shield should be used in conjunction with goggles.[1][2]
-
Skin Protection: Chemical-resistant gloves are mandatory.[3] Nitrile or butyl rubber gloves are recommended for handling this compound. Always inspect gloves for any signs of degradation or punctures before use.[2] A lab coat or other protective clothing should be worn to prevent skin contact.[3]
-
Respiratory Protection: When working in well-ventilated areas, respiratory protection may not be necessary. However, if vapors or aerosols are likely to be generated, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate cartridge (e.g., type ABEK) is required.[1][4]
Operational Plan: A Step-by-Step Guide to Handling this compound
A systematic approach to handling this compound minimizes risks and ensures a safe laboratory environment.
1. Pre-Operational Checks:
-
Ventilation: Ensure the work area is well-ventilated. A chemical fume hood is the preferred workspace.
-
Safety Equipment: Confirm that a safety shower and eyewash station are readily accessible and in good working order.[3]
-
PPE Inspection: Thoroughly inspect all PPE for integrity before donning.
-
Container Inspection: Check the this compound container for any leaks or damage.
2. Handling Procedure:
-
Dispensing: When transferring or weighing the chemical, do so in a fume hood to minimize inhalation exposure. Avoid generating dust or aerosols.
-
Avoid Contact: Take care to avoid direct contact with skin, eyes, and clothing.[3]
-
Contamination Prevention: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the chemical.[5]
3. Post-Handling Procedures:
-
Decontamination: Clean the work area and any equipment used with an appropriate solvent.
-
PPE Removal: Remove PPE in a manner that avoids self-contamination. Contaminated gloves should be disposed of immediately.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan: Responsible Management of this compound Waste
Proper disposal of this compound and associated waste is crucial for environmental protection and regulatory compliance.
1. Waste Segregation and Collection:
-
Designated Waste Container: Use a dedicated, clearly labeled, and leak-proof container for this compound waste.
-
Waste Stream: As an amine-containing organic compound, it should be disposed of as hazardous chemical waste. Do not mix with other waste streams unless explicitly permitted by your institution's safety protocols.
-
Storage: Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.
2. Disposal of Empty Containers:
-
Rinsing: Triple rinse the empty container with a suitable solvent (e.g., acetone (B3395972) or ethanol).
-
Rinsate Collection: The rinsate is considered hazardous waste and must be collected in the appropriate liquid waste container.
-
Final Disposal: Once thoroughly decontaminated, the empty container can be disposed of according to your institution's guidelines for non-hazardous waste.
3. Professional Disposal:
-
Licensed Waste Disposal Service: All collected this compound waste must be disposed of through a licensed hazardous waste disposal company.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₉H₁₁NO₂ |
| Molecular Weight | 165.19 g/mol |
| Boiling Point | 256 °C (493 °F) |
| Melting Point | 17-19 °C (63-66 °F) |
| Flash Point | 104 °C (219 °F) |
| Oral LD50 (Rat) | 2910 mg/kg[3] |
| Dermal LD50 (Rabbit) | >5 gm/kg[3] |
Note: Occupational exposure limits (PEL, TLV) for this compound are not established.
Experimental Protocol Example: Synthesis of this compound
The following is a condensed example of a laboratory procedure for the synthesis of this compound. This illustrates a practical application where the above handling and safety procedures are critical.
Objective: To synthesize this compound via reductive amination of Methyl Anthranilate.
Materials:
-
Methyl Anthranilate
-
Formaldehyde (B43269) solution
-
Palladium on carbon (Pd/C) catalyst
-
Hydrogen gas
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a pressure-rated reaction vessel, combine Methyl Anthranilate, ethyl acetate, and the Pd/C catalyst.
-
Cool the mixture to approximately 5°C.
-
Slowly add the formaldehyde solution to the cooled mixture.
-
Seal the reactor and purge with hydrogen gas.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50 psig).
-
Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or GC).
-
Carefully vent the reactor and filter the mixture to remove the catalyst.
-
Wash the filtrate with saturated sodium bicarbonate solution, followed by saturated sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the crude this compound, which can be further purified by distillation.
Visualizing the Workflow
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Logical workflow for the safe handling and disposal of this compound.
References
- 1. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Methylanthranilate, a Food Fragrance Attenuates Skin Pigmentation through Downregulation of Melanogenic Enzymes by cAMP Suppression - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
